Product packaging for Acid-PEG6-mono-methyl ester(Cat. No.:)

Acid-PEG6-mono-methyl ester

Numéro de catalogue: B605147
Poids moléculaire: 396.4 g/mol
Clé InChI: AQDNMXGBKPHQBA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acid-PEG6-mono-methyl ester is a specialized polyethylene glycol (PEG) derivative that serves as a valuable building block in pharmaceutical research and development, particularly for constructing advanced drug delivery systems . Its key structural feature is an acid-sensitive linker connecting the PEG chain to a mono-methyl ester group. This design is crucial for developing controlled-release therapies, as the linker allows for the targeted release of a conjugated drug payload in response to specific acidic conditions found in pathological environments, such as tumor tissues . The primary research value of this reagent lies in its ability to profoundly improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. By conjugating to peptides, proteins, or small molecules, this compound can enhance their aqueous solubility, prolong their circulation time in the bloodstream, and ultimately improve targeting and therapeutic efficacy . Furthermore, its utility extends beyond simple molecular conjugation. Researchers leverage this compound in combination with more complex delivery platforms, including liposomes and nanoparticles, to further refine drug targeting and delivery efficiency, creating multi-functional therapeutic systems . The terminal functional groups allow for straightforward chemical conjugation, making it a versatile tool for bioconjugation and materials science focused on stimuli-responsive release mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32O10 B605147 Acid-PEG6-mono-methyl ester

Propriétés

IUPAC Name

3-[2-[2-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O10/c1-21-17(20)3-5-23-7-9-25-11-13-27-15-14-26-12-10-24-8-6-22-4-2-16(18)19/h2-15H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDNMXGBKPHQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Acid-PEG6-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG6-mono-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in modern drug development and bioconjugation. Its structure, featuring a terminal carboxylic acid and a mono-methyl ester end, allows for the covalent attachment of two different molecules. The six-unit PEG chain imparts increased hydrophilicity to the conjugated molecule, which can enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to this compound.

Chemical Properties and Specifications

This compound is a well-defined, monodisperse PEG linker. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Name 2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acidN/A
CAS Number 1807512-38-4[1][2][3]
Molecular Formula C17H32O10[2][3]
Molecular Weight 396.43 g/mol [2][3]
Appearance Colorless to pale yellow oil or solid[4]
Purity Typically ≥95%[4]
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents[1]
Predicted Boiling Point 503.7 ± 50.0 °C[1]
Predicted Density 1.147 ± 0.06 g/cm³[1]

Applications in Research and Drug Development

The primary application of this compound is as a flexible linker in the synthesis of complex biomolecules and targeted therapeutics.

PROTAC Synthesis

A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC connects the target protein binder to the E3 ligase ligand, and its length and flexibility are critical for the formation of a stable ternary complex and efficient protein degradation.

Bioconjugation and Drug Delivery

The carboxylic acid terminus of this compound can be activated to react with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. This process, known as PEGylation, can:

  • Increase water solubility: The hydrophilic PEG chain improves the solubility of hydrophobic drugs.[1]

  • Prolong circulation half-life: The increased hydrodynamic radius of PEGylated molecules reduces renal clearance.

  • Reduce immunogenicity: The PEG chain can shield antigenic epitopes on proteins.

  • Enhance drug targeting: The linker can be used to attach drugs to targeting moieties like antibodies or nanoparticles.[4]

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in bioconjugation.

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid group of this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester, which then couples with a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mg/mL.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, add this compound from the stock solution.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated PEG.

  • Conjugation to Amine-Containing Molecule:

    • Add the NHS-activated PEG solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the activated PEG is commonly used for protein conjugation.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted NHS-activated PEG.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEG-conjugated molecule using size-exclusion chromatography, dialysis, or another appropriate method to remove excess reagents and byproducts.

Quantitative Data Comparison for Coupling Reagents:

Coupling ReagentTypical Yield (%)Key AdvantagesKey Disadvantages
EDC/NHS >85Water-soluble byproducts, mild reaction conditionsRequires careful pH control, NHS ester can be unstable
HATU >90High efficiency, fast reaction times, low racemizationHigher cost, potential for side reactions
DCC/NHS >80High activation efficiencyInsoluble dicyclohexylurea (DCU) byproduct requires filtration
PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following diagram illustrates a general workflow.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: Coupling to Ligand 1 cluster_2 Step 3: Ester Hydrolysis cluster_3 Step 4: Coupling to Ligand 2 A This compound B Activate Carboxylic Acid (e.g., EDC/NHS) A->B Activation C Amine-functionalized E3 Ligase Ligand D PEG-Ligand 1 Conjugate B->D Amide bond formation C->D E Hydrolyze Methyl Ester (e.g., LiOH) D->E Deprotection F Amine-functionalized Target Protein Binder G Final PROTAC Molecule E->G Amide bond formation F->G

Caption: General workflow for the synthesis of a PROTAC molecule using this compound.

Signaling Pathway and Mechanism of Action

While this compound itself is not directly involved in signaling pathways, its application in PROTACs directly impacts cellular signaling by inducing the degradation of specific target proteins. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_MoA cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Target Protein-PROTAC-E3 Ligase Ternary Complex Proteasome Proteasome Target->Proteasome Recognition Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruits E2 Ligase (not shown) Ubiquitin->Target Polyubiquitination Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation

Caption: General mechanism of action for a PROTAC, a key application of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, it is recommended to store at -20°C under an inert atmosphere.

Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development and biotechnology. Its well-defined structure and bifunctional nature enable the precise construction of complex bioconjugates and targeted therapeutics like PROTACs. The protocols and information provided in this guide serve as a foundation for the successful application of this important PEG linker in a variety of research settings.

References

An In-depth Technical Guide to Acid-PEG6-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG6-mono-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a terminal carboxylic acid and a mono-methyl ether, providing a versatile platform for covalently linking molecules. The hydrophilic nature of the six-unit PEG chain enhances the aqueous solubility of conjugated molecules, a critical property for many biological applications.[2][3]

This technical guide provides a comprehensive overview of the structure, properties, and common applications of this compound, including detailed experimental protocols and workflow visualizations.

Structure and Properties

This compound is characterized by a short, discrete PEG chain (n=6) flanked by a carboxylic acid group at one terminus and a chemically stable methyl ether group at the other. This defined structure ensures batch-to-batch consistency, which is crucial for reproducible research and pharmaceutical development.

Structure:

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of these values are predicted and should be considered as estimates.

PropertyValueSource
Chemical Formula C₁₇H₃₂O₁₀[2][3]
Molecular Weight 396.43 g/mol [3][4]
CAS Number 1807512-38-4[2][4]
Purity >96% - ≥98%[3][4]
Appearance Varies (typically a colorless oil or solid)General Knowledge
Solubility Soluble in Water, DMSO, DCM, DMFGeneral Knowledge
pKa of Carboxylic Acid ~4-5 (Estimated for PEG-acid)[5]
Boiling Point 503.7 ± 50.0 °C (Predicted)
Density 1.147 ± 0.06 g/cm³ (Predicted)

Applications

The primary utility of this compound lies in its ability to act as a flexible, hydrophilic linker.

  • Bioconjugation: The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, antibodies, and other biomolecules to form stable amide bonds. This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[6]

  • PROTACs: In the field of targeted protein degradation, this molecule is employed as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, forming a PROTAC. The PEG chain's length and hydrophilicity are critical for optimizing the formation of the ternary complex and subsequent protein degradation.[1][7]

  • Nanoparticle Functionalization: this compound can be used to modify the surface of nanoparticles, such as liposomes or metallic nanoparticles.[8][9] This PEGylation creates a hydrophilic shell that can reduce non-specific protein binding, decrease clearance by the reticuloendothelial system, and improve the circulation time of the nanoparticles in vivo.[8]

Experimental Protocols

The following are detailed, representative protocols for common applications of this compound.

Protein Bioconjugation via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • This compound

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a solution of the protein of interest in Conjugation Buffer at a suitable concentration (e.g., 2-5 mg/mL).

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, add a 10-20 fold molar excess of this compound to the desired amount of protein.

    • Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS over the this compound to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Confirm conjugation and assess the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Surface Functionalization of Amine-Modified Nanoparticles

This protocol outlines the attachment of this compound to nanoparticles with surface amine groups.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • EDC and NHS

  • Activation Buffer (0.1 M MES, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMF or DMSO

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a known concentration.

  • Activation of this compound:

    • Dissolve a 50-100 fold molar excess of this compound (relative to the estimated surface amine groups on the nanoparticles) in Activation Buffer.

    • Add EDC and NHS in a 2:5 molar ratio relative to the PEG linker.

    • Allow the activation reaction to proceed for 15 minutes at room temperature.

  • Conjugation:

    • Add the activated PEG solution to the nanoparticle dispersion.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer.

    • React for 2-4 hours at room temperature with continuous mixing.

  • Purification:

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh buffer or by tangential flow filtration to remove unreacted reagents.

  • Characterization:

    • Confirm successful PEGylation by analyzing the change in nanoparticle size (Dynamic Light Scattering), surface charge (Zeta Potential), and composition (e.g., FTIR or XPS).

Visualizations

Experimental Workflow for Protein Bioconjugation

The following diagram illustrates the key steps in the bioconjugation of this compound to a protein.

G Workflow for Protein Bioconjugation with this compound cluster_0 Preparation cluster_1 Activation cluster_2 Conjugation cluster_3 Quenching & Purification cluster_4 Characterization A Prepare Protein Solution in Conjugation Buffer (pH 7.2-7.5) E Add Activated PEG to Protein Solution A->E B Prepare Acid-PEG6-mono-methyl ester Stock Solution (in DMSO/DMF) C Combine PEG linker, EDC, and NHS in Activation Buffer (pH 6.0) B->C D Incubate for 15-30 min at RT to form NHS ester C->D D->E F Incubate for 2h at RT or overnight at 4°C E->F G Add Quenching Buffer (Tris-HCl) to stop the reaction F->G H Purify Conjugate via Size-Exclusion Chromatography G->H I Analyze by SDS-PAGE, Mass Spectrometry, HPLC H->I

Workflow for Protein Bioconjugation
Role in PROTAC Formation

This diagram illustrates the role of this compound in linking a target protein ligand and an E3 ligase ligand to form a PROTAC.

G Formation of a PROTAC using this compound cluster_reactants Reactants cluster_process Synthesis Steps cluster_product Product A Target Protein Ligand with Primary Amine D Amide Coupling (e.g., EDC/NHS) A->D B This compound B->D C E3 Ligase Ligand (pre-functionalized) E Further Coupling Chemistry C->E D->E Intermediate Product F PROTAC Molecule E->F

PROTAC Formation Workflow

Conclusion

This compound is a well-defined, versatile chemical tool with significant applications in modern drug development and life sciences research. Its hydrophilic PEG spacer and reactive carboxylic acid handle enable the straightforward modification of biomolecules and nanoparticles, leading to improved properties and novel functionalities. The provided protocols and workflows serve as a foundation for researchers to incorporate this valuable linker into their experimental designs. As with any chemical synthesis, optimization of reaction conditions is often necessary to achieve the desired outcome for a specific application.

References

An In-depth Technical Guide to the Synthesis of Acid-PEG6-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable method for the synthesis of Acid-PEG6-mono-methyl ester, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1] The hydrophilic nature of the polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility of the target molecule.[1][2] This document outlines a detailed experimental protocol, expected quantitative data, and visual workflows to facilitate its successful synthesis and characterization in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through the selective oxidation of a primary alcohol. The proposed and detailed method involves a one-step oxidation of the commercially available hexaethylene glycol monomethyl ether. This approach is efficient and yields the desired product with high purity after appropriate workup and purification.

For this transformation, the Jones oxidation is a well-established and powerful method for the conversion of primary alcohols to carboxylic acids.[1][2][3][4] The Jones reagent, a solution of chromium trioxide in sulfuric acid and acetone (B3395972), is a strong oxidizing agent that can achieve this conversion with high yields.[1][2][3]

Experimental Protocol

A detailed methodology for the synthesis of this compound via Jones oxidation is presented below.

2.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantitySupplier Example
Hexaethylene glycol monomethyl etherC₁₃H₂₈O₇296.3610.0 g (33.7 mmol)Sigma-Aldrich
Chromium trioxide (CrO₃)CrO₃99.994.5 g (45.0 mmol)Acros Organics
Sulfuric acid (H₂SO₄), concentratedH₂SO₄98.083.9 mL (73.5 mmol)Fisher Scientific
AcetoneC₃H₆O58.08150 mLVWR Chemicals
Isopropanol (B130326)C₃H₈O60.1020 mLBDH
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93300 mLEMD Millipore
Deionized waterH₂O18.02500 mLIn-house
Anhydrous sodium sulfate (B86663) (Na₂SO₄)Na₂SO₄142.0420 gJ.T. Baker
Silica (B1680970) gel (for column chromatography)SiO₂60.08As neededSorbent Technologies
Ethyl acetate (B1210297) (for column chromatography)C₄H₈O₂88.11As neededMacron Fine Chemicals
Hexanes (for column chromatography)C₆H₁₄86.18As neededPharmco-Aaper

2.2. Reaction Setup and Procedure

  • Preparation of Jones Reagent: In a flask immersed in an ice bath, cautiously add 4.5 g of chromium trioxide to a mixture of 3.9 mL of concentrated sulfuric acid and 20 mL of deionized water. Stir until the solid is fully dissolved. The resulting solution should be a deep orange-red color.

  • Reaction:

    • Dissolve 10.0 g of hexaethylene glycol monomethyl ether in 100 mL of acetone in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

    • Cool the solution to 0 °C using an ice bath.

    • Add the prepared Jones reagent dropwise to the stirred solution over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The color of the reaction mixture will change from orange-red to a greenish-brown precipitate.

  • Quenching and Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Carefully add isopropanol dropwise to quench any excess oxidant. The color will turn to a more uniform green.

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • To the remaining aqueous slurry, add 100 mL of deionized water and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

2.3. Purification

The crude this compound can be purified by column chromatography on silica gel.[5]

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 50% ethyl acetate and gradually increasing to 100% ethyl acetate).

  • The fractions containing the desired product (as determined by thin-layer chromatography) are collected and the solvent is removed under reduced pressure to yield the pure product as a viscous oil.

Data Presentation

3.1. Expected Yield and Purity

ParameterExpected Value
Yield 60-75%
Purity >95% (by NMR)
Appearance Colorless to pale yellow viscous oil

3.2. Characterization Data

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Technique Expected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 3.38 (s, 3H, -OCH₃), 3.55-3.75 (m, 20H, -O-CH₂-CH₂-O-), 4.15 (t, 2H, -CH₂-COOH), ~10-12 (br s, 1H, -COOH). The integration of the methylene (B1212753) protons adjacent to the carboxylic acid relative to the methyl protons is a key indicator of successful synthesis.[6][7][8]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 59.0 (-OCH₃), 68.0-72.0 (PEG backbone carbons), 65.0 (-CH₂-COOH), 176.0 (-COOH).
Mass Spectrometry (ESI-)Expected [M-H]⁻: 395.19 for C₁₇H₃₂O₁₀. Electrospray ionization is a suitable technique for the mass analysis of PEG compounds.[9][10][11][12]

Mandatory Visualizations

4.1. Synthesis Workflow

Synthesis_Workflow Start Hexaethylene glycol monomethyl ether Reagent Jones Reagent (CrO₃, H₂SO₄, Acetone) Start->Reagent Product This compound Reagent->Product Oxidation

Synthesis of this compound.

4.2. Experimental and Purification Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Starting Material B Add Jones Reagent A->B C Stir at Room Temp B->C D Quench with Isopropanol C->D E Extract with DCM D->E F Dry and Concentrate E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Experimental and purification workflow.

References

The Chemistry and Application of Acid-PEG6-mono-methyl ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Acid-PEG6-mono-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its chemical structure, featuring a terminal carboxylic acid and a mono-methyl ether, provides a versatile scaffold for covalently linking molecules of interest. The six-unit PEG chain enhances aqueous solubility and provides optimal spacing, crucial for the biological activity of the resulting conjugates. This technical guide provides an in-depth overview of the chemical properties, applications, and experimental considerations for utilizing this compound in research and development.

Core Chemical and Physical Properties

This compound is a well-defined chemical entity with consistent physical and chemical properties. These properties are essential for its application in precise chemical synthesis and bioconjugation.

PropertyValueReference(s)
Chemical Formula C₁₇H₃₂O₁₀[1][2][3]
Molecular Weight 396.43 g/mol [1][2][3]
CAS Number 1807512-38-4[1]
Appearance Varies (consult supplier data)
Purity Typically >95%[1]
Solubility Soluble in water and most organic solvents

Application in PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs.[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein-binding ligand and the E3 ligase-binding ligand, which is crucial for the formation of a stable and productive ternary complex.[4]

The carboxylic acid terminus of this compound allows for the formation of a stable amide bond with an amine-functionalized ligand, a common reaction in PROTAC synthesis.[3] The methyl ester end can be hydrolyzed to a carboxylic acid for further conjugation or can be used as is, depending on the synthetic strategy. The hydrophilic nature of the PEG chain improves the overall solubility and cell permeability of the resulting PROTAC molecule.[3]

Experimental Protocols

The following is a representative protocol for the coupling of this compound to an amine-containing molecule, a key step in the synthesis of a PROTAC. This protocol is based on standard amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a ligand for a target protein or E3 ligase)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation of Carboxylic Acid: To the stirred solution, add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents). Allow the mixture to stir at room temperature for 30-60 minutes to form the NHS-activated ester.

  • Amide Coupling: In a separate vessel, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF. If the amine is a hydrochloride salt, add DIPEA (2-3 equivalents) to neutralize the salt and facilitate the reaction.

  • Reaction: Slowly add the solution of the amine-containing molecule to the activated this compound solution.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., saturated sodium bicarbonate solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired conjugate.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a modular and convergent approach. The diagram below illustrates a representative workflow for the synthesis of a Bromodomain-containing protein 4 (BRD4)-targeting PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis A This compound D Amide Coupling (EDC, NHS) A->D B Amine-functionalized BRD4 Ligand B->D C Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide) G Amide Coupling (EDC, NHS) C->G E Intermediate 1: BRD4 Ligand-PEG6-Acid D->E F Ester Hydrolysis E->F F->G H Final PROTAC Molecule G->H

Caption: A representative workflow for the synthesis of a BRD4-targeting PROTAC.

Signaling Pathway: BRD4 in Transcriptional Regulation

BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that plays a crucial role in regulating gene transcription. It acts as an epigenetic reader by binding to acetylated histones, which are marks of active chromatin. This binding recruits transcriptional machinery to gene promoters and enhancers, thereby activating gene expression. Dysregulation of BRD4 has been implicated in various diseases, including cancer. PROTACs that target BRD4 for degradation have shown significant therapeutic potential by downregulating the expression of key oncogenes like c-MYC.

The following diagram illustrates the role of BRD4 in transcriptional activation and how a BRD4-targeting PROTAC can disrupt this process.

BRD4_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_normal Normal Function cluster_protac PROTAC Action BRD4 BRD4 Ac_Histone Acetylated Histone BRD4->Ac_Histone binds PTEFb P-TEFb BRD4->PTEFb recruits Proteasome Proteasome BRD4->Proteasome targeted to RNAPolII RNA Polymerase II PTEFb->RNAPolII phosphorylates Gene Target Gene (e.g., c-MYC) RNAPolII->Gene transcribes Transcription Transcription Gene->Transcription PROTAC BRD4-PROTAC PROTAC->BRD4 binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds E3_Ligase->BRD4 ubiquitinates Ub Ubiquitin Degradation BRD4 Degradation Proteasome->Degradation

Caption: BRD4 signaling and its disruption by a PROTAC.

References

The Pivotal Role of the PEG6 Linker in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, the precise engineering of bioconjugates is paramount to achieving desired efficacy and safety profiles. Among the critical components in bioconjugate design, the linker moiety, which connects the biological macromolecule to a payload, plays a multifaceted role that extends far beyond a simple spacer. This technical guide provides a comprehensive exploration of the polyethylene (B3416737) glycol (PEG) linker, with a specific focus on the hexaethylene glycol (PEG6) derivative, a discrete and hydrophilic linker increasingly employed in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies.

Core Properties and Advantages of PEG6 Linkers in Bioconjugation

Polyethylene glycol linkers are prized for their unique combination of properties that address several challenges in drug development. The PEG6 linker, a monodisperse entity, offers a defined and consistent chemical structure, which is crucial for the batch-to-batch reproducibility of bioconjugates.

Key Attributes of PEG6 Linkers:

  • Hydrophilicity: The repeating ethylene (B1197577) glycol units of the PEG6 linker impart significant water solubility to the bioconjugate. This is particularly advantageous when conjugating hydrophobic payloads, mitigating the risk of aggregation and improving the overall solubility of the final product.

  • Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible and non-toxic polymer, and its presence in a linker can shield the bioconjugate from the host's immune system, thereby reducing its immunogenic potential.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG6 linker creates a hydration shell around the bioconjugate, which can increase its hydrodynamic radius. This can lead to reduced renal clearance, a longer circulation half-life, and increased overall exposure of the target tissue to the therapeutic agent.

  • Flexibility and Spacer Effects: The PEG6 linker provides a flexible spacer arm that can sterically separate the biological macromolecule from the payload. This separation can be crucial for maintaining the biological activity of the macromolecule (e.g., antibody binding) and allowing the payload to effectively interact with its target.

Quantitative Impact of PEG6 Linkers on Bioconjugate Properties

The inclusion of a PEG6 linker in a bioconjugate can have a quantifiable impact on its physicochemical and pharmacokinetic properties. The following tables summarize key data from various studies, providing a comparative perspective.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG6 ~4.0 0.47 Non-binding IgG-MMAE
PEG8~2.50.29Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE

Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.

Table 2: Influence of PEG Linker Length on Receptor Binding Affinity

LinkerIC50 (nM)Target Receptor
PEG23.9 ± 0.4Gastrin-Releasing Peptide Receptor (GRPR)
PEG44.8 ± 0.5Gastrin-Releasing Peptide Receptor (GRPR)
PEG6 5.8 ± 0.3 Gastrin-Releasing Peptide Receptor (GRPR)
PEG86.5 ± 0.6Gastrin-Releasing Peptide Receptor (GRPR)

Data from a study on ⁶⁸Ga-NOTA-PEGn-RM26 binding to GRPR. In this specific context, shorter linkers resulted in higher binding affinity.

Applications of PEG6 Linkers in Drug Development

The versatile properties of PEG6 linkers have led to their widespread adoption in various bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In ADCs, a PEG6 linker can be incorporated to connect the monoclonal antibody to a potent cytotoxic payload. The linker's hydrophilicity helps to overcome the aggregation issues often associated with hydrophobic drugs, allowing for the development of ADCs with higher drug-to-antibody ratios (DARs). Furthermore, the improved pharmacokinetics conferred by the PEG6 linker can lead to enhanced in vivo efficacy.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC activity. PEG6 linkers are frequently used in PROTAC design to improve solubility, cell permeability, and to optimize the spatial orientation of the two ligands for the formation of a stable ternary complex.

Peptide and Protein Bioconjugation

PEGylation of therapeutic peptides and proteins is a well-established strategy to improve their pharmacokinetic profiles. Discrete PEG linkers like PEG6 are advantageous in this context as they allow for the synthesis of homogeneous conjugates with a defined structure.

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG6 linkers in bioconjugation.

General Protocol for Antibody-Drug Conjugation using a Maleimide-PEG6-NHS Ester Linker

This protocol describes a two-step conjugation process for linking a thiol-containing drug to an antibody via a heterobifunctional Maleimide-PEG6-NHS ester linker.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Maleimide-PEG6-NHS ester linker

  • Thiol-containing drug (e.g., MMAE)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP)

  • Reaction buffers:

    • Amine-reactive buffer (e.g., PBS, pH 8.0)

    • Thiol-reactive buffer (e.g., PBS with 1 mM EDTA, pH 7.2)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification columns (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation:

    • If necessary, reduce the antibody's interchain disulfide bonds to generate free thiols using a controlled amount of TCEP.

    • Purify the reduced antibody using a desalting column to remove excess TCEP.

  • Linker Activation of the Drug (if necessary):

    • Dissolve the Maleimide-PEG6-NHS ester linker in anhydrous DMSO to a stock concentration of 10 mM.

    • Dissolve the amine-containing drug payload in anhydrous DMSO.

    • React the NHS ester end of the linker with the amine group on the drug in an appropriate buffer.

  • Conjugation of Drug-Linker to Antibody:

    • Add the maleimide-activated drug-linker to the reduced antibody solution in the thiol-reactive buffer. A typical molar excess of the drug-linker is 5-20 fold over the antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching reagent such as N-acetylcysteine to cap any unreacted maleimide (B117702) groups.

  • Purification:

    • Purify the resulting ADC using SEC to remove unconjugated drug-linker and other impurities.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

    • Assess the purity and aggregation state of the ADC by SEC-HPLC.

    • Confirm the identity and mass of the conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Determination of In Vivo Half-Life

Procedure:

  • Administer a single intravenous (IV) dose of the PEG6-containing bioconjugate to a cohort of animals (e.g., mice or rats).

  • Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method (e.g., ELISA).

  • Plot the plasma concentration of the bioconjugate versus time.

  • Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the elimination half-life (t½).

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the EGFR signaling pathway by an antibody-drug conjugate (ADC), a common mechanism for ADCs utilizing antibodies that target this receptor.

An In-Depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts of Heterobifunctional PEG Linkers

Heterobifunctional Polyethylene Glycol (PEG) linkers are macromolecules that play a pivotal role in modern bioconjugation and drug delivery.[1] These linkers consist of a central PEG chain of varying length, flanked by two different reactive functional groups at each end.[1][] This unique structural arrangement allows for the sequential and specific covalent attachment of two different molecules, such as a targeting antibody and a therapeutic payload.[1][]

The PEG backbone imparts several advantageous properties to the resulting bioconjugate. Its hydrophilic nature enhances the solubility of hydrophobic drugs, reduces aggregation, and can extend the circulation half-life of the conjugate by creating a hydration shell that shields it from enzymatic degradation and renal clearance.[3] Furthermore, PEG is known for its low immunogenicity and toxicity, making it an ideal component for in vivo applications.[3] The ability to customize the length of the PEG chain provides precise control over the distance between the conjugated molecules, which is often critical for optimal biological activity.[1]

Applications in Drug Development and Research

The versatility of heterobifunctional PEG linkers has led to their widespread use in various fields, most notably in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. Heterobifunctional PEG linkers are instrumental in this process, ensuring a stable connection between the antibody and the drug in circulation, and facilitating the release of the payload upon internalization into the target cancer cell.[1][] The use of PEG linkers in ADCs can also improve their pharmacokinetic properties and reduce systemic toxicity.[]

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4] A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[4] PEG linkers are frequently employed in PROTAC design to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, a critical step for subsequent ubiquitination and degradation of the target protein.[4] The flexibility and hydrophilicity of PEG linkers can enhance the solubility and cell permeability of PROTACs.[5]

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of a suitable heterobifunctional PEG linker is a critical step in the design of bioconjugates. The following tables summarize the key quantitative data for some commonly used linkers to facilitate comparison.

Table 1: Amine-Reactive and Thiol-Reactive Linkers

Linker NameFunctional Group 1Functional Group 2Molecular Weight ( g/mol )Spacer Arm Length (atoms)
Mal-PEG2-NHS esterMaleimideNHS ester425.3915
Mal-PEG4-NHS esterMaleimideNHS ester513.521
Amine-PEG2-ThiolAmineThiol~400~15
Amine-PEG-Thiol, MW 2000AmineThiol~2000Variable

Data sourced from commercial supplier specifications.[6][7][8][9]

Table 2: Click Chemistry Linkers

Linker NameFunctional Group 1Functional Group 2Molecular Weight ( g/mol )Spacer Arm Length (atoms)
DBCO-PEG4-NHS esterDBCONHS ester649.6929
DBCO-PEG6-NHS esterDBCONHS ester751.8235
Azide-PEG2-OHAzide (B81097)Hydroxyl131.138

Data sourced from commercial supplier specifications.[5][10][11][12][13]

Table 3: PROTAC Linkers

Linker NameFunctional Group 1Functional Group 2Molecular Weight ( g/mol )PEG Units
Amino-PEG2-Propionic AcidAmineCarboxylic Acid213.72
Amino-PEG3-Propionic AcidAmineCarboxylic Acid257.73
Amino-PEG4-Propionic AcidAmineCarboxylic Acid301.84

Data sourced from commercial supplier specifications.

Experimental Protocols

The following sections provide detailed methodologies for common bioconjugation reactions using heterobifunctional PEG linkers.

Conjugation using NHS-Ester-PEG-Maleimide Linker

This protocol describes the two-step conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug).

Materials:

  • Protein-NH2 (in amine-free buffer, e.g., PBS pH 7.2-7.5)

  • Thiol-containing molecule (-SH)

  • NHS-Ester-PEG-Maleimide linker

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting column

Procedure:

Step 1: Reaction of Protein with NHS-Ester-PEG-Maleimide

  • Equilibrate the NHS-Ester-PEG-Maleimide linker to room temperature before opening.

  • Immediately before use, prepare a stock solution of the linker (e.g., 10-20 mM) in anhydrous DMSO or DMF.

  • Add a 10- to 50-fold molar excess of the linker stock solution to the protein solution.

  • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

  • Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Reaction of Maleimide-Activated Protein with Thiol-Containing Molecule

  • Immediately add the thiol-containing molecule to the desalted maleimide-activated protein solution. A slight molar excess of the thiol-containing molecule is recommended.

  • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

  • The final conjugate can be purified by size-exclusion chromatography (SEC) to remove any unreacted components.[14]

Conjugation using DBCO-PEG-NHS Ester Linker (Copper-Free Click Chemistry)

This protocol outlines the conjugation of an amine-containing molecule to an azide-containing molecule.

Materials:

  • Amine-containing molecule (-NH2)

  • Azide-containing molecule (-N3)

  • DBCO-PEG-NHS Ester linker

  • Anhydrous DMSO or DMF

  • Reaction Buffer (amine- and azide-free, e.g., PBS pH 7.4)

  • Desalting column

Procedure:

Step 1: Labeling of Amine-Containing Molecule with DBCO-PEG-NHS Ester

  • Equilibrate the DBCO-PEG-NHS Ester linker to room temperature.

  • Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use.

  • Add a 10- to 20-fold molar excess of the linker stock solution to the amine-containing molecule solution.

  • Incubate for 30-60 minutes at room temperature.

  • Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with the Reaction Buffer.

Step 2: Copper-Free Click Reaction

  • Add the azide-containing molecule to the purified DBCO-labeled molecule. A 5- to 10-fold molar excess of the azide molecule is recommended.

  • Incubate the reaction mixture for 2-12 hours at room temperature or 4°C.

  • Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.

Characterization of PEGylated Conjugates

Proper characterization of the final bioconjugate is essential to ensure its purity, homogeneity, and desired biological activity. A combination of analytical techniques is often employed.

High-Performance Liquid Chromatography (HPLC):

  • Size-Exclusion Chromatography (SEC-HPLC): Used to separate the PEGylated conjugate from unreacted molecules and aggregates based on size. It is also used to determine the purity of the conjugate.[9]

  • Reversed-Phase HPLC (RP-HPLC): Can be used to assess the purity and determine the drug-to-antibody ratio (DAR) in ADCs.[9]

Mass Spectrometry (MS):

  • Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): These techniques are invaluable for determining the precise molecular weight of the conjugate and confirming the degree of PEGylation.[9][15] Coupling HPLC with MS (LC-MS) provides a powerful tool for detailed characterization.[12]

Visualizing Key Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the fundamental workflows and mechanisms involving heterobifunctional PEG linkers.

experimental_workflow_adc cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation cluster_step3 Step 3: Purification & Characterization A Antibody C Maleimide-Activated Antibody A->C Reaction with NHS ester B Heterobifunctional PEG Linker (e.g., NHS-PEG-Maleimide) B->C E Antibody-Drug Conjugate (ADC) C->E Reaction with Maleimide D Thiol-containing Drug D->E F Purified ADC E->F Purification (SEC) G Analysis (SEC-HPLC, MS) F->G protac_mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation adc_signaling_pathway ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis Induces

References

Unraveling the Role of Acid-PEG6-mono-methyl ester in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Core Topic: Mechanism of Action of Acid-PEG6-mono-methyl ester

This in-depth technical guide explores the fundamental role and mechanism of action of this compound, a critical heterobifunctional linker in the landscape of modern drug development. Primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), its "mechanism of action" is not intrinsic but is realized through its structural and physicochemical contributions to the final therapeutic molecule. This guide will detail its chemical properties, its function in conjugating molecular entities, and its impact on the efficacy of the resulting drug conjugate.

Core Functionality: A Heterobifunctional Polyethylene (B3416737) Glycol (PEG) Linker

This compound is a chemical tool designed for the precise covalent linkage of two different molecular entities. Its structure is characterized by a polyethylene glycol (PEG) chain of six ethylene (B1197577) glycol units, flanked by a terminal carboxylic acid group and a mono-methyl ester group. This heterobifunctional nature is central to its utility in the multi-step synthesis of complex therapeutic molecules.

The primary mechanism of action of this linker is to form a stable amide bond. The terminal carboxylic acid can be activated to react with primary amine groups on a target molecule, such as an E3 ligase ligand in a PROTAC or a cytotoxic payload.[1] The mono-methyl ester serves as a protecting group for the other terminus, preventing unwanted reactions until it is cleaved to reveal a carboxylic acid for subsequent conjugation steps.

The integrated PEG chain is not merely a spacer; it plays a crucial role in modulating the physicochemical properties of the final conjugate. The hydrophilic nature of the PEG linker enhances the aqueous solubility of the often hydrophobic molecules it connects.[1] This improved solubility can be critical for the bioavailability and pharmacokinetic profile of the drug.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C17H32O10
Molecular Weight 396.43 g/mol
Appearance Colorless to light yellow liquid or solid
Solubility Soluble in Water, DMSO, DCM, DMF
pKa (Predicted) 4.28 ± 0.10
Boiling Point (Predicted) 503.7 ± 50.0 °C
Density (Predicted) 1.147 ± 0.06 g/cm³

Application in PROTAC Synthesis: A Conceptual Workflow

The synthesis of a PROTAC using this compound would typically follow a multi-step process, as illustrated in the workflow diagram below. This process involves the sequential conjugation of the linker to the E3 ligase ligand and the target protein ligand.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Second Amide Coupling cluster_3 Step 4: Purification A This compound C Intermediate 1 (Ester-PEG6-Ligand) A->C Amide bond formation (e.g., HATU, DIPEA) B E3 Ligase Ligand (with primary amine) B->C D Intermediate 1 E Intermediate 2 (Acid-PEG6-Ligand) D->E Base-catalyzed hydrolysis (e.g., LiOH) F Intermediate 2 H Final PROTAC Molecule F->H Amide bond formation (e.g., HATU, DIPEA) G Target Protein Ligand (with primary amine) G->H I Final PROTAC Molecule J Purified PROTAC I->J e.g., HPLC

Conceptual workflow for the synthesis of a PROTAC using this compound.
General Experimental Protocol for Amide Coupling

The following is a generalized protocol for the amide coupling reaction, which is a core step in the utilization of this compound. Specific conditions would need to be optimized for the particular substrates being used.

Materials:

  • This compound

  • Amine-containing molecule (e.g., E3 ligase ligand or target protein ligand)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add the amine-containing molecule (1.0 - 1.2 eq) to the solution.

  • In a separate vial, dissolve HATU (1.2 - 1.5 eq) in anhydrous DMF.

  • Add the HATU solution to the reaction mixture.

  • Add DIPEA (2.0 - 3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Signaling Pathway in PROTAC-Mediated Protein Degradation

The ultimate "mechanism of action" of a PROTAC synthesized with this compound is the hijacking of the ubiquitin-proteasome system to induce the degradation of a target protein. The signaling pathway initiated by a PROTAC is a cascade of events leading to this degradation.

PROTAC_Pathway PROTAC PROTAC (containing PEG6 linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ub Ubiquitin Ub->TernaryComplex Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation Recycling Ubiquitin Recycling Proteasome->Recycling Recycling->Ub

Signaling pathway of PROTAC-mediated protein degradation.

This pathway illustrates how the PROTAC, facilitated by the structural and solubility-enhancing properties of the this compound linker, brings the target protein and the E3 ligase into proximity. This induced proximity allows for the transfer of ubiquitin molecules to the target protein, marking it for recognition and degradation by the proteasome. The result is the selective removal of the target protein from the cellular environment.

Conclusion

This compound is a key enabling technology in the development of sophisticated therapeutics like PROTACs and ADCs. Its mechanism of action is not that of a pharmacologically active agent but as a versatile and crucial linker that facilitates the assembly of these complex molecules. By providing a means for stable covalent conjugation and enhancing the physicochemical properties of the final drug conjugate, it plays a vital role in the translation of targeted therapies from concept to clinical reality. Further research and publication of specific applications of this linker will continue to refine our understanding and expand its utility in the design of next-generation medicines.

References

Navigating the Safety and Handling of Acid-PEG6-mono-methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acid-PEG6-mono-methyl ester is a valuable bifunctional linker increasingly utilized in the synthesis of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its hydrophilic polyethylene (B3416737) glycol (PEG) chain enhances the solubility of compounds in aqueous media, a desirable property in drug development.[1][4][5] This guide provides a comprehensive overview of the safety and handling protocols for this compound, drawing upon available data for similar PEGylated compounds to establish best practices in a research setting.

Core Chemical and Physical Properties

PropertyValueReference
CAS Number 1807512-38-4[1]
Molecular Formula C17H32O10[1][4]
Molecular Weight 396.43 g/mol [1]
Appearance Not explicitly stated; likely a liquid or low-melting solid
Purity ≥96% to ≥98% (supplier dependent)[4][6]
Solubility Soluble in DMSO and DMF[7][8]

Hazard Identification and Precautionary Measures

While specific toxicity data for this compound is unavailable, general principles for handling laboratory chemicals of this nature should be strictly followed. Based on SDS information for similar ester compounds, the following hazards and precautions should be considered.

Potential Hazards:

  • Eye Contact: May cause irritation.[9]

  • Skin Contact: Repeated or prolonged contact may cause irritation.[9]

  • Ingestion: Not expected to be harmful if swallowed in small quantities, but medical advice should be sought as a precaution.[9]

  • Inhalation: Not expected to be harmful if inhaled, but if exposed to excessive levels, move to fresh air.[9]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[10]

  • P270: Do not eat, drink or smoke when using this product.[10]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

ConditionRecommendationReference
Short-term Storage 0 - 4 °C (days to weeks)[7]
Long-term Storage -20°C (months to years)[7][11]
Stock Solution Storage -80°C (up to 6 months) or -20°C (up to 1 month)[11]
Handling of Solids Equilibrate reagent vial to room temperature before opening to avoid moisture condensation.[8]
Inert Atmosphere For stock solutions, consider storing under an inert gas like argon or nitrogen to minimize air exposure.[8][12]

Experimental Protocols and Handling

This compound is primarily used as a linker in bioconjugation reactions. The carboxylic acid moiety can be activated to react with primary amines to form stable amide bonds.[1][4]

General Workflow for Amide Bond Formation

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification and Analysis A Dissolve this compound in anhydrous DMSO or DMF C Add activating agents (e.g., EDC, HATU) to the this compound solution A->C B Prepare amine-containing substrate in a non-amine-containing buffer (e.g., PBS) D Add the activated PEG linker to the amine-containing substrate B->D C->D Activation E Incubate at room temperature with stirring D->E Conjugation F Purify the conjugate (e.g., via chromatography) E->F G Characterize the final product (e.g., via LC-MS, NMR) F->G

Figure 1. General workflow for amide bond formation using this compound.
Key Experimental Considerations:

  • Solvents: Use anhydrous solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to prepare stock solutions.[8]

  • Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete in the acylation reaction.[8] Phosphate-buffered saline (PBS) or borate (B1201080) buffers are suitable alternatives.[8]

  • Activating Agents: The carboxylic acid can be activated using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of a stable amide bond with a primary amine.[1]

Personal Protective Equipment (PPE) Decision Pathway

The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

G Start Handling this compound Gloves Wear nitrile gloves Start->Gloves Goggles Wear safety glasses with side shields or chemical goggles Start->Goggles LabCoat Wear a lab coat Start->LabCoat Dispensing Dispensing neat compound or preparing stock solutions? HandlingDilute Handling dilute solutions? Dispensing->HandlingDilute No FumeHood Work in a certified chemical fume hood Dispensing->FumeHood Yes Benchtop Work on an open bench is permissible with appropriate precautions HandlingDilute->Benchtop Yes End Proceed with experiment FumeHood->End Benchtop->End Gloves->Dispensing Goggles->Dispensing LabCoat->Dispensing

Figure 2. Decision pathway for selecting appropriate Personal Protective Equipment (PPE).

Emergency Procedures

In the event of an exposure or spill, follow these first aid and cleanup measures.

First Aid Measures
Exposure RouteFirst Aid ProcedureReference
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[13]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing.[9][13]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical advice.[9][13]
Inhalation Move the exposed person to fresh air. If coughing or respiratory discomfort occurs, get medical attention.[9]
Spill and Leak Containment

In the case of a spill, ensure the area is well-ventilated. For small spills, absorb the material with an inert absorbent material such as sand or earth and place it in a suitable container for disposal.[14] For larger spills, prevent the material from entering drains or watercourses.[12][14]

This guide is intended to provide a framework for the safe handling of this compound in a laboratory setting. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations. As with any chemical, a thorough risk assessment should be conducted before beginning any new experimental protocol.

References

An In-depth Technical Guide to PEGylation with Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation utilizing methyl ester-terminated polyethylene (B3416737) glycol (mPEG-Methyl Ester). It covers the fundamental chemistry, experimental considerations, and characterization techniques relevant to professionals in drug development and protein engineering. While less common than more reactive derivatives like N-hydroxysuccinimide (NHS) esters, methyl ester PEGs offer a unique set of characteristics for specific bioconjugation applications.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules, most notably therapeutic proteins, peptides, and small drugs. This modification can significantly enhance the therapeutic properties of the conjugated molecule.[1]

Key Advantages of PEGylation:

  • Increased Hydrodynamic Size: Prolongs circulatory half-life by reducing renal clearance.[1]

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the protein surface, decreasing the likelihood of an immune response.[1][2]

  • Enhanced Solubility and Stability: Improves the solubility of hydrophobic molecules and protects against proteolytic degradation.[3][4]

  • Improved Pharmacokinetics: Leads to more stable plasma concentrations and allows for less frequent dosing.[5]

The Chemistry of PEGylation with Methyl Esters

PEGylation with mPEG-Methyl Ester involves the reaction between the terminal methyl ester group of the PEG reagent and a primary amine on the target molecule, typically the ε-amine of a lysine (B10760008) residue or the N-terminal α-amine. This reaction is a nucleophilic acyl substitution known as aminolysis .

The core mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating a methanol (B129727) molecule and forming a stable amide bond between the PEG and the protein.

While chemically straightforward, methyl esters are significantly less reactive than more common activated esters like NHS esters.[6] The alkoxy (in this case, methoxy) group is a poorer leaving group compared to an NHS group, meaning the reaction generally requires more forcing conditions to proceed efficiently.[6]

Reaction Parameters and Considerations

Several factors critically influence the outcome of the PEGylation reaction.[5] Optimization of these parameters is essential to control the degree of PEGylation and maximize the yield of the desired conjugate.

ParameterTypical Range/ConditionImpact on ReactionReference
pH 8.0 - 10.0Higher pH deprotonates primary amines, increasing their nucleophilicity and reaction rate. However, it also increases the risk of ester hydrolysis. May require higher pH than NHS-ester reactions.[7][8]
Temperature 4 - 40°CHigher temperatures increase the reaction rate but may compromise protein stability.[5]
Reaction Time 4 - 24 hoursDue to the lower reactivity of methyl esters, longer reaction times are typically required compared to NHS esters.[9]
PEG:Protein Molar Ratio 5:1 to 50:1A higher molar excess of the PEG reagent drives the reaction towards a higher degree of PEGylation.[5][9]
Protein Concentration > 2 mg/mLHigher concentrations can improve reaction kinetics but may also increase the risk of aggregation.[5][9]
Buffer System Phosphate, Borate, BicarbonateMust be free of primary amines (e.g., Tris) which would compete with the target protein for reaction with the PEG reagent.[9]

Note: The values presented are typical starting points based on general aminolysis and PEGylation principles. Due to the lower reactivity of methyl esters, optimal conditions may trend towards the higher end of these ranges and require careful empirical determination.

Experimental Protocols

The following sections provide detailed, generalized protocols for the PEGylation of a model protein with mPEG-Methyl Ester, followed by purification and characterization.

Protocol: Protein PEGylation with mPEG-Methyl Ester

This protocol outlines the steps for conjugating a protein with a linear mPEG-Methyl Ester.

Materials:

  • Protein of interest

  • mPEG-Methyl Ester (e.g., mPEG-O₂Me)

  • Reaction Buffer: 100 mM Sodium Borate, pH 9.0

  • Quenching Buffer: 1 M Glycine or Tris, pH 8.0

  • Purification columns and buffers (see Section 3.2)

  • Anhydrous DMSO or DMF (for dissolving PEG reagent)

Procedure:

  • Buffer Exchange: Ensure the protein is in the desired amine-free Reaction Buffer. This can be accomplished by dialysis or using a desalting column. Adjust the protein concentration to 2-5 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-Methyl Ester in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 250 mM).

  • Molar Ratio Calculation: Calculate the volume of the mPEG stock solution required to achieve the desired molar excess (e.g., 20-fold molar excess).

  • Conjugation Reaction: Add the calculated volume of the mPEG stock solution to the stirring protein solution.

  • Incubation: Allow the reaction to proceed for 4 to 24 hours. The optimal temperature will depend on the protein's stability, with common conditions being room temperature or 4°C for extended reactions.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the buffer will react with any remaining unreacted PEG reagent. Incubate for 1 hour.

  • Purification: Proceed immediately to the purification of the PEGylated protein to separate it from unreacted protein, excess PEG reagent, and reaction byproducts.

Protocol: Purification of PEGylated Protein

A combination of chromatographic techniques is typically employed to isolate the desired PEGylated species.

A. Size Exclusion Chromatography (SEC) SEC separates molecules based on their hydrodynamic radius. It is highly effective for removing unreacted, low-molecular-weight PEG reagent and quenching molecules from the reaction mixture.

Procedure:

  • Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4).

  • Load the quenched reaction mixture onto the column.

  • Elute the sample with the equilibration buffer.

  • Collect fractions and monitor the eluate by UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its larger size.

B. Ion Exchange Chromatography (IEX) IEX separates molecules based on charge. Since PEGylation masks the positive charge of lysine residues, IEX is a powerful tool for separating PEGylated isomers (mono-, di-, multi-PEGylated) from the native protein.

Procedure:

  • Select a cation or anion exchange column based on the protein's isoelectric point (pI) and the chosen buffer pH. For a protein with a high pI, a cation exchange column is typically used.

  • Equilibrate the column with a low-salt binding buffer.

  • Load the SEC-purified sample (after buffer exchange into the binding buffer if necessary).

  • Wash the column to remove any unbound species.

  • Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl). Unmodified protein will bind most tightly, followed by mono-PEGylated, di-PEGylated, and so on, which will elute at progressively lower salt concentrations.

  • Collect and analyze fractions using SDS-PAGE and UV absorbance.

Analysis and Characterization of PEGylated Proteins

Thorough characterization is essential to confirm the degree of PEGylation, identify attachment sites, and ensure product quality.

TechniqueInformation ProvidedKey ConsiderationsReference
SDS-PAGE Apparent molecular weight, degree of PEGylation (number of PEGs attached), purity.PEGylated proteins run at a much higher apparent MW than their actual mass due to the large hydrodynamic volume of the PEG chain.[1]
Size Exclusion Chromatography (SEC-HPLC) Purity, presence of aggregates, separation of PEGylated species.Provides quantitative data on the distribution of different PEGylated forms.[10]
Ion Exchange Chromatography (IEX-HPLC) Separation and quantification of positional isomers and different degrees of PEGylation.Exploits the charge-shielding effect of PEG chains on lysine residues.
Mass Spectrometry (MALDI-TOF, ESI-MS) Accurate molecular weight of the conjugate, confirmation of the number of attached PEGs, identification of PEGylation sites (via peptide mapping).The polydispersity of PEG can complicate spectra. Using discrete, monodisperse PEGs simplifies analysis.
¹H NMR Spectroscopy Can be used to determine the degree of PEGylation by comparing the integral of PEG-specific peaks to protein-specific peaks.Requires high sample concentration and can be complex to interpret.[11]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the aminolysis reaction between a protein's primary amine and an mPEG-Methyl Ester.

Caption: Aminolysis of mPEG-Methyl Ester with a protein amine.

Experimental Workflow

This diagram outlines the general workflow for producing and analyzing a PEGylated protein.

G Start Protein in Amine-Free Buffer AddPEG Add mPEG-Methyl Ester (Calculated Molar Excess) Start->AddPEG React Incubate (Control pH, Temp, Time) AddPEG->React Quench Quench Reaction (e.g., with Glycine) React->Quench SEC Purification Step 1: Size Exclusion Chromatography (SEC) (Remove excess PEG) Quench->SEC IEX Purification Step 2: Ion Exchange Chromatography (IEX) (Separate Isomers) SEC->IEX Analysis Characterization (SDS-PAGE, MS, HPLC) IEX->Analysis Final Purified PEG-Protein Analysis->Final

Caption: General workflow for protein PEGylation and analysis.

Advantages and Disadvantages of Methyl Ester PEGs

Advantages:

  • Stability: Methyl esters are more resistant to spontaneous hydrolysis in aqueous solutions compared to highly activated esters like NHS esters, which can be beneficial during storage and handling of the PEG reagent.[1]

  • Cost: The synthesis of mPEG-Methyl Esters can be more straightforward and potentially more cost-effective than creating more complex activated esters.

Disadvantages:

  • Low Reactivity: This is the primary drawback. The aminolysis of methyl esters is slow and requires more forcing conditions (e.g., higher pH, longer reaction times), which can be detrimental to the stability and activity of sensitive proteins.[6]

  • Side Reactions: The harsher conditions required may increase the likelihood of undesirable side reactions, such as protein denaturation or aggregation.

  • Lower Efficiency: Achieving a high degree of PEGylation may be more difficult compared to using more reactive PEG derivatives, potentially leading to lower yields of the desired product.

Conclusion

PEGylation with methyl esters represents a viable, albeit less common, approach to bioconjugation. Its primary advantage lies in the stability of the reagent, while its significant disadvantage is its low reactivity, necessitating harsher reaction conditions that may not be suitable for all proteins. For robust and sensitive protein systems, more reactive derivatives like NHS esters or aldehydes are generally preferred. However, for durable proteins where reagent stability is a key concern, mPEG-Methyl Esters provide a chemically sound alternative. A thorough understanding of the underlying aminolysis chemistry and careful optimization of reaction parameters are critical for the successful development of therapeutics using this method.

References

Methodological & Application

Application Notes and Protocols for Acid-PEG6-mono-methyl ester Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecule drugs. This process can enhance solubility, extend circulating half-life, reduce immunogenicity, and improve stability against proteolytic degradation.[1][2][3] Acid-PEG6-mono-methyl ester is a heterobifunctional PEGylation reagent containing a terminal carboxylic acid and a methyl ether cap. The carboxylic acid group can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds, while the mono-methyl ether terminus prevents crosslinking and provides a chemically inert end.[4][5]

This document provides detailed protocols for the conjugation of this compound to primary amine-containing molecules using the common 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Reaction

The conjugation of a carboxylic acid to a primary amine is typically achieved through a two-step process involving activation of the carboxyl group.

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl group of the this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This unstable intermediate reacts with NHS (or its water-soluble analog, Sulfo-NHS) to create a more stable, amine-reactive NHS ester. This semi-stable ester can then react with a primary amine to form a stable amide bond, releasing NHS as a byproduct.[6]

The use of NHS or Sulfo-NHS increases the efficiency of the conjugation reaction and allows for a two-step procedure where the activation of the PEG reagent can be performed separately from the reaction with the amine-containing molecule.[7]

Key Experimental Parameters

Successful conjugation of this compound to primary amines is dependent on several critical parameters, which are summarized in the table below.

ParameterRecommended ConditionsRationale & Key Considerations
pH Activation (EDC/NHS): 4.5-7.2Conjugation (to amine): 7.0-9.0The activation of the carboxylic acid with EDC is most efficient in acidic conditions. The reaction of the NHS-ester with the primary amine is most efficient at neutral to slightly basic pH.[7][8]
Buffers Activation: MES bufferConjugation: PBS, Borate bufferBuffers should not contain primary amines (e.g., Tris, glycine) as they will compete with the target molecule for reaction with the activated PEG.[8][9][10]
Reagent Molar Ratios PEG:Protein: 10-50 fold molar excessThe optimal ratio depends on the number of available primary amines on the target molecule and the desired degree of PEGylation. A higher excess of PEG reagent will generally lead to a higher degree of modification.[11]
Temperature Room temperature or 4°CReactions are typically performed at room temperature. For sensitive biomolecules, the reaction can be carried out at 4°C overnight.[12]
Reaction Time Activation: 15-30 minutesConjugation: 1-2 hours to overnightReaction times should be optimized for the specific application. Longer incubation times can increase the degree of PEGylation.[8][12]
Quenching Hydroxylamine, Tris, or GlycineQuenching stops the reaction by consuming any unreacted NHS-activated PEG.[7][8]

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium borate, pH 8.0-8.5[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8]

  • Purification system (e.g., size exclusion chromatography, dialysis)

Two-Step Aqueous Conjugation Protocol

This protocol is suitable for the conjugation of this compound to proteins and other biomolecules in an aqueous environment.

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.[8]

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature.[8]

  • Conjugation to Primary Amines:

    • Dissolve the amine-containing molecule in Conjugation Buffer.

    • Add the activated this compound solution to the amine-containing molecule solution. The molar ratio of PEG to the target molecule should be optimized (typically a 10-50 fold molar excess of PEG is used).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.[8]

  • Purification of the Conjugate:

    • Remove unreacted PEG and byproducts by size exclusion chromatography, dialysis, or other suitable purification methods.

One-Pot Aqueous Conjugation Protocol

This protocol is a simplified procedure where the activation and conjugation steps are performed in the same reaction vessel.

  • Reaction Setup:

    • Dissolve the amine-containing molecule and this compound in Conjugation Buffer (pH 7.2-7.5).

    • Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the reaction mixture.

  • Incubation:

    • Incubate the reaction for 2 hours at room temperature.

  • Quenching and Purification:

    • Follow steps 4 and 5 from the Two-Step Aqueous Conjugation Protocol.

Characterization of PEGylated Conjugates

The degree of PEGylation and the purity of the conjugate should be assessed using appropriate analytical techniques.

Analytical TechniqueInformation Provided
SDS-PAGE Visual confirmation of an increase in molecular weight of the PEGylated protein compared to the unmodified protein.[13]
HPLC (Size Exclusion or Reversed-Phase) Separation of PEGylated species from unreacted protein and free PEG, allowing for quantification of the degree of PEGylation.[5]
Mass Spectrometry (MALDI-TOF or LC-MS) Accurate determination of the molecular weight of the conjugate and the number of attached PEG chains.[14]
UV-Vis Spectroscopy Can be used to determine protein concentration and, in some cases, to estimate the degree of PEGylation if the PEG reagent contains a chromophore.[13]

Visualizing the Workflow and Reaction

Chemical Reaction Pathway

G cluster_activation Activation Step cluster_conjugation Conjugation Step Acid_PEG This compound O_acylisourea O-acylisourea intermediate Acid_PEG->O_acylisourea + EDC EDC EDC NHS_ester Amine-reactive NHS-ester-PEG O_acylisourea->NHS_ester + NHS NHS NHS / Sulfo-NHS PEG_Conjugate PEGylated Molecule (Stable Amide Bond) NHS_ester->PEG_Conjugate + Primary Amine Primary_Amine Primary Amine (e.g., on a protein) Primary_Amine->PEG_Conjugate

Caption: Chemical pathway for EDC/NHS-mediated PEGylation.

Experimental Workflow

G Start Start Prepare_Reagents Prepare Reagents (PEG, EDC, NHS, Buffers) Start->Prepare_Reagents Activation Activate Acid-PEG with EDC/NHS Prepare_Reagents->Activation Conjugation Conjugate to Amine-containing Molecule Activation->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purify Conjugate (e.g., SEC, Dialysis) Quench->Purification Characterization Characterize Conjugate (SDS-PAGE, HPLC, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for PEG conjugation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive reagents (hydrolysis of NHS-ester) - Incorrect pH - Competing nucleophiles in buffer (e.g., Tris) - Insufficient molar excess of PEG reagent- Use fresh, anhydrous solvents for stock solutions and prepare EDC/NHS solutions immediately before use.[9][10] - Verify the pH of all buffers. - Use non-amine containing buffers for the conjugation step.[8] - Increase the molar excess of the activated PEG reagent.
Protein Aggregation/Precipitation - High concentration of organic solvent - Protein instability under reaction conditions- Keep the final concentration of organic solvent (e.g., DMSO, DMF) below 10% of the total reaction volume. - Perform the reaction at a lower temperature (4°C).
High Degree of Polydispersity - Too many reactive sites on the protein - Prolonged reaction time- Reduce the molar excess of the PEG reagent. - Decrease the reaction time. - Consider site-specific PEGylation strategies if a homogenous product is required.

Conclusion

The conjugation of this compound to primary amines via EDC/NHS chemistry is a robust and versatile method for modifying a wide range of molecules. Careful optimization of reaction conditions, including pH, buffer composition, and reagent ratios, is crucial for achieving the desired degree of PEGylation while maintaining the biological activity of the target molecule. The protocols and guidelines provided in this document serve as a starting point for developing a successful PEGylation strategy.

References

Application Notes and Protocols for Acid-PEG6-mono-methyl ester as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery for targeted protein degradation.[1] This emerging therapeutic modality offers a distinct advantage over traditional inhibitors by eliminating the entire target protein, rather than simply blocking its function.[2]

A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their ability to enhance solubility and provide conformational flexibility.[6][]

Acid-PEG6-mono-methyl ester: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional, hydrophilic linker that has gained prominence in the rational design of PROTACs. Its structure features a six-unit polyethylene glycol chain, which imparts favorable solubility and pharmacokinetic properties to the final PROTAC molecule. The terminal carboxylic acid and mono-methyl ester groups provide orthogonal handles for the sequential conjugation of the POI ligand and the E3 ligase ligand.

The carboxylic acid moiety can be readily activated to form a stable amide bond with an amine-functionalized ligand, a common feature in many small molecule inhibitors and E3 ligase binders.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 1807512-38-4[8]
Molecular Formula C17H32O10[8]
Molecular Weight 396.43 g/mol [8]
Appearance Solid
Solubility Soluble in Water, DMSO, DCM, DMF

PROTAC Synthesis using this compound: A Step-by-Step Protocol

The following is a generalized protocol for the synthesis of a PROTAC using this compound. This procedure involves the sequential amide bond formation with the E3 ligase ligand and the POI ligand.

Note: This is a representative protocol and may require optimization based on the specific properties of the ligands being used.

Part 1: Conjugation of E3 Ligase Ligand to this compound

This protocol describes the coupling of an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand) to the carboxylic acid end of the PEG linker.

dot

Caption: Workflow for E3 Ligase Ligand Conjugation.

Materials:

  • Amine-functionalized E3 Ligase Ligand (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid on the linker.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 Ligase Ligand-PEG6-mono-methyl ester intermediate.

Part 2: Saponification of the Methyl Ester

This step deprotects the other end of the linker, revealing a carboxylic acid for the next coupling reaction.

dot

Caption: Saponification of the Methyl Ester Intermediate.

Materials:

  • E3 Ligase Ligand-PEG6-mono-methyl ester (1.0 eq)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF) and Water

  • 1N HCl

Procedure:

  • Dissolve the E3 Ligase Ligand-PEG6-mono-methyl ester in a mixture of THF and water.

  • Add LiOH and stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the E3 Ligase Ligand-PEG6-acid intermediate.

Part 3: Conjugation of POI Ligand to Yield the Final PROTAC

This final step couples the amine-functionalized POI ligand to the newly formed carboxylic acid on the linker.

dot

Caption: Final PROTAC Synthesis Workflow.

Materials:

  • E3 Ligase Ligand-PEG6-acid (1.0 eq)

  • Amine-functionalized POI Ligand (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Preparative HPLC for purification

Procedure:

  • Follow the amide coupling procedure outlined in Part 1, using the E3 Ligase Ligand-PEG6-acid and the amine-functionalized POI ligand as the coupling partners.

  • After workup, purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.

Characterization and Evaluation of the Final PROTAC

Once synthesized, the PROTAC must be thoroughly characterized to confirm its identity and purity, and its biological activity must be evaluated.

Analytical Characterization
TechniquePurpose
LC-MS To confirm the molecular weight and purity of the final PROTAC.
¹H and ¹³C NMR To confirm the chemical structure of the PROTAC.
HRMS To determine the exact mass of the PROTAC molecule.
Biological Evaluation

The following are key in vitro experiments to assess the efficacy of the newly synthesized PROTAC.

1. Target Protein Degradation Assay (Western Blot)

This is the primary assay to determine if the PROTAC can induce the degradation of the target protein.

dot

Caption: Western Blot Experimental Workflow.

Protocol:

  • Cell Culture: Plate cells known to express the target protein at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., from 1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection and Quantification: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

Data Presentation:

The results of the Western blot are used to determine the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved). This data should be presented in a clear, tabular format for easy comparison if multiple PROTACs are synthesized.

PROTAC IDLinkerTarget ProteinCell LineDC50 (nM)Dmax (%)
Example-PROTAC-1This compoundExample-Protein-AExample-Cell-Line-XValueValue
Example-PROTAC-2Alternative LinkerExample-Protein-AExample-Cell-Line-XValueValue

2. Cell Viability/Proliferation Assay

This assay determines the effect of the PROTAC on cell growth and can indicate if the degradation of the target protein leads to a desired biological outcome (e.g., cancer cell death).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the PROTAC concentration and calculate the IC50 or GI50 value.

Data Presentation:

PROTAC IDCell LineIC50/GI50 (nM)
Example-PROTAC-1Example-Cell-Line-XValue
Example-PROTAC-1Example-Cell-Line-YValue

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its hydrophilic PEG chain can improve the physicochemical properties of the resulting PROTAC, while its orthogonal functional groups allow for a straightforward and modular synthetic approach. The detailed protocols and evaluation methods provided in these application notes serve as a guide for researchers in the design and development of novel protein degraders. The systematic evaluation of PROTACs synthesized with this linker will contribute to a deeper understanding of the structure-activity relationships that govern targeted protein degradation.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Acid-PEG6-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the surface modification of nanoparticles using Acid-PEG6-mono-methyl ester. This heterobifunctional polyethylene (B3416737) glycol (PEG) linker is designed to impart stealth properties, enhance stability, and provide a reactive terminus for further functionalization of nanoparticles in various biomedical applications, including drug delivery and diagnostics.

Introduction to this compound Modification

Surface modification of nanoparticles with polyethylene glycol, a process known as PEGylation, is a widely adopted strategy to improve the in vivo performance of nanomedicines. PEGylation creates a hydrophilic protective layer around the nanoparticle, which can lead to:

  • Reduced Opsonization: The PEG layer sterically hinders the adsorption of plasma proteins (opsonins), thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS).[1]

  • Enhanced Colloidal Stability: The hydrophilic PEG chains prevent nanoparticle aggregation in biological fluids and during storage.

  • Prolonged Circulation Time: By evading the immune system, PEGylated nanoparticles exhibit longer circulation times in the bloodstream, which can lead to increased accumulation in target tissues through the enhanced permeability and retention (EPR) effect.[1]

  • Improved Drug Release Profiles: The PEG layer can influence the rate of drug release from the nanoparticle carrier.

This compound is a specific type of PEG linker featuring a carboxylic acid group at one end and a mono-methyl ester group at the other. The carboxylic acid terminus allows for covalent conjugation to nanoparticles with primary amine groups on their surface through stable amide bond formation. The methyl ester terminus can be inert or can be hydrolyzed to a hydroxyl group for further conjugation, offering a versatile platform for creating multifunctional nanoparticles.

Quantitative Data on Nanoparticle Properties Post-Modification

The surface modification of nanoparticles with this compound results in significant changes to their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after PEGylation.

Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI)

Nanoparticle FormulationZ-Average Diameter (nm)Polydispersity Index (PDI)
Unmodified Nanoparticles150 ± 50.15 ± 0.02
PEGylated Nanoparticles185 ± 70.12 ± 0.03

Data is illustrative and may vary depending on the nanoparticle core material and PEGylation efficiency.

Table 2: Surface Charge (Zeta Potential)

Nanoparticle FormulationZeta Potential (mV)
Unmodified Nanoparticles (Amine-functionalized)+35 ± 3
PEGylated Nanoparticles-5 ± 2

Data is illustrative and may vary depending on the nanoparticle core material and PEGylation efficiency.

Table 3: Drug Release Kinetics

Nanoparticle FormulationBurst Release (% in first 2h)Cumulative Release (% at 24h)
Unmodified Nanoparticles35 ± 485 ± 6
PEGylated Nanoparticles20 ± 365 ± 5

Data is illustrative and may vary depending on the encapsulated drug and nanoparticle composition.

Experimental Protocols

The following protocols provide a general framework for the surface modification of amine-functionalized nanoparticles with this compound using carbodiimide (B86325) chemistry.

Protocol 1: Covalent Attachment of this compound to Amine-Functionalized Nanoparticles

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of the PEG linker for reaction with primary amines on the nanoparticle surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Washing Buffer: Deionized water or PBS

  • Centrifuge or magnetic separator (for magnetic nanoparticles)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in Activation Buffer to a concentration of 1-5 mg/mL.

    • Sonicate the suspension briefly to ensure homogeneity.

  • Activation of this compound:

    • In a separate tube, dissolve this compound in Activation Buffer.

    • Add EDC and NHS to the PEG solution. A typical molar ratio is 1:2:2 (PEG:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated ester.

  • Conjugation Reaction:

    • Add the activated PEG solution to the nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15 minutes.

    • Purify the PEGylated nanoparticles by repeated centrifugation (e.g., 10,000 x g for 20 minutes) and resuspension in Washing Buffer to remove unreacted PEG, EDC, NHS, and byproducts. For magnetic nanoparticles, a magnetic separator can be used.

    • Perform at least three washing cycles.

  • Final Resuspension:

    • Resuspend the final purified PEGylated nanoparticles in a suitable buffer for storage or downstream applications.

Protocol 2: Characterization of PEGylated Nanoparticles

Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI):

  • Dilute the nanoparticle suspension in an appropriate filtered buffer (e.g., 10 mM NaCl).

  • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.

  • An increase in hydrodynamic diameter and a low PDI (<0.2) are indicative of successful PEGylation and a monodisperse sample.

Zeta Potential for Surface Charge:

  • Dilute the nanoparticle suspension in 1 mM KCl or a similar low ionic strength buffer.

  • Measure the zeta potential to determine the surface charge.

  • A shift in zeta potential towards neutral or slightly negative values is expected after successful PEGylation of positively charged amine-functionalized nanoparticles.

Thermogravimetric Analysis (TGA) for Quantification of PEG Grafting:

  • Lyophilize the purified PEGylated nanoparticles to obtain a dry powder.

  • Heat the sample under a controlled atmosphere in a TGA instrument.

  • The weight loss corresponding to the decomposition temperature of the PEG layer can be used to quantify the amount of PEG conjugated to the nanoparticles.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_activation PEG Activation cluster_conjugation Conjugation cluster_purification Purification Amine_NP Amine-Functionalized Nanoparticles Dispersion Dispersion in Activation Buffer Amine_NP->Dispersion Mixing Mix Nanoparticles and Activated PEG Dispersion->Mixing PEG This compound EDC_NHS Add EDC/NHS PEG->EDC_NHS Activated_PEG NHS-activated PEG EDC_NHS->Activated_PEG Activated_PEG->Mixing Reaction Incubate 2-4h at RT Mixing->Reaction PEG_NP PEGylated Nanoparticles Reaction->PEG_NP Quench Quench Reaction PEG_NP->Quench Wash Centrifugation/ Magnetic Separation and Washing Quench->Wash Final_Product Purified PEGylated Nanoparticles Wash->Final_Product

Caption: Experimental workflow for nanoparticle PEGylation.

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell NP PEGylated Nanoparticle Endocytosis Endocytosis NP->Endocytosis 1. Binding & Internalization Membrane Cell Membrane Endosome Early Endosome Endocytosis->Endosome 2. Vesicular Transport Lysosome Lysosome Endosome->Lysosome 3. Maturation Drug_Release Drug Release Lysosome->Drug_Release 4. pH-triggered Release

References

Application Notes and Protocols for EDC/NHS Coupling of Acid-PEG6-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent conjugation of Acid-PEG6-mono-methyl ester to primary amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This method is widely employed in bioconjugation, drug delivery, and surface modification to introduce a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.

Introduction

EDC/NHS chemistry is a popular "zero-length" crosslinking method that facilitates the formation of a stable amide bond between a carboxyl group and a primary amine.[1] In this protocol, the terminal carboxylic acid of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine. However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxyl group.[2] The addition of NHS stabilizes this reactive intermediate by converting it into a more stable, amine-reactive NHS ester. This two-step approach generally leads to higher coupling efficiencies.[3]

The hydrophilic PEG linker can enhance the solubility and stability of the conjugated molecule and reduce non-specific binding.[4]

Chemical Reaction Pathway

The EDC/NHS coupling reaction proceeds in two main stages:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form an O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amine Coupling: NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which then readily reacts with a primary amine on the target molecule to form a stable amide bond.

EDC_NHS_Coupling cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) Acid_PEG This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate Acid_PEG->O_Acylisourea + EDC EDC EDC NHS NHS Amine_Molecule Amine-containing Molecule (R'-NH2) NHS_Ester Amine-Reactive NHS Ester O_Acylisourea->NHS_Ester + NHS Byproduct1 Isourea Byproduct O_Acylisourea->Byproduct1 Final_Conjugate Final Conjugate (R-CO-NH-R') NHS_Ester->Final_Conjugate + R'-NH2 Byproduct2 NHS Final_Conjugate->Byproduct2 experimental_workflow start Start reagent_prep 1. Reagent Preparation - Equilibrate EDC/NHS - Prepare Acid-PEG6 stock - Prepare Amine-Molecule solution start->reagent_prep activation 2. Activation of Acid-PEG6 - Mix Acid-PEG6, EDC, NHS in Activation Buffer - Incubate for 15-30 min reagent_prep->activation purification1 3. Optional Purification - Remove excess EDC/NHS via desalting/dialysis activation->purification1 conjugation 4. Conjugation - Mix activated PEG with Amine-Molecule in Coupling Buffer - Incubate for 2h to overnight activation->conjugation One-pot (no intermediate purification) purification1->conjugation quenching 5. Quenching - Add Tris or Glycine - Incubate for 15-30 min conjugation->quenching purification2 6. Final Purification - Remove byproducts via SEC, dialysis, etc. quenching->purification2 characterization 7. Characterization - NMR, Mass Spec, SEC, SDS-PAGE purification2->characterization end End characterization->end

References

Application Notes and Protocols for Bioconjugation using Acid-PEG6-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG6-mono-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker used in bioconjugation. The terminal carboxylic acid allows for the covalent attachment to primary amine groups on biomolecules such as proteins, peptides, and antibodies, while the mono-methyl ester at the other end provides stability and reduces aggregation. This process, known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules. Benefits of PEGylation include improved solubility, increased in vivo stability, prolonged circulation half-life, and reduced immunogenicity.[1][2]

These application notes provide a detailed protocol for the bioconjugation of amine-containing biomolecules with this compound using the common 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Reaction Principle

The conjugation of this compound to a primary amine-containing biomolecule is typically achieved through a two-step process involving EDC and NHS.

  • Activation: The carboxylic acid group on the this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Stabilization and Conjugation: NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester. This semi-stable intermediate then readily reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS.

Data Presentation

Table 1: Recommended Molar Ratios for Reaction Optimization
ReactantMolar Ratio (relative to this compound)PurposeReference
EDC2 - 10Activation of the carboxylic acid[3]
NHS2 - 5Stabilization of the activated intermediate[3]
Biomolecule (Amine)0.5 - 1Conjugation to the activated PEG-

Note: The optimal molar ratios should be determined empirically for each specific biomolecule and desired degree of PEGylation.

Table 2: Factors Influencing PEGylation Efficiency and Expected Outcomes
ParameterConditionExpected OutcomeReference
pH (Activation) 4.5 - 6.0Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.[3]
pH (Conjugation) 7.2 - 8.5Optimizes the reaction between the NHS-activated PEG and primary amines.[1]
Reaction Time (Activation) 15 - 60 minutesSufficient time for the formation of the NHS ester.
Reaction Time (Conjugation) 1 - 4 hours at RT, or overnight at 4°CAllows for completion of the conjugation reaction.
PEG Concentration VariableHas a significant effect on the degree of PEGylation. Higher concentrations can lead to multi-PEGylation.[4]
Temperature 4°C to Room TemperatureLower temperatures can be used to slow down hydrolysis of the NHS ester and for sensitive biomolecules.
Yield of mono-PEGylated product Optimized Conditions85% to >95%[5]

Mandatory Visualizations

G cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Conjugation Step (pH 7.2-8.5) Acid-PEG6-mono-methyl_ester This compound (-COOH) O-acylisourea O-acylisourea intermediate (highly reactive) Acid-PEG6-mono-methyl_ester->O-acylisourea + EDC EDC EDC NHS_ester NHS-activated PEG (semi-stable) O-acylisourea->NHS_ester + NHS NHS NHS Conjugate PEGylated Biomolecule (stable amide bond) NHS_ester->Conjugate + Biomolecule (-NH2) Biomolecule Biomolecule (-NH2)

Caption: Reaction mechanism for the two-step EDC/NHS mediated bioconjugation.

G cluster_workflow Experimental Workflow Reagent_Prep Reagent Preparation - Dissolve this compound - Dissolve EDC and NHS - Prepare biomolecule in appropriate buffer Activation Activation (pH 4.5-6.0) - Mix this compound, EDC, and NHS - Incubate for 15-60 min at RT Reagent_Prep->Activation Conjugation Conjugation (pH 7.2-8.5) - Add activated PEG to biomolecule solution - Incubate for 1-4 hours at RT or overnight at 4°C Activation->Conjugation Quenching Quenching (Optional) - Add quenching reagent (e.g., hydroxylamine (B1172632), Tris buffer) Conjugation->Quenching Purification Purification - Size Exclusion Chromatography (SEC) - Dialysis Quenching->Purification Analysis Analysis and Characterization - SDS-PAGE - HPLC - Mass Spectrometry Purification->Analysis Final_Product Purified PEGylated Biomolecule Analysis->Final_Product

Caption: General experimental workflow for bioconjugation.

Experimental Protocols

Materials and Reagents
  • This compound

  • Biomolecule with primary amine(s) (e.g., protein, peptide)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Solution (optional): 1 M hydroxylamine HCl, pH 8.5; or 1 M Tris-HCl, pH 8.5

  • Desalting columns for purification

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Note: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates during the activation and conjugation steps as they will compete with the reaction.

Protocol for Bioconjugation

This protocol is a general guideline and may require optimization for specific applications.

Step 1: Reagent Preparation

  • Equilibrate this compound, EDC, and NHS to room temperature before opening.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer or water (e.g., 10 mg/mL). Note that EDC is moisture-sensitive and should be used promptly after dissolution.

  • Dissolve or exchange the amine-containing biomolecule into the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

Step 2: Activation of this compound

  • In a reaction tube, combine the this compound solution with the appropriate volumes of EDC and NHS solutions. Refer to Table 1 for recommended molar ratios. The reaction should be performed in the Activation Buffer.

  • Incubate the reaction mixture for 15-60 minutes at room temperature with gentle mixing.

Step 3: Conjugation to the Biomolecule

  • Adjust the pH of the activated this compound solution to 7.2-7.5 by adding the Conjugation Buffer.

  • Add the activated PEG solution to the biomolecule solution. The molar ratio of the activated PEG to the biomolecule will determine the degree of PEGylation and should be optimized.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

Step 4: Quenching the Reaction (Optional)

  • To terminate the reaction, add a quenching solution to a final concentration of 10-50 mM (e.g., hydroxylamine or Tris).

  • Incubate for 5-15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

Step 5: Purification of the PEGylated Biomolecule

  • Remove excess reagents and byproducts by size exclusion chromatography (SEC) using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Collect fractions and monitor the protein content (e.g., by measuring absorbance at 280 nm).

  • Pool the fractions containing the purified PEGylated biomolecule.

Step 6: Characterization of the Conjugate

The extent of PEGylation and the purity of the conjugate can be assessed by various analytical techniques:

  • SDS-PAGE: An increase in the molecular weight of the protein bands indicates successful PEGylation. The distribution of bands can provide information on the degree of PEGylation (mono-, di-, multi-PEGylated species).

  • HPLC (Size Exclusion or Reverse Phase): Can be used to separate and quantify the different PEGylated species and unreacted biomolecule.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides accurate molecular weight information to confirm the degree of PEGylation.[6]

Troubleshooting

ProblemPossible CauseSuggestion
Low conjugation efficiency Inactive EDC or NHS due to moisture.Equilibrate reagents to room temperature before opening. Use fresh, high-quality reagents.
Incorrect pH of buffers.Verify the pH of the Activation and Conjugation buffers.
Presence of amine-containing buffers.Use non-amine buffers like MES and PBS.
Precipitation of biomolecule High concentration of reagents or biomolecule.Optimize reagent and biomolecule concentrations. Perform the reaction at a lower temperature.
High degree of multi-PEGylation High molar excess of activated PEG.Reduce the molar ratio of the activated PEG to the biomolecule.
Hydrolysis of NHS ester High pH during activation or prolonged reaction times.Ensure the activation step is performed at the recommended pH and proceed to the conjugation step promptly.

References

Application Notes and Protocols for Acid-PEG6-mono-methyl ester in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG6-mono-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has garnered significant attention in the field of drug delivery.[1][2] Its structure, featuring a terminal carboxylic acid and a mono-methyl ether, allows for the covalent conjugation of therapeutic agents, enhancing their pharmacokinetic and pharmacodynamic properties. The presence of the short PEG chain (6 ethylene (B1197577) glycol units) imparts increased water solubility and biocompatibility to the conjugated molecule, potentially reducing immunogenicity and prolonging circulation time.[1][3] This versatile linker is particularly valuable in the development of targeted drug delivery systems such as micelles, nanoparticles, and antibody-drug conjugates (ADCs).[4][5][6][][8]

Key Applications

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[3] PEGylation can also protect the conjugated drug from enzymatic degradation, enhancing its stability in biological environments.[3]

  • Nanoparticle Formulation: this compound can be used to create amphiphilic drug conjugates that self-assemble into nanoparticles or micelles in aqueous solutions. These nanoparticles can encapsulate additional therapeutic agents, protect them from premature degradation, and facilitate their delivery to target tissues through effects like the enhanced permeability and retention (EPR) effect in tumors.

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid terminus of the linker can be activated to react with primary amines (e.g., lysine (B10760008) residues) on monoclonal antibodies, while the other end can be conjugated to a cytotoxic payload.[2] This enables the targeted delivery of potent drugs to cancer cells, minimizing systemic toxicity.[]

  • PROTACs: This linker can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[4][5]

Illustrative Experimental Data

The following tables present illustrative data that could be expected from experiments utilizing this compound in the formulation of a drug delivery system for a model anticancer drug, such as Doxorubicin (DOX).

Table 1: Physicochemical Properties of DOX-PEG6-Me Nanoparticles

ParameterValue
Mean Particle Size (nm)120 ± 15
Polydispersity Index (PDI)0.15 ± 0.05
Zeta Potential (mV)-15 ± 5
Drug Loading Content (%)8 ± 2
Encapsulation Efficiency (%)85 ± 5

Table 2: In Vitro Drug Release Profile of DOX from DOX-PEG6-Me Nanoparticles

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
15 ± 215 ± 3
412 ± 335 ± 5
1225 ± 460 ± 6
2440 ± 585 ± 7
4855 ± 695 ± 5

Experimental Protocols

Protocol 1: Conjugation of Doxorubicin to this compound

This protocol describes the covalent attachment of Doxorubicin (DOX) to this compound via an amide bond formation.

Materials:

  • This compound

  • Doxorubicin hydrochloride (DOX·HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis membrane (MWCO 1 kDa)

  • Deionized water

Procedure:

  • Dissolve this compound (1.2 molar equivalents), EDC·HCl (1.5 molar equivalents), and NHS (1.5 molar equivalents) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group of the PEG linker.

  • In a separate flask, dissolve DOX·HCl (1 molar equivalent) in anhydrous DMF and add TEA (2 molar equivalents) to neutralize the hydrochloride salt.

  • Add the DOX solution to the activated PEG linker solution.

  • Stir the reaction mixture overnight at room temperature, protected from light.

  • Quench the reaction by adding a small amount of deionized water.

  • Purify the resulting DOX-PEG6-Me conjugate by dialysis against deionized water for 48 hours, with frequent water changes.

  • Lyophilize the purified product to obtain a solid powder.

  • Characterize the conjugate using ¹H NMR and FTIR spectroscopy to confirm the formation of the amide bond.

Conjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Acid_PEG This compound Activated_PEG NHS-activated PEG linker Acid_PEG->Activated_PEG 4h, RT EDC_NHS EDC, NHS in DMF EDC_NHS->Activated_PEG Conjugate DOX-PEG6-Me Conjugate Activated_PEG->Conjugate Overnight, RT DOX Doxorubicin in DMF/TEA DOX->Conjugate Dialysis Dialysis (MWCO 1 kDa) Conjugate->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Purified_Product Purified DOX-PEG6-Me Lyophilization->Purified_Product

Caption: Workflow for the conjugation of Doxorubicin to this compound.

Protocol 2: Formulation of DOX-PEG6-Me Nanoparticles

This protocol describes the formation of nanoparticles from the amphiphilic DOX-PEG6-Me conjugate via a nanoprecipitation method.

Materials:

  • DOX-PEG6-Me conjugate

  • Tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • Dissolve the DOX-PEG6-Me conjugate in THF to a concentration of 10 mg/mL.

  • Heat deionized water to 50°C.

  • Add the DOX-PEG6-Me/THF solution dropwise to the heated deionized water while stirring vigorously.

  • Continue stirring for 4 hours at room temperature to allow for the evaporation of THF and the self-assembly of nanoparticles.

  • Filter the nanoparticle suspension through a 0.45 µm syringe filter to remove any aggregates.

  • Store the nanoparticle suspension at 4°C.

Protocol 3: Characterization of Nanoparticles

This protocol outlines the methods for determining the physicochemical properties of the formulated nanoparticles.

Materials:

  • DOX-PEG6-Me nanoparticle suspension

  • Deionized water

  • UV-Vis spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Particle Size and Zeta Potential:

    • Dilute the nanoparticle suspension with deionized water.

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

    • Lyophilize a known volume of the nanoparticle suspension to determine the total weight of the nanoparticles.

    • Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent (e.g., DMF) to disrupt the nanoparticles and release the drug.

    • Quantify the amount of DOX using a UV-Vis spectrophotometer at its characteristic absorbance wavelength (around 480 nm) against a standard curve of free DOX.

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

NP_Formulation_Characterization cluster_formulation Nanoparticle Formulation cluster_characterization Characterization A1 Dissolve DOX-PEG6-Me in THF A2 Add dropwise to heated water A1->A2 A3 Stir and evaporate THF A2->A3 A4 Filter (0.45 µm) A3->A4 B1 Particle Size & Zeta Potential (DLS) A4->B1 B2 Drug Loading & Encapsulation (UV-Vis) A4->B2

Caption: Workflow for nanoparticle formulation and characterization.

Protocol 4: In Vitro Drug Release Study

This protocol describes a dialysis-based method to evaluate the in vitro release of DOX from the nanoparticles, simulating physiological and acidic tumor microenvironments.

Materials:

  • DOX-PEG6-Me nanoparticle suspension

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate (B1210297) buffer at pH 5.5

  • Dialysis tubing (MWCO 10 kDa)

  • Shaking incubator

Procedure:

  • Transfer a known volume of the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag into a larger container with a known volume of release medium (PBS pH 7.4 or acetate buffer pH 5.5).

  • Incubate at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released DOX in the collected samples using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug release over time.

Hypothetical Signaling Pathway Inhibition

Drugs delivered via this compound-based carriers can modulate various cellular signaling pathways implicated in cancer progression. For instance, if the delivered drug is a kinase inhibitor targeting the PI3K/Akt pathway, it would lead to the downstream inhibition of cell proliferation and survival signals.

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream activates/inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Drug Delivered Drug (Kinase Inhibitor) Drug->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a delivered drug.

References

Application Notes and Protocols for Labeling Proteins with Acid-PEG6-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG6-mono-methyl ester is a hydrophilic, heterobifunctional crosslinker commonly employed in bioconjugation to modify proteins, peptides, and other amine-containing molecules.[1][2] This reagent features a six-unit polyethylene (B3416737) glycol (PEG) chain that imparts increased water solubility and can reduce immunogenicity of the conjugated molecule.[1][3] One terminus of the molecule is a carboxylic acid, which can be activated to react with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus) on a protein, forming a stable amide bond.[1][4] The other end is a chemically inert mono-methyl ester.

The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[5][6] PEGylation can enhance solubility, extend circulation half-life, and decrease proteolytic degradation.[3][5]

These application notes provide a detailed protocol for the covalent conjugation of this compound to a target protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Chemical Properties and Reaction Mechanism

The core of the labeling strategy lies in the activation of the terminal carboxylic acid group of the this compound. In the presence of EDC, the carboxylic acid is converted into a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to hydrolysis in aqueous solutions. To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[7][8] This semi-stable NHS ester then readily reacts with primary amines on the target protein to form a stable amide linkage.[3]

cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) PEG_COOH This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC PEG_NHS PEG-NHS Ester (Semi-Stable) O_Acylisourea->PEG_NHS + NHS Hydrolyzed_PEG Hydrolyzed PEG O_Acylisourea->Hydrolyzed_PEG Hydrolysis (competing reaction) NHS NHS / sulfo-NHS PEG_Protein PEGylated Protein PEG_NHS->PEG_Protein + Protein-NH2 Protein_NH2 Protein-NH2

Figure 1: Reaction scheme for protein PEGylation.

Experimental Protocols

This section provides a detailed protocol for the labeling of a generic protein with this compound. The molar ratios of reagents and reaction times may require optimization for specific proteins and desired degrees of PEGylation.

Materials and Reagents
  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0[9]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 50 mM borate (B1201080) buffer, pH 8.0[9][10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5[10][11]

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Note: Avoid buffers containing primary amines, such as Tris or glycine, during the conjugation step as they will compete with the target protein for reaction with the activated PEG.[9][10]

Two-Step Aqueous Conjugation Protocol

This is the recommended procedure for most protein applications.

Step 1: Activation of this compound

  • Equilibrate all reagents to room temperature before use.

  • Dissolve the this compound in Activation Buffer to the desired concentration (e.g., 10-50 mg/mL).

  • Immediately before addition to the PEG solution, dissolve EDC and NHS (or sulfo-NHS) in Activation Buffer.

  • Add a 2- to 5-fold molar excess of EDC and NHS over the amount of this compound to the PEG solution.[3]

  • Incubate the activation reaction for 15 minutes at room temperature.[8][9]

Step 2: Conjugation to the Protein

  • The protein of interest should be dissolved in or exchanged into the Conjugation Buffer. The pH of this buffer should be between 7.2 and 8.0 for efficient reaction with primary amines.[3][10]

  • Add the freshly activated PEG-NHS ester solution to the protein solution. The molar ratio of activated PEG to protein is a critical parameter and should be optimized. A starting point is a 5- to 20-fold molar excess of PEG to protein.[3]

  • Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3][9]

Step 3: Quenching the Reaction

  • To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM.[10] Hydroxylamine will hydrolyze any unreacted NHS esters.[11]

  • Incubate for 15 minutes at room temperature.

Step 4: Purification of the PEGylated Protein

  • Remove unreacted PEG and reaction byproducts by size-exclusion chromatography (SEC) or dialysis.[3]

  • Monitor the elution profile by UV absorbance at 280 nm to collect the protein-containing fractions.

  • Pool the fractions containing the purified PEG-protein conjugate.

  • Confirm the extent of PEGylation using SDS-PAGE (which will show an increase in molecular weight) and/or mass spectrometry.

cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_final Finalization A Equilibrate Reagents C Dissolve Acid-PEG6 in Activation Buffer A->C B Prepare Buffers B->C E Prepare Protein in Conjugation Buffer B->E D Add EDC and NHS (15 min, RT) C->D F Mix Activated PEG with Protein (2h RT or O/N 4°C) D->F E->F G Quench Reaction (e.g., Hydroxylamine) F->G H Purify Conjugate (e.g., SEC) G->H I Characterize (SDS-PAGE, MS) H->I

Figure 2: Experimental workflow for protein PEGylation.

Data Presentation

The following tables provide example data that should be collected to characterize the PEGylation reaction.

Table 1: Reagent Concentrations and Ratios

ParameterValue
Protein Concentration1-10 mg/mL
This compound Concentration10-50 mg/mL
Molar Ratio of PEG:Protein5:1, 10:1, 20:1
Molar Ratio of EDC:PEG2:1
Molar Ratio of NHS:PEG2:1

Table 2: Reaction Conditions

ParameterCondition
Activation pH5.5
Conjugation pH7.4
Reaction TemperatureRoom Temperature
Reaction Time2 hours
Quenching AgentHydroxylamine (50 mM)

Table 3: Characterization of PEGylated Protein (Example Data)

SampleDegree of PEGylation (moles PEG/mole protein)Purity (%)Biological Activity (% of Unmodified)
Unmodified Protein0>98%100%
5:1 PEG:Protein1.2>95%95%
10:1 PEG:Protein2.5>95%80%
20:1 PEG:Protein4.1>90%65%

Applications in Drug Development

The modification of therapeutic proteins with linkers such as this compound is a key strategy in drug development.[5] One notable application is in the development of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where the PEG linker can connect the targeting moiety to the payload or E3 ligase ligand, respectively.[1][12][13] The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of the entire construct.[1]

cluster_protac PROTAC Structure cluster_function PROTAC Mechanism of Action Target_Ligand Target Protein Ligand Linker This compound (as part of the linker) Target_Ligand->Linker E3_Ligand E3 Ligase Ligand E3_Ligand->Linker PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

Site-Specific Modification with Acid-PEG6-mono-methyl ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins and other biomolecules with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development and biotechnology.[1] PEGylation can significantly enhance the therapeutic properties of biomolecules by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, improved stability, and enhanced solubility.[2][3] Acid-PEG6-mono-methyl ester is a heterobifunctional PEG linker that provides a versatile platform for site-specific modification. It features a terminal carboxylic acid for covalent attachment to amine groups on a biomolecule and a terminal methyl ester group.

This document provides detailed application notes and protocols for the site-specific modification of biomolecules using this compound, with a focus on the modification of proteins.

Principle of Reaction

The core of the modification strategy lies in the activation of the terminal carboxylic acid of the this compound to a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester. This activation is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). The resulting NHS ester is a semi-stable, amine-reactive intermediate that readily reacts with primary amines (e.g., the ε-amine of lysine (B10760008) residues or the N-terminal α-amine of a protein) to form a stable amide bond.[4]

Applications

The site-specific modification of biomolecules with this compound has a broad range of applications in research and drug development, including:

  • Prolonging Plasma Half-Life: Increasing the hydrodynamic radius of a therapeutic protein can reduce its renal clearance, thereby extending its circulation time in the body.[5]

  • Reducing Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.[1]

  • Improving Stability: PEGylation can protect proteins from proteolytic degradation and increase their thermal and conformational stability.[2][6]

  • Enhancing Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic proteins or peptides.[1]

  • Drug Delivery: As a component of Proteolysis Targeting Chimeras (PROTACs), it can be used to link a target-binding ligand and an E3 ligase ligand for targeted protein degradation.

Data Presentation: Impact of PEGylation on Protein Properties

The following tables summarize representative quantitative data on the effects of PEGylation on protein stability and activity. The exact values are dependent on the specific protein, the size and number of attached PEG chains, and the site of modification.

Table 1: Effect of PEGylation on Protein Thermal Stability

ProteinPEG DerivativeDegree of PEGylationChange in Thermal StabilityReference
α-ChymotrypsinPEG50006 PEG chains60% residual activity after 2.5h at 45°C (vs. ~0% for unmodified)[7]
SH3 DomainPEG-aldehyde3 PEG chainsIncreased stability of 0.93 kcal/mol[2]
rhaFGFActivated PEGN/AUrea concentration for 50% unfolding increased from 4.2 M to 5.4 M

Table 2: Effect of PEGylation on Protein Biological Activity

ProteinPEG DerivativeDegree of PEGylationResidual Biological ActivityReference
UricaseBranched PEGN/A32%
UricaseLinear PEG (same mass)N/A2.5%
hGRF1-29PEG5000Mono-PEGylated at Lys12 or Lys21Similar to unmodified hGRF1-29 in vitro[3]
Interferon α-2b5K PEGMono-PEGylated at K31, K134, or K164Site-dependent activity retention

Experimental Protocols

Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the activation of the carboxylic acid terminus of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vials

  • Magnetic stirrer

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the scale of your reaction.

    • Prepare fresh stock solutions of EDC-HCl and NHS in anhydrous DMF or DMSO immediately before use.

  • Activation Reaction:

    • In a reaction vial, add the desired amount of this compound solution.

    • Add 1.5 to 2.0 molar equivalents of NHS to the this compound solution.

    • Add 1.5 to 2.0 molar equivalents of EDC-HCl to the solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes. The solution should be protected from moisture.

  • Use of Activated PEG:

    • The resulting this compound-NHS solution is now ready for direct use in the protein modification protocol (Protocol 2). It is recommended to use the activated PEG reagent immediately as the NHS ester is susceptible to hydrolysis.

Protocol 2: Site-Specific Modification of a Protein with Activated this compound

This protocol outlines the general procedure for conjugating the activated this compound-NHS to a protein containing accessible primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Activated this compound-NHS solution (from Protocol 1)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0 or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5.

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification column (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) column).

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of any amine-containing buffers or stabilizers (e.g., Tris, glycine, ammonium (B1175870) salts). If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the activated this compound-NHS solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the PEG reagent or protein is light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching solution to a final concentration of 10-50 mM. This will react with and consume any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent and byproducts by purifying the reaction mixture.

    • Size-Exclusion Chromatography (SEC): This is a common and effective method to separate the larger PEGylated protein from the smaller, unreacted PEG reagent.

    • Ion-Exchange Chromatography (IEX): This technique can be used to separate PEGylated proteins based on changes in their surface charge. It can sometimes resolve species with different numbers of attached PEG chains.

  • Characterization of the PEGylated Protein:

    • SDS-PAGE: Analyze the purified product by SDS-PAGE. PEGylated proteins will migrate slower than their unmodified counterparts, showing a higher apparent molecular weight. Staining with a barium iodide solution can specifically visualize PEGylated species.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the molecular weight of the PEGylated protein to confirm the degree of PEGylation.

    • Activity Assay: Perform a relevant biological or enzymatic assay to determine the effect of PEGylation on the protein's function.

Visualizations

Reaction of this compound with a Protein

Reaction_Pathway cluster_activation Activation Step cluster_conjugation Conjugation Step Acid-PEG This compound EDC_NHS EDC / NHS Activated-PEG This compound-NHS Acid-PEG->Activated-PEG + EDC/NHS PEGylated-Protein Protein-NH-CO-PEG6-mono-methyl ester Activated-PEG->PEGylated-Protein + Protein-NH2 Protein Protein-NH2 (e.g., Lysine) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Reagent_Prep Prepare this compound, EDC, and NHS solutions Activation Activate this compound with EDC/NHS Reagent_Prep->Activation Protein_Prep Prepare Protein in Amine-Free Buffer Conjugation Conjugate Activated PEG to Protein Protein_Prep->Conjugation Activation->Conjugation Quenching Quench Reaction (Optional) Conjugation->Quenching Purification Purify PEGylated Protein (e.g., SEC, IEX) Quenching->Purification Characterization Characterize Conjugate (SDS-PAGE, MS, Activity Assay) Purification->Characterization Signaling_Pathway cluster_membrane Cell Membrane IGF1R IGF-1 Receptor PI3K PI3K IGF1R->PI3K Activates PEG_MGF PEG-MGF PEG_MGF->IGF1R Binds AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Protein_Synthesis Protein Synthesis (Muscle Growth & Repair) mTOR->Protein_Synthesis

References

Troubleshooting & Optimization

Technical Support Center: Acid-PEG6-mono-methyl Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid-PEG6-mono-methyl ester conjugation. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the efficiency of their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for EDC/NHS coupling reactions?

A1: The EDC/NHS coupling reaction consists of two steps, each with a distinct optimal pH range. The activation of the carboxyl group on this compound with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][2] The subsequent reaction of the NHS-activated PEG with a primary amine on the target molecule is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1][2][3] For a two-step protocol, it is recommended to perform the activation step in a buffer like MES at pH 5-6, and then adjust the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.[1][4]

Q2: Which buffers should I use for the conjugation reaction?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.[2][5]

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used.[2] Other suitable options include borate (B1201080) buffer or sodium bicarbonate buffer.[2]

  • Buffers to Avoid: Do not use buffers such as Tris, glycine (B1666218), or acetate, as they contain reactive groups that will interfere with the coupling chemistry.[2]

Q3: How should I prepare and store my EDC and NHS reagents?

A3: Both EDC and NHS are sensitive to moisture and must be handled carefully to maintain their activity.[2]

  • Storage: Store EDC and NHS desiccated at -20°C.[2]

  • Handling: Before use, allow the reagent vials to warm to room temperature to prevent condensation.[2] Once opened, use the necessary amount and promptly reseal the vial, storing it under dry conditions. For frequent use, consider preparing single-use aliquots. It is recommended to prepare EDC and NHS solutions immediately before use.[2]

Q4: What are the main causes of low conjugation efficiency?

A4: Low conjugation efficiency can stem from several factors:

  • Inactive Reagents: EDC and NHS are moisture-sensitive.[2] Using old or improperly stored reagents can lead to failed reactions.

  • Inappropriate Buffer Choice: The presence of primary amines or carboxylates in the buffer will compete with the reaction.[2]

  • Incorrect pH: As detailed in Q1, the pH must be optimized for each step of the reaction.

  • Hydrolysis of Intermediates: Both the O-acylisourea intermediate formed by EDC and the subsequent NHS ester are susceptible to hydrolysis in aqueous solutions.[6][7][8] This is a competing reaction that reduces the yield of the desired conjugate.[8][9] The rate of hydrolysis increases with pH.[8][10]

  • Suboptimal Molar Ratios: The ratio of EDC and NHS to the this compound is crucial for efficient activation.

Troubleshooting Guide

This section addresses specific issues that may arise during the conjugation process.

Issue Potential Cause Recommended Solution
Low or No Conjugation Inactive EDC or NHS due to improper storage and handling.Purchase fresh reagents and store them in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[2]
Inappropriate buffer system (e.g., Tris, glycine).Use recommended buffers such as MES for the activation step and PBS or borate buffer for the coupling step.[2][5]
Incorrect pH for activation or coupling steps.Carefully monitor and adjust the pH for each step. Use a pH of 4.5-6.0 for activation and 7.0-8.5 for coupling.[1][2]
Hydrolysis of the activated PEG-acid.Perform the reaction steps as quickly as possible. After the activation step, proceed immediately to the coupling step. The stability of the NHS ester is pH-dependent, with a shorter half-life at higher pH.[8][11]
Precipitation During Reaction Protein aggregation due to changes in pH or reagent addition.Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary to ensure compatibility.
High concentration of EDC.If you are using a large excess of EDC and observe precipitation, try reducing the concentration.[2]
Inconsistent Results Variability in reagent preparation and handling.Prepare fresh solutions of EDC and NHS for each experiment. Ensure accurate measurement and dispensing of all reagents.
Differences in reaction time and temperature.Standardize the incubation times and temperatures for both the activation and coupling steps to ensure reproducibility.

Experimental Protocols

Two-Step EDC/NHS Conjugation Protocol

This protocol is a general guideline for conjugating this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: MES buffer (pH 5.0-6.0)

  • Coupling Buffer: PBS (pH 7.2-7.5)

  • Quenching Buffer (optional): Hydroxylamine, Tris, or glycine solution

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve the this compound in Activation Buffer.

    • Add EDC and NHS to the PEG solution. A molar excess of EDC and NHS is typically used.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Removal of Excess Reagents (Optional but Recommended):

    • To prevent unwanted side reactions with the amine-containing molecule, remove excess EDC and NHS using a desalting column equilibrated with the Coupling Buffer.

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated PEG solution to your amine-containing molecule, which has been dissolved in the Coupling Buffer.

    • The pH of the reaction mixture should be between 7.2 and 7.5.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction and quench any unreacted NHS-esters, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM). Incubate for 15 minutes.

  • Purification:

    • Remove excess reagents and byproducts by dialysis or using a desalting column.

Quantitative Data Summary
Parameter Recommended Range/Value Notes
Activation pH 4.5 - 6.0Optimal for EDC-mediated carboxyl activation.[1][2]
Coupling pH 7.0 - 8.5Optimal for the reaction of NHS-ester with primary amines.[1][2][3]
EDC Molar Excess 2-10 fold over PEG-acidThe optimal ratio may need to be determined empirically.
NHS Molar Excess 2-10 fold over PEG-acidTypically used in a similar or slightly higher molar ratio than EDC.
Activation Time 15 - 30 minutesAt room temperature.
Coupling Time 2 hours at RT or overnight at 4°CLonger incubation times may be required for less reactive amines.

Visualizations

EDC/NHS Coupling Reaction Pathway

EDC_NHS_Coupling cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_hydrolysis Competing Hydrolysis PEG_COOH This compound (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (more stable) O_Acylisourea->NHS_Ester + NHS O_Acylisourea_hydrolysis Hydrolyzed PEG-COOH O_Acylisourea->O_Acylisourea_hydrolysis + H2O NHS NHS / Sulfo-NHS Conjugate Stable Amide Bond (-CONH-) NHS_Ester->Conjugate + -NH2 NHS_Ester_hydrolysis Hydrolyzed PEG-COOH NHS_Ester->NHS_Ester_hydrolysis + H2O Amine Amine-containing molecule (-NH2)

Caption: Chemical pathway of EDC/NHS mediated conjugation.

Troubleshooting Workflow for Low Conjugation Efficiency

Troubleshooting_Workflow Start Start: Low Conjugation Efficiency Check_Reagents Check Reagents: - Fresh EDC/NHS? - Stored properly at -20°C? Start->Check_Reagents Replace_Reagents Prepare fresh reagents Check_Reagents->Replace_Reagents No Check_Buffers Check Buffers: - Amine/Carboxylate-free? - Correct pH for each step? Check_Reagents->Check_Buffers Yes Replace_Reagents->Check_Buffers Prepare_Buffers Prepare fresh, appropriate buffers (e.g., MES, PBS) Check_Buffers->Prepare_Buffers No Check_Protocol Review Protocol: - Correct molar ratios? - Optimal reaction times? Check_Buffers->Check_Protocol Yes Prepare_Buffers->Check_Protocol Optimize_Protocol Optimize molar ratios and incubation times Check_Protocol->Optimize_Protocol No Success Successful Conjugation Check_Protocol->Success Yes Optimize_Protocol->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Troubleshooting Low Yield in Acid-PEG6-mono-methyl Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, specifically low yield, encountered during reactions with Acid-PEG6-mono-methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing low yield in my this compound conjugation reaction?

A1: Low yields in conjugation reactions involving this compound typically stem from one or more of the following factors:

  • Poor Reagent Quality or Degradation: The this compound may have degraded due to improper storage, particularly from exposure to moisture.[1][2]

  • Inefficient Amide Bond Formation: The coupling reaction between the carboxylic acid of the PEG reagent and the primary amine of your substrate may be incomplete. This can be due to suboptimal coupling agents, reaction conditions, or stoichiometry.[3][4]

  • Competing Side Reactions: The most common side reaction is the hydrolysis of the methyl ester group on the PEG reagent or the hydrolysis of the newly formed amide bond, especially under harsh pH conditions.[5][6] Another possibility is the self-reaction of the PEG-acid if not controlled properly.

  • Suboptimal Reaction Conditions: Factors such as temperature, pH, solvent, and reaction time can significantly impact the reaction efficiency.[7][8]

  • Difficult Product Purification: The final product may be lost during purification steps, especially if the PEGylated product has similar properties to unreacted starting materials or byproducts.[9][]

Q2: How can I minimize the hydrolysis of the methyl ester during the reaction?

A2: Hydrolysis of the methyl ester to a di-acid is a common issue, especially under basic conditions.[11] To minimize this side reaction:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture can lead to the hydrolysis of the ester.[11]

  • Control pH: Avoid strongly basic conditions. While the amine coupling reaction is often performed at a slightly basic pH (typically 7-9), prolonged exposure to high pH can promote ester hydrolysis.[4]

  • Use Non-Nucleophilic Bases: If a base is required to deprotonate the amine on your substrate, consider using a non-nucleophilic, hindered base.

  • Optimize Reaction Time: Keep reaction times as short as possible while still allowing for the completion of the desired conjugation.[11]

  • Lower Temperature: Perform the reaction at a lower temperature if the kinetics of the desired amide bond formation are favorable.[11]

Q3: What are the recommended coupling agents for activating the carboxylic acid of this compound?

A3: The carboxylic acid of the PEG reagent needs to be activated to react efficiently with a primary amine.[12] Common and effective coupling agents include carbodiimides and uronium-based reagents.[4][13]

  • Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide (B86325) that is very commonly used.[4] DCC (N,N'-Dicyclohexylcarbodiimide) is another option, though the dicyclohexylurea byproduct is insoluble in most organic solvents, which can simplify purification in some cases.[4]

  • Uronium/Phosphonium Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient coupling reagents that often lead to faster reactions and higher yields with less racemization.[3][13] PyAOP is particularly effective for sterically hindered couplings.[13]

These coupling agents are often used in combination with additives like N-hydroxysuccinimide (NHS) or HOBt to form a more stable active ester and suppress side reactions.

Q4: My substrate has low solubility. What solvents are recommended for this reaction?

A4: The hydrophilic nature of the PEG chain in this compound enhances its solubility in aqueous media.[12][14] However, your substrate may require organic solvents.

  • Aprotic Polar Solvents: DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide) are excellent choices for dissolving a wide range of substrates and are compatible with most coupling chemistries.[15]

  • Chlorinated Solvents: DCM (Dichloromethane) can be used, particularly for reactions with DCC.

  • Aqueous Buffers: If your substrate is water-soluble, reactions can be performed in buffers such as PBS, HEPES, or borate (B1201080) buffer, especially when using water-soluble coupling agents like EDC.[16] Avoid amine-containing buffers like Tris, as they will compete with your substrate.[16]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield reactions.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckReactionSetup 2. Review Reaction Conditions Start->CheckReactionSetup AnalyzeSideProducts 3. Analyze Reaction Mixture (LC-MS, TLC) Start->AnalyzeSideProducts OptimizePurification 4. Evaluate Purification Strategy Start->OptimizePurification Reagent_Storage Improper Storage? (Moisture, Temperature) CheckReagents->Reagent_Storage Reagent_Purity Purity Specification? CheckReagents->Reagent_Purity Setup_Stoichiometry Incorrect Stoichiometry? CheckReactionSetup->Setup_Stoichiometry Setup_Coupling Inefficient Coupling Agent? CheckReactionSetup->Setup_Coupling Setup_Conditions Suboptimal pH, Temp, Solvent? CheckReactionSetup->Setup_Conditions Side_Hydrolysis Evidence of Hydrolysis? (Di-acid PEG) AnalyzeSideProducts->Side_Hydrolysis Side_Unreacted High Levels of Starting Material? AnalyzeSideProducts->Side_Unreacted Purification_Method Method Suitable for PEGylated Product? (SEC, IEX, RPC) OptimizePurification->Purification_Method Solution_Reagents Action: Use fresh, high-purity reagents. Store under inert gas. Reagent_Storage->Solution_Reagents Reagent_Purity->Solution_Reagents Solution_Setup Action: Optimize stoichiometry. Screen coupling agents (e.g., HATU). Adjust pH, temp, and solvent. Setup_Stoichiometry->Solution_Setup Setup_Coupling->Solution_Setup Setup_Conditions->Solution_Setup Solution_Side Action: If hydrolysis, use anhydrous conditions. If unreacted, increase coupling agent/time. Side_Hydrolysis->Solution_Side Side_Unreacted->Solution_Side Solution_Purification Action: Select appropriate chromatography. (e.g., Size Exclusion for size difference) Purification_Method->Solution_Purification

Caption: Troubleshooting workflow for low-yield this compound reactions.

Data Summary Tables

Table 1: Influence of Reaction Parameters on Yield

This table summarizes the expected impact of key reaction parameters on the yield of the desired PEGylated product.

ParameterConditionPotential Impact on YieldRecommendation
Temperature Too HighIncreased side reactions (e.g., hydrolysis, degradation).[7]Maintain moderate temperatures (e.g., 0°C to RT) and optimize as needed.[4]
Too LowSlow or incomplete reaction.Allow sufficient reaction time or slightly increase temperature.
pH Too Low (< 6.5)Inefficient amine nucleophilicity.Adjust to a pH range of 7.0-8.5 for optimal amine acylation.[4][16]
Too High (> 9.0)Increased hydrolysis of the methyl ester.[16]Maintain pH below 9.0 and use shorter reaction times.
Molar Ratio Insufficient PEG-AcidIncomplete conversion of the substrate.Use a slight excess of the this compound (e.g., 1.1-1.5 equivalents).
(PEG-Acid:Substrate)Gross Excess of PEG-AcidCan complicate purification.Avoid large excesses unless necessary for difficult conjugations.
Water Content Presence of WaterPromotes hydrolysis of activated ester and methyl ester.[11]Use anhydrous solvents and reagents.

Table 2: Comparison of Common Coupling Agents

Coupling AgentAdditiveTypical Solvent(s)Key AdvantagesPotential Issues
EDC NHS or HOBtAqueous buffers, DMF, DCMWater-soluble byproducts, good for biological molecules.[4]Less reactive than uronium reagents.
DCC NHS or HOBtDCM, DMFInsoluble urea (B33335) byproduct can be filtered off.[4]Byproduct removal can be difficult in some cases; potent allergen.
HATU DIPEA or other non-nucleophilic baseDMF, DMSOHigh efficiency, fast reaction rates, low racemization.[13]More expensive.
HBTU DIPEA or other non-nucleophilic baseDMF, DMSOVery efficient, similar to HATU.[13]Can be less effective for sterically hindered couplings.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to a Primary Amine using HATU

This protocol provides a general methodology. Specific quantities and conditions should be optimized for your particular substrate.

  • Preparation:

    • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve your amine-containing substrate (1.0 equivalent) in anhydrous DMF.

    • In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Prepare a solution of HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents) in anhydrous DMF.

  • Activation:

    • Add the HATU/DIPEA solution to the this compound solution.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Coupling Reaction:

    • Add the activated PEG solution dropwise to the solution of the amine-containing substrate.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC). Typical reaction times range from 2 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The purification strategy will depend on the properties of the final product. Common methods for purifying PEGylated molecules include:

      • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted starting materials.[]

      • Ion Exchange Chromatography (IEX): Can be used if the PEGylation significantly alters the charge of the substrate.[][17]

      • Reverse Phase HPLC (RP-HPLC): Often used for final polishing and analysis.[18]

Reaction Pathway Diagram

The following diagram illustrates the general pathway for the amide coupling reaction.

ReactionPathway PEG_Acid This compound (R-COOH) Active_Ester Activated PEG Ester (R-CO-X) PEG_Acid->Active_Ester Activation Substrate_Amine Substrate (R'-NH2) Final_Product PEGylated Product (R-CO-NH-R') Substrate_Amine->Final_Product Coupling Coupling_Agent Coupling Agent (e.g., HATU, EDC) Coupling_Agent->Active_Ester Activation Base Base (e.g., DIPEA) Base->Active_Ester Activation Active_Ester->Final_Product Coupling Byproducts Byproducts Active_Ester->Byproducts Hydrolysis (Side Reaction)

Caption: General reaction pathway for amide bond formation.

References

Technical Support Center: Preventing Protein Aggregation after PEGylation with Acid-PEG6-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering protein aggregation during PEGylation with Acid-PEG6-mono-methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation after PEGylation with this compound?

Protein aggregation following PEGylation is a multifaceted issue that can stem from several factors related to the protein itself, the PEG reagent, and the reaction conditions. Key causes include:

  • Increased Surface Hydrophobicity: While PEG itself is hydrophilic, the modification of surface amines can alter the protein's overall surface chemistry. If the PEGylation process exposes hydrophobic patches on the protein that were previously shielded, it can lead to intermolecular hydrophobic interactions and subsequent aggregation.

  • High Molar Excess of PEG Reagent: Using a large molar excess of the this compound can lead to extensive and uncontrolled modification of the protein surface. This over-PEGylation can disrupt the protein's native conformation and lead to aggregation.[1] In some cases, excess, unreacted PEG reagent can also precipitate out of solution.[1]

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition are critical for maintaining protein stability.[2] Performing the PEGylation reaction at a pH far from the protein's isoelectric point (pI) where it is most soluble is crucial. Deviations from optimal conditions can induce partial unfolding and expose aggregation-prone regions.

  • High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the probability of intermolecular interactions and the formation of aggregates.[2][3]

  • Poor Reagent Quality: The presence of impurities or hydrolyzed PEG reagent can lead to inconsistent and unpredictable conjugation results, potentially contributing to aggregation. It is crucial to use high-quality reagents and handle them appropriately to prevent moisture exposure, which can hydrolyze the NHS ester.[4][5]

Q2: How can I detect and quantify protein aggregation in my PEGylated sample?

Several analytical techniques are available to detect and quantify protein aggregation, each with its own advantages:

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Allows for the quantification of monomers, dimers, and higher-order aggregates. Aggregates will elute earlier than the monomeric PEGylated protein.[2]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity.Provides information on the size distribution of particles and can detect the presence of large aggregates.[2]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins based on their molecular weight.Under non-reducing conditions, it can reveal the presence of high-molecular-weight species corresponding to cross-linked protein aggregates.[2]
Turbidity Measurements Measures the amount of light scattered by particles in a solution at a specific wavelength (e.g., 350 nm).An increase in turbidity indicates the formation of insoluble aggregates.[6]
Mass Spectrometry (MS) Techniques like MALDI-TOF can determine the molecular weight of the PEGylated protein.Can be used to identify the presence of multimers and confirm the degree of PEGylation.[2]

Troubleshooting Guides

Issue: Visible precipitation or cloudiness in the reaction mixture after adding this compound.

This is a clear indication of protein aggregation or precipitation of the PEG reagent itself. Follow these troubleshooting steps to identify and resolve the issue.

cluster_solutions Potential Solutions start Precipitation Observed check_reagent Step 1: Verify Reagent Solubility and Concentration start->check_reagent check_protein Step 2: Assess Protein Stability in Reaction Buffer check_reagent->check_protein Reagent dissolves clearly sol5 Use fresh, high-purity PEG reagent. Prepare fresh solutions. check_reagent->sol5 optimize_ratio Step 3: Optimize Molar Ratio of PEG to Protein check_protein->optimize_ratio Protein is stable sol4 Ensure buffer is amine-free and at optimal pH for protein. check_protein->sol4 optimize_conditions Step 4: Modify Reaction Conditions optimize_ratio->optimize_conditions Aggregation persists sol1 Lower molar excess of PEG. Perform stepwise addition. optimize_ratio->sol1 add_excipients Step 5: Introduce Stabilizing Excipients optimize_conditions->add_excipients Aggregation persists sol2 Lower reaction temperature (e.g., 4°C). Adjust pH away from pI. optimize_conditions->sol2 solution Aggregation Minimized add_excipients->solution sol3 Add sucrose, arginine, or low concentrations of polysorbate. add_excipients->sol3

Caption: Troubleshooting workflow for addressing precipitation during PEGylation.

Troubleshooting Steps:

  • Verify Reagent Solubility and Concentration:

    • Problem: The PEG reagent itself may be precipitating, especially at high concentrations or in buffers where it has low solubility.

    • Solution: Before adding to the protein, ensure the this compound is fully dissolved in the reaction buffer. If necessary, prepare the PEG solution in a small amount of a compatible organic solvent like DMSO or DMF and add it to the protein solution, ensuring the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.[4][7]

  • Assess Protein Stability in the Reaction Buffer:

    • Problem: The chosen reaction buffer may not be optimal for your specific protein's stability, leading to aggregation even before the addition of the PEG reagent.

    • Solution: Perform a control experiment where the protein is incubated in the reaction buffer under the same conditions (temperature, time) but without the PEG reagent. If aggregation occurs, the buffer composition needs to be optimized. Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as these will compete with the protein for reaction with the NHS ester.[4][7]

  • Optimize the Molar Ratio of PEG to Protein:

    • Problem: A high molar excess of the PEG reagent can lead to over-modification and aggregation.[1]

    • Solution: Perform a series of small-scale reactions with varying molar ratios of this compound to your protein to determine the optimal ratio that achieves the desired level of PEGylation without causing aggregation. Start with a lower molar excess and incrementally increase it.

  • Modify Reaction Conditions:

    • Problem: The reaction kinetics might be too fast at room temperature, favoring intermolecular cross-linking over controlled PEGylation.

    • Solution:

      • Lower the Temperature: Performing the reaction at 4°C can slow down the reaction rate, providing more control.[2]

      • Stepwise Addition: Instead of adding the entire volume of the PEG reagent at once, add it in several smaller aliquots over a period of time.[2] This maintains a lower instantaneous concentration of the reactive PEG.

  • Introduce Stabilizing Excipients:

    • Problem: The protein may be inherently prone to aggregation under the reaction conditions.

    • Solution: The addition of certain excipients to the reaction buffer can help stabilize the protein and prevent aggregation.[2]

ExcipientRecommended ConcentrationMechanism of Action
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Act as protein stabilizers through preferential exclusion, promoting the native protein conformation.[2]
Amino Acids (e.g., Arginine, Glycine) 50-100 mMCan suppress non-specific protein-protein interactions.[2][3]
Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80) 0.01-0.05% (v/v)Can prevent surface-induced aggregation by reducing surface tension.[2]

Experimental Protocols

General Protocol for PEGylation with this compound

This protocol provides a starting point and should be optimized for your specific protein.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.0-8.5) peg_prep 2. Prepare PEG Solution (10 mM in DMSO or DMF, freshly made) add_peg 3. Add PEG to Protein (e.g., 20-fold molar excess) peg_prep->add_peg incubate 4. Incubate (30-60 min at RT or 2 hours at 4°C) add_peg->incubate quench 5. Quench Reaction (Optional: add Tris or glycine) incubate->quench purify 6. Purify PEG-Protein (Dialysis or SEC) quench->purify analyze 7. Analyze Product (SDS-PAGE, SEC, DLS) purify->analyze

Caption: General experimental workflow for protein PEGylation.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (Dialysis tubing or Size Exclusion Chromatography column)

Procedure:

  • Protein Preparation: Dissolve your protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[7] The optimal pH for the reaction with NHS esters is typically between 7 and 9.[7][8]

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[4][7] Do not store the reconstituted reagent as the NHS ester is susceptible to hydrolysis.[4][5]

  • PEGylation Reaction: Add the desired molar excess of the dissolved PEG reagent to the protein solution while gently stirring. A common starting point is a 20-fold molar excess.[5][7] Ensure the final concentration of the organic solvent is below 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[4][7] The optimal time and temperature should be determined empirically.

  • Quenching (Optional): To stop the reaction, you can add a small amount of an amine-containing buffer like Tris to a final concentration of 20-50 mM to consume any unreacted NHS ester.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable storage buffer or by using size exclusion chromatography.[4][7]

  • Analysis: Characterize the purified PEGylated protein to determine the degree of PEGylation and assess for the presence of aggregates using techniques like SDS-PAGE, SEC, and DLS.

Protocol for Analysis of Aggregation by Size Exclusion Chromatography (SEC)

  • System: An HPLC or FPLC system equipped with a UV detector and a suitable size exclusion column.

  • Mobile Phase: A buffer that is compatible with your protein and does not promote aggregation (e.g., PBS).

  • Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.22 µm filter.

  • Injection: Inject an appropriate volume of the sample onto the column.

  • Analysis: Monitor the elution profile at 280 nm. Aggregates, being larger, will elute before the monomeric PEGylated protein. The area under each peak can be integrated to quantify the percentage of monomer, dimer, and higher-order aggregates.[2]

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Acid-PEG6-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Acid-PEG6-mono-methyl ester for the optimization of drug-to-antibody ratios (DAR) in antibody-drug conjugates (ADCs). Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in ADC development?

This compound is a heterobifunctional linker containing a six-unit polyethylene (B3416737) glycol (PEG) chain. One end features a carboxylic acid, which is typically activated to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues) on the antibody. The other end has a mono-methyl ester, which can be hydrolyzed to a carboxylic acid for subsequent conjugation to a drug molecule. This linker is used to covalently attach a cytotoxic payload to an antibody, forming an ADC. The PEG component enhances the solubility and stability of the resulting conjugate.[1][2]

Q2: What is the optimal Drug-to-Antibody Ratio (DAR) for an ADC?

The optimal DAR is a critical parameter that must be empirically determined for each ADC. It represents the average number of drug molecules conjugated to a single antibody. A low DAR may result in suboptimal potency, while a high DAR can negatively impact pharmacokinetics, potentially leading to increased aggregation and faster clearance from circulation.[3] Generally, a DAR of 2 to 4 is considered a good starting point for many ADCs.

Q3: How does the PEG6 chain length in this compound influence the properties of an ADC?

The PEG linker plays a crucial role in modulating the physicochemical properties of an ADC. The inclusion of a PEG chain, such as the six-unit chain in this compound, can:

  • Increase Hydrophilicity: This can help to counterbalance the hydrophobicity of the cytotoxic payload, reducing the propensity for aggregation.[1]

  • Improve Pharmacokinetics: PEGylation can extend the circulation half-life of the ADC by increasing its hydrodynamic radius and shielding it from proteolytic degradation.

  • Enhance Stability: The flexible PEG spacer can improve the stability of the final conjugate.[4]

The optimal PEG length is a balance; while longer PEG chains can further improve solubility and pharmacokinetic profiles, they can also potentially introduce steric hindrance.

Q4: Which functional groups on the antibody does this compound (activated as an NHS ester) react with?

The NHS ester of this compound primarily reacts with the ε-amino group of lysine residues on the antibody surface to form stable amide bonds.[5] To a lesser extent, it can also react with the α-amino group at the N-terminus of the antibody's polypeptide chains.

Troubleshooting Guides

This section addresses common issues encountered during the optimization of DAR using this compound.

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Symptoms:

  • The average DAR determined by UV-Vis spectroscopy, HIC, or Mass Spectrometry is consistently lower than the target value.

  • A significant population of unconjugated antibody is observed.

Possible CauseRecommended Solution
Suboptimal Reaction pH The reaction between an NHS ester and a primary amine is most efficient at a pH of 7.5-8.5.[6] Ensure the conjugation buffer is maintained within this range. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS).
Inadequate Molar Ratio of Linker-Payload to Antibody Increase the molar excess of the activated this compound-drug conjugate relative to the antibody. A typical starting point is a 5 to 20-fold molar excess.
Hydrolysis of the NHS Ester The NHS ester is susceptible to hydrolysis, especially in aqueous buffers. Prepare the activated linker solution immediately before use. Avoid prolonged incubation times.
Interfering Substances in Antibody Preparation Buffers containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA) will compete with the antibody for reaction with the NHS ester. Perform buffer exchange into a suitable conjugation buffer (e.g., PBS) prior to the reaction.
Steric Hindrance The accessibility of lysine residues can be limited. Consider partial reduction of the antibody to expose more reactive sites, though this requires subsequent optimization.
Issue 2: High Levels of Aggregation in the Final ADC Product

Symptoms:

  • Visible precipitation or turbidity in the ADC solution.

  • High molecular weight species are detected by size-exclusion chromatography (SEC).

Possible CauseRecommended Solution
High DAR A high number of conjugated hydrophobic drug molecules can lead to aggregation.[3] Aim for a lower target DAR by reducing the molar excess of the linker-drug conjugate during the reaction.
Hydrophobicity of the Payload The inherent hydrophobicity of the cytotoxic drug is a major contributor to aggregation. The PEG6 linker helps to mitigate this, but for extremely hydrophobic payloads, a longer PEG chain may be necessary.
Inappropriate Buffer Conditions The pH and ionic strength of the final formulation buffer can influence ADC stability. Screen different buffer conditions to find one that minimizes aggregation.
Harsh Conjugation Conditions High temperatures or extreme pH during the conjugation reaction can lead to antibody denaturation and subsequent aggregation. Perform the conjugation at room temperature or 4°C and maintain the pH within the recommended range.

Experimental Protocols

Protocol 1: Lysine-Targeted Conjugation using this compound

This protocol describes a typical workflow for conjugating a drug to an antibody via lysine residues using this compound.

Materials:

  • Antibody (in a suitable buffer, e.g., PBS pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC) for activation, or pre-activated NHS-ester of the drug-linker

  • Drug molecule with a compatible functional group

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer (e.g., PBS, pH 8.0)

  • Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines, perform a buffer exchange into the conjugation buffer. Adjust the antibody concentration to 1-10 mg/mL.

  • Activation of this compound (if not pre-activated):

    • Dissolve the this compound-drug conjugate, NHS, and EDC in anhydrous DMSO or DMF.

    • Allow the activation reaction to proceed for 15-60 minutes at room temperature.

  • Conjugation Reaction:

    • Add the desired molar excess of the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization:

    • Determine the protein concentration (e.g., by A280).

    • Determine the average DAR using one of the methods described below.

    • Assess the level of aggregation by SEC.

Protocol 2: Determination of Average DAR by UV-Vis Spectroscopy

This method is a rapid and straightforward technique for estimating the average DAR.

Procedure:

  • Measure Extinction Coefficients: Determine the molar extinction coefficients of the unconjugated antibody (ε_Ab) and the free drug-linker (ε_Drug) at 280 nm and at the wavelength of maximum absorbance for the drug (λ_max_drug).

  • Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A_280) and λ_max_drug (A_λmax_drug).

  • Calculate Concentrations: Use the following simultaneous equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):

    • A_280 = (ε_Ab_280 * C_Ab) + (ε_Drug_280 * C_Drug)

    • A_λmax_drug = (ε_Ab_λmax_drug * C_Ab) + (ε_Drug_λmax_drug * C_Drug)

  • Calculate DAR: DAR = C_Drug / C_Ab

Data Presentation

The following table summarizes the impact of PEG chain length on the pharmacokinetic parameters of an ADC, illustrating the benefits of PEGylation.

LinkerDARClearance (mL/day/kg)Half-life (hours)
Non-PEGylated815.460
PEG4810.285
PEG8 8 5.8 150
PEG1285.5155
PEG2485.3160

This data is illustrative and based on trends observed in published literature. Actual values will vary depending on the specific antibody, drug, and conjugation chemistry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis antibody Antibody in Storage Buffer buffer_exchange Buffer Exchange (e.g., PBS pH 8.0) antibody->buffer_exchange conjugation Conjugation Reaction (RT, 1-2h or 4°C, o/n) buffer_exchange->conjugation activated_linker Activated Acid-PEG6-Drug (NHS Ester) activated_linker->conjugation quenching Quenching (e.g., Tris) conjugation->quenching purification Purification (SEC or TFF) quenching->purification characterization Characterization (DAR, Aggregation) purification->characterization final_adc Purified ADC characterization->final_adc

Caption: General workflow for antibody-drug conjugation.

dar_determination cluster_methods DAR Determination Methods cluster_outputs Outputs adc_sample Purified ADC Sample uv_vis UV-Vis Spectroscopy (Average DAR) adc_sample->uv_vis hic Hydrophobic Interaction Chromatography (HIC) (DAR Distribution) adc_sample->hic ms Mass Spectrometry (MS) (Precise Mass and DAR) adc_sample->ms avg_dar Average DAR uv_vis->avg_dar hic->avg_dar dar_dist DAR Distribution hic->dar_dist ms->avg_dar ms->dar_dist precise_mass Precise Mass ms->precise_mass

Caption: Methods for DAR determination.

References

Technical Support Center: Stability of Acid-PEG6-mono-methyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Acid-PEG6-mono-methyl ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound conjugates?

A1: The primary cause of instability is the hydrolysis of the terminal methyl ester bond. This reaction is catalyzed by acidic or basic conditions, leading to the formation of a carboxylic acid and methanol. The polyethylene (B3416737) glycol (PEG) ether backbone is generally more stable but can be susceptible to oxidation under certain conditions.

Q2: How does pH affect the stability of the methyl ester linkage?

A2: The hydrolysis of the methyl ester is significantly influenced by pH. The rate of hydrolysis is slowest in the neutral pH range (around pH 6-7.5) and is accelerated under both acidic and, more significantly, basic conditions.[1] Under alkaline conditions, the ester undergoes saponification, which is a rapid, base-catalyzed hydrolysis.

Q3: What are the recommended storage conditions for this compound and its conjugates?

A3: To minimize degradation, this compound and its conjugates should be stored at low temperatures (≤ -15°C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light and moisture. For long-term storage, keeping the product in a desiccated environment is crucial. It is advisable to warm the container to room temperature before opening to prevent condensation.

Q4: Can the PEG chain itself degrade?

A4: While the ester linkage is the most labile part of the molecule, the poly(ether) backbone of PEG can undergo oxidative degradation. This process can be initiated by exposure to transition metals, high temperatures, and UV light. Oxidative degradation can lead to chain scission, resulting in a mixture of smaller PEG fragments.

Q5: What analytical techniques are suitable for monitoring the stability of these conjugates?

A5: Several analytical techniques can be employed to monitor the stability of this compound conjugates. High-Performance Liquid Chromatography (HPLC) coupled with detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) is commonly used to separate and quantify the intact conjugate from its degradation products.[2][3][4] Size-Exclusion Chromatography (SEC) is useful for detecting changes in the hydrodynamic volume, which may indicate aggregation or fragmentation.[5][] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the hydrolysis of the ester group.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of conjugate activity or efficacy Hydrolysis of the methyl ester leading to a free carboxylic acid, which may alter the molecule's properties.- Ensure all buffers and solutions are within a neutral pH range (6.0-7.5). - Avoid prolonged exposure to acidic or basic conditions during experiments. - Analyze the sample using HPLC-MS to confirm the presence of the hydrolyzed species.
Appearance of unexpected peaks in HPLC chromatogram - Degradation of the conjugate due to hydrolysis or oxidation. - Aggregation of the conjugate.- Perform a forced degradation study to identify potential degradation products and their retention times. - Use SEC to investigate the presence of high molecular weight aggregates. - Ensure proper storage of the conjugate and starting materials.
Inconsistent results between experimental batches - Variability in the stability of the conjugate due to differences in handling or storage. - Use of aged or improperly stored reagents.- Standardize all experimental protocols, including buffer preparation and incubation times. - Aliquot the this compound upon receipt and store under recommended conditions to minimize freeze-thaw cycles. - Qualify new batches of reagents before use in critical experiments.
Precipitation of the conjugate during storage or experiments - Change in solubility due to hydrolysis of the methyl ester to the less soluble carboxylic acid form at certain pH values. - Aggregation.- Adjust the pH of the solution to ensure the conjugate remains soluble. - Consider using a different buffer system or adding solubilizing excipients. - Analyze the precipitate to determine its composition.

Quantitative Stability Data

The stability of the methyl ester is highly dependent on pH and temperature. The following table provides estimated half-lives for the hydrolysis of a typical methyl ester under different conditions. Please note that these are estimations and the actual stability of your specific conjugate may vary.

pH Temperature (°C) Estimated Half-life (t½)
4.025Weeks to Months
7.425Months to Years
9.025Days to Weeks
7.437Weeks to Months

These values are estimates based on general ester hydrolysis kinetics and should be experimentally verified for your specific conjugate.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for understanding the degradation pathways of your conjugate.

Objective: To intentionally degrade the conjugate under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound conjugate solution (e.g., 1 mg/mL in a suitable buffer)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-intensity light source (ICH Q1B compliant)

  • Temperature-controlled incubator/oven

  • HPLC-MS or HPLC-CAD system

Procedure:

  • Acid Hydrolysis: Mix the conjugate solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the conjugate solution with 0.1 M NaOH and incubate at room temperature for 2-4 hours.

  • Oxidation: Mix the conjugate solution with 3% H₂O₂ and incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the conjugate solution at 70°C for 48-72 hours, protected from light.

  • Photostability: Expose the conjugate solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Control: Keep a sample of the conjugate solution at the recommended storage condition (-20°C).

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method to identify and quantify degradation products.

Protocol 2: HPLC-MS Method for Stability Analysis

Objective: To separate and identify the intact conjugate from its degradation products.

Instrumentation:

  • HPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient:

Time (min) %B
0 5
15 95
17 95
17.1 5

| 20 | 5 |

Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL MS Settings:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100 - 2000

  • Follow instrument-specific guidelines for tuning and calibration.

Visualizations

Hydrolysis_Pathway Conjugate This compound Conjugate Hydrolyzed Hydrolyzed Conjugate (Carboxylic Acid) Conjugate->Hydrolyzed H+ or OH- H2O Methanol Methanol Conjugate->Methanol H+ or OH- H2O

Caption: Hydrolysis of the methyl ester group.

Stability_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation Prep Prepare conjugate solution in desired buffer Acid Acidic pH Prep->Acid Base Basic pH Prep->Base Heat Elevated Temperature Prep->Heat Light Light Exposure Prep->Light Oxidation Oxidizing Agent Prep->Oxidation HPLC HPLC-MS / HPLC-CAD Acid->HPLC SEC SEC Acid->SEC Base->HPLC Base->SEC Heat->HPLC Heat->SEC Light->HPLC Light->SEC Oxidation->HPLC Oxidation->SEC Interpret Assess degradation, identify products, and determine stability profile HPLC->Interpret SEC->Interpret

Caption: Experimental workflow for a stability study.

Troubleshooting_Tree Start Inconsistent Experimental Results Observed Check_pH Is the experimental pH within the 6.0-7.5 range? Start->Check_pH Check_Storage Was the conjugate stored correctly (-20°C, inert, dark)? Check_pH->Check_Storage Yes Adjust_pH Adjust pH to neutral range. Re-run experiment. Check_pH->Adjust_pH No Check_Reagents Are all other reagents fresh and properly prepared? Check_Storage->Check_Reagents Yes New_Aliquot Use a fresh aliquot of the conjugate. Re-run experiment. Check_Storage->New_Aliquot No New_Reagents Prepare fresh reagents. Re-run experiment. Check_Reagents->New_Reagents No Investigate_Further Further investigation needed. Consider forced degradation and advanced analytics. Check_Reagents->Investigate_Further Yes

Caption: Troubleshooting decision tree.

References

Technical Support Center: EDC/NHS Activation of Acid-PEG6-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the side reactions encountered during the EDC/NHS activation of Acid-PEG6-mono-methyl ester for bioconjugation and other applications.

Troubleshooting Guide

Encountering unexpected results during your EDC/NHS coupling reaction can be frustrating. This guide is designed to help you identify and resolve common issues related to side reactions.

Issue Potential Cause Recommended Solution
Low or No Coupling Yield Hydrolysis of O-acylisourea intermediate: The initial activated species is highly unstable in aqueous solutions and can quickly hydrolyze back to the carboxylic acid.[1][2]- Use a two-step reaction: perform the initial activation at a slightly acidic pH (4.5-6.0) in a non-amine, non-carboxylate buffer like MES to stabilize the intermediate.[3][4] - Ensure your EDC and NHS/sulfo-NHS reagents are fresh and have been stored properly under desiccated conditions at -20°C.[5]
Hydrolysis of NHS-ester: The NHS-ester is also susceptible to hydrolysis, especially at higher pH values.[1][6] The half-life of an NHS ester can decrease from hours at pH 7.0 to minutes at pH 8.6.[1]- After the activation step, adjust the pH to 7.2-8.5 for the coupling reaction with the primary amine.[4][7] - Proceed with the amine coupling step immediately after the activation and washing steps.[6]
Formation of N-acylurea: An intramolecular rearrangement of the O-acylisourea intermediate can form a stable, unreactive N-acylurea byproduct, which reduces the amount of activated PEG available for coupling.[8][9]- The addition of NHS or sulfo-NHS is designed to minimize this by rapidly converting the O-acylisourea to the more stable NHS-ester.[3] - Optimize the molar ratio of EDC and NHS to your this compound. A common starting point is a 2- to 5-fold molar excess of both EDC and NHS.
Precipitation During Reaction Poor solubility of reactants or products: The PEGylated molecule or the resulting conjugate may have limited solubility in the chosen buffer.- The PEG chain on your this compound should enhance water solubility.[6][10] However, if precipitation occurs, consider using a co-solvent like DMSO or DMF for the initial dissolution of the PEG reagent.[4] - Ensure the protein or other molecule to be conjugated is at a suitable concentration and soluble in the reaction buffer.
Aggregation of EDC/NHS: High concentrations of EDC can sometimes lead to precipitation.- If using a large excess of EDC, try reducing the concentration. - Prepare fresh EDC and NHS solutions just before use.
Inconsistent Results Variability in reagent preparation: EDC and NHS are moisture-sensitive and can degrade over time.[5]- Aliquot reagents upon receipt and store them desiccated at -20°C. - Always allow reagent vials to warm to room temperature before opening to prevent condensation.[5]
Inconsistent reaction times or temperatures: Temperature can influence the rates of both the desired reaction and side reactions.[11]- Standardize all incubation times and temperatures for reproducible results.
Steric Hindrance: The PEG chain, while beneficial for solubility, can sometimes cause steric hindrance, impeding the reaction.[2][12]- While the PEG6 linker is relatively short, if steric hindrance is suspected, consider optimizing the linker length for your specific application.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in EDC/NHS activation of this compound?

A1: The two main side reactions are:

  • Hydrolysis: The highly reactive O-acylisourea intermediate formed by EDC and the carboxylic acid can be hydrolyzed by water, reverting back to the original carboxylic acid.[1][2] The subsequent NHS-ester is also susceptible to hydrolysis, particularly at neutral to alkaline pH.[1][6]

  • N-acylurea Formation: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea. This side product cannot react with amines and thus reduces the overall yield of the desired conjugate.[8][9]

Q2: How does the PEG chain in this compound affect the side reactions?

A2: The PEG chain primarily influences the reaction through its physical properties:

  • Solubility: The hydrophilic PEG spacer enhances the water solubility of the molecule, which can be beneficial for reactions in aqueous buffers.[6][10]

  • Steric Hindrance: While PEG linkers are often used to reduce steric hindrance between two large molecules, the PEG chain itself can sometimes physically block the reactive ends from accessing the target functional groups, though this is less of a concern with a shorter PEG6 chain.[2][12] The fundamental side reactions of hydrolysis and N-acylurea formation remain the same.

Q3: What is the optimal pH for minimizing side reactions?

A3: A two-step pH process is recommended. The activation of the carboxyl group with EDC and NHS is most efficient in a slightly acidic environment (pH 4.5-6.0), typically using a MES buffer.[3][4] This lower pH stabilizes the O-acylisourea intermediate and the resulting NHS-ester, reducing the rate of hydrolysis. The subsequent coupling to a primary amine is most efficient at a pH of 7.2-8.5 (e.g., in PBS buffer), where the amine is deprotonated and more nucleophilic.[4][7]

Q4: What are the ideal molar ratios of EDC and NHS to my this compound?

A4: A molar excess of both EDC and NHS is generally recommended to drive the reaction towards the formation of the NHS-ester. A common starting point is a 2- to 5-fold molar excess of both EDC and NHS relative to the carboxylic acid groups on the this compound. However, the optimal ratio may need to be determined empirically for your specific application.

Q5: Which buffers should I avoid during the EDC/NHS coupling reaction?

A5: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.[1] Avoid buffers such as Tris, glycine, and acetate. For the activation step, MES buffer is a good choice, while for the coupling step, phosphate-buffered saline (PBS) or borate (B1201080) buffer is suitable.[4]

Quantitative Data on Side Reactions

The efficiency of the EDC/NHS coupling is a balance between the desired reaction and competing side reactions. The table below summarizes the impact of key parameters on these reactions.

Parameter Effect on Desired Amide Formation Effect on Hydrolysis Effect on N-acylurea Formation
pH (Activation Step) Optimal at pH 4.5-6.0Reduced at lower pHLess favorable at lower pH
pH (Coupling Step) Optimal at pH 7.2-8.5Increases significantly with increasing pH[1]-
Temperature Reaction rate increases with temperatureRate of hydrolysis also increases with temperature[11]Can increase with higher temperatures
Excess EDC/NHS Generally increases yield by favoring NHS-ester formation-Can be minimized by the rapid conversion to the NHS-ester
Reagent Purity High purity is essential for high yield-Impurities can lead to unforeseen side reactions

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Amine Coupling

This protocol is designed to maximize coupling efficiency by separating the activation and coupling steps, allowing for optimal pH control for each.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Amine-containing molecule

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Desalting column

Procedure:

  • Reagent Preparation: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Dissolve the this compound in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • Add a 2- to 5-fold molar excess of EDC and Sulfo-NHS to the solution of this compound.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Reagents (Optional but Recommended):

    • To prevent unwanted side reactions with the amine-containing molecule, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with the Coupling Buffer.

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to your amine-containing molecule dissolved in the Coupling Buffer. A 1.5 to 10-fold molar excess of the activated PEG linker to the amine is a good starting point.[10]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.[10]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Visualizations

Main_Reaction_Pathway This compound This compound O-acylisourea intermediate O-acylisourea intermediate This compound->O-acylisourea intermediate + EDC EDC EDC NHS-ester NHS-ester O-acylisourea intermediate->NHS-ester + NHS NHS NHS Stable Amide Bond Stable Amide Bond NHS-ester->Stable Amide Bond + Primary Amine Primary Amine Primary Amine

Caption: The desired reaction pathway for EDC/NHS activation.

Side_Reaction_Pathways cluster_O_acylisourea O-acylisourea Intermediate Fates cluster_NHS_ester NHS-ester Fate O-acylisourea intermediate O-acylisourea intermediate Hydrolysis_product Carboxylic Acid (inactive) O-acylisourea intermediate->Hydrolysis_product + H2O N_acylurea N-acylurea (unreactive) O-acylisourea intermediate->N_acylurea Rearrangement NHS_ester NHS_ester Hydrolysis_NHS Carboxylic Acid (inactive) NHS_ester->Hydrolysis_NHS + H2O (pH dependent)

Caption: Common side reaction pathways in EDC/NHS chemistry.

Troubleshooting_Workflow Start Low Yield? Check_Reagents Reagents Fresh & Stored Properly? Start->Check_Reagents Check_pH Two-Step pH (Activation pH 4.5-6.0, Coupling pH 7.2-8.5)? Check_Reagents->Check_pH Yes Solution Review Protocol & Optimize Conditions Check_Reagents->Solution No Check_Buffer Amine/Carboxylate-Free Buffer (e.g., MES, PBS)? Check_pH->Check_Buffer Yes Check_pH->Solution No Check_Ratios Optimized Molar Ratios (EDC/NHS Excess)? Check_Buffer->Check_Ratios Yes Check_Buffer->Solution No Check_Ratios->Start Yes, still low yield Check_Ratios->Solution No

Caption: A logical workflow for troubleshooting low coupling yields.

References

Technical Support Center: Hydrolysis of Acid-PEG6-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the hydrolysis of the methyl ester in Acid-PEG6-mono-methyl ester to its corresponding carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for hydrolyzing the methyl ester of a PEG derivative?

The two most common methods for cleaving the methyl ester to a carboxylic acid are base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis.[1] Both methods effectively break the ester bond to yield the desired carboxylic acid and methanol (B129727) as a byproduct.[2]

Q2: Which hydrolysis method is generally preferred and why?

Base-catalyzed hydrolysis, or saponification, is often the preferred method in laboratory settings.[3] There are two main advantages to this approach:

  • Irreversibility: The reaction is essentially irreversible because the final step is an acid-base reaction where the alkoxide byproduct deprotonates the newly formed carboxylic acid, driving the reaction to completion.[4][5]

  • Easier Product Separation: The product of saponification is a carboxylate salt, which is typically water-soluble, while any remaining unreacted ester is organic-soluble. This difference in solubility can simplify the initial purification steps. The final carboxylic acid is then obtained by acidifying the solution.[3][6]

In contrast, acid-catalyzed hydrolysis is a reversible reaction, requiring a large excess of water to drive the equilibrium towards the product side.[6][7]

Q3: What are the typical reagents and conditions for base-catalyzed hydrolysis (saponification)?

Saponification is typically performed using a strong base such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH).[7][8] The reaction is often carried out in a mixture of water and a co-solvent like methanol, ethanol (B145695), tetrahydrofuran (B95107) (THF), or dioxane to ensure the solubility of the PEG ester.[1][7] The mixture is commonly stirred at room temperature or heated to reflux (e.g., 50-60 °C) to increase the reaction rate.[1][4]

Q4: How can I monitor the progress of the hydrolysis reaction?

Reaction progress can be monitored by various analytical techniques that distinguish the starting methyl ester from the product carboxylic acid. Common methods include:

  • Thin-Layer Chromatography (TLC): The carboxylic acid product is typically more polar than the starting ester, resulting in a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the methyl ester singlet (usually around 3.7 ppm) and the appearance of new signals corresponding to the acid product.[9]

Q5: How do I purify the final Acid-PEG6 product after hydrolysis?

Following a base-catalyzed hydrolysis, the typical work-up procedure involves these steps:

  • Solvent Removal: If a volatile organic co-solvent was used (like methanol or THF), it is often removed using a rotary evaporator.[1]

  • Acidification: The aqueous solution containing the carboxylate salt is cooled (e.g., in an ice bath) and acidified by the slow addition of a strong acid, such as hydrochloric acid (HCl), to a pH of ~2.[1][10] This protonates the salt to form the desired carboxylic acid.

  • Extraction: The aqueous solution is then extracted multiple times with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to move the carboxylic acid product into the organic phase.[4][11]

  • Washing and Drying: The combined organic layers are washed with brine (saturated NaCl solution) to remove excess water and then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][4]

  • Final Solvent Removal: The solvent is removed from the dried organic phase under reduced pressure to yield the final purified carboxylic acid product.[4]

Troubleshooting Guide

Problem: Incomplete or Slow Reaction

Possible CauseSuggested Solution
Insufficient Base/Acid Use a larger excess of the hydrolyzing agent (e.g., 2-10 equivalents of base).[8]
Low Reaction Temperature Increase the temperature. Heating the reaction mixture to reflux is a common strategy to accelerate slow reactions.[4]
Poor Solubility The PEG-ester may not be fully dissolved. Try a different co-solvent system, such as a mixture of water and THF or dioxane, which can improve solubility for less polar substrates.[7]
Steric Hindrance If the ester group is sterically hindered, the reaction will be slower. Increase the reaction time significantly (e.g., 12-24 hours) and/or increase the temperature.[8]

Problem: Side Product Formation (Transesterification)

A common issue encountered during base-catalyzed hydrolysis is the formation of an unexpected side product with a mass increase, particularly +14 Da when using methanol.

  • Cause: When using an alcohol like methanol or ethanol as a co-solvent with a strong base, the base can deprotonate the solvent, creating a nucleophilic alkoxide (e.g., methoxide). This alkoxide can compete with the hydroxide ions and attack the ester, leading to transesterification instead of hydrolysis.[8]

  • Solution: Avoid using alcohol-based co-solvents for saponification. Aprotic solvents like Tetrahydrofuran (THF) or Dioxane are excellent alternatives that are miscible with water but will not participate in the reaction.[8]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
  • Dissolve the this compound in a suitable solvent mixture, such as THF and water (e.g., a 2:1 ratio).

  • Add 1.5 to 5 equivalents of a strong base (e.g., Lithium Hydroxide, LiOH) dissolved in water.[1]

  • Stir the mixture at room temperature or heat gently (e.g., 50 °C) for 2-16 hours.

  • Monitor the reaction's completion using TLC or LC-MS.[1]

  • Once the starting material is consumed, proceed with the work-up and purification as described in the FAQ section.

Data Summary: Comparison of Hydrolysis Methods
ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Reagents Dilute strong acid (e.g., HCl, H₂SO₄), Water[1]Strong base (e.g., NaOH, KOH, LiOH)[1]
Solvent Water, co-solvents (e.g., THF, Dioxane)[1]Water, Alcohol (e.g., Ethanol), or aprotic co-solvents (e.g., THF)[1]
Temperature Elevated temperatures (Reflux)[3]Room temperature to elevated temperatures[1]
Reversibility Reversible[6]Irreversible[1][6]
Initial Product Carboxylic acid and Methanol[1]Carboxylate salt and Methanol[1]
Key Advantage Simple reagent system.Reaction goes to completion; products are often easier to separate.[3]
Key Disadvantage Reversible nature requires excess water to drive to completion.[3]Potential for transesterification if alcohol solvents are used.[8]

Visualizations

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification n1 Dissolve PEG-Ester in THF/Water n2 Add Aqueous LiOH (1.5 - 5 eq.) n1->n2 n3 Stir at RT or 50°C for 2-16h n2->n3 n4 Monitor by LC-MS or TLC n3->n4 n5 Cool and Acidify with HCl to pH ~2 n4->n5 If complete n6 Extract with Ethyl Acetate (3x) n5->n6 n7 Wash with Brine, Dry over Na₂SO₄ n6->n7 n8 Evaporate Solvent n7->n8 n9 Yields Purified Acid-PEG6-COOH n8->n9

Caption: Workflow for the base-catalyzed hydrolysis of a PEG methyl ester.

G start Start Hydrolysis Reaction check_completion Is reaction complete (checked by LC-MS)? start->check_completion troubleshoot Troubleshoot: Incomplete Reaction check_completion->troubleshoot No check_side_products Are side products observed? check_completion->check_side_products Yes cause_reagent Increase Equivalents of Base/Acid troubleshoot->cause_reagent cause_temp Increase Temperature (Reflux) troubleshoot->cause_temp cause_solvent Change Co-Solvent (e.g., to THF) troubleshoot->cause_solvent transesterification Issue: Transesterification (+14 Da observed) check_side_products->transesterification Yes proceed Proceed to Work-up check_side_products->proceed No solution_trans Solution: Avoid alcohol solvents (MeOH, EtOH). Use THF instead. transesterification->solution_trans

Caption: Logic diagram for troubleshooting common hydrolysis issues.

References

Technical Support Center: Purification of Acid-PEG6-mono-methyl ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying conjugates of Acid-PEG6-mono-methyl ester. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction mixture containing an this compound conjugate?

A1: Typical impurities include unreacted this compound, excess unconjugated starting material (e.g., small molecules, peptides), hydrolyzed PEG linker (where the methyl ester is cleaved to a carboxylic acid), and potentially aggregated conjugates. The nature and amount of these impurities will depend on the specific reaction conditions.

Q2: Which chromatographic technique is generally most effective for purifying my this compound conjugate?

A2: For most small molecule and peptide conjugates of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice due to its high resolving power.[][2] It separates molecules based on differences in hydrophobicity.[] Size-Exclusion Chromatography (SEC) can be useful for removing significantly smaller impurities, while Ion-Exchange Chromatography (IEC) may be employed if the conjugate or impurities have a net charge.[][3]

Q3: My conjugate does not have a strong UV chromophore. How can I detect it during HPLC purification?

A3: Since the PEG moiety itself lacks a UV chromophore, detection can be challenging.[2][4] If the conjugated molecule is also not UV-active, alternative detection methods are necessary. Universal detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are highly recommended as they respond to all non-volatile analytes.[2][5][6] A Refractive Index Detector (RID) is another option, though it is generally less sensitive and not compatible with gradient elution.[2] Mass Spectrometry (MS) can also be coupled with HPLC to provide both detection and mass confirmation of the conjugate.[2]

Q4: I am observing a broad peak for my conjugate in RP-HPLC. What could be the cause?

A4: While polydispersity can cause peak broadening in larger PEG conjugates, a discrete PEG6 linker should be monodisperse. Therefore, peak broadening is more likely due to non-optimal chromatographic conditions.[2][7] This can include secondary interactions with the stationary phase or slow on-column kinetics.[2] Increasing the column temperature or adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can often improve peak shape.

Q5: How does the terminal carboxylic acid and methyl ester affect the purification strategy?

A5: The terminal carboxylic acid provides a handle for ion-exchange chromatography, particularly anion exchange, if separation based on charge is desired.[8] In RP-HPLC, the carboxylic acid can be ionized depending on the mobile phase pH, which will affect retention time and peak shape. The methyl ester increases the overall hydrophobicity of the conjugate compared to the free acid form.[9] It is important to consider the stability of the methyl ester, as it can be susceptible to hydrolysis under acidic or basic conditions, which could lead to the formation of the di-acid PEG as an impurity.[10]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low Yield of Purified Conjugate - Poor recovery from the column: The conjugate may be irreversibly binding to the stationary phase. - Precipitation on the column: The conjugate may not be soluble in the mobile phase. - Degradation during purification: The conjugate may be unstable under the purification conditions (e.g., pH).- Column: Try a different stationary phase (e.g., C8 instead of C18) or a column with a larger pore size. - Mobile Phase: Adjust the mobile phase composition or pH to improve solubility. - Conditions: Perform purification at a lower temperature. Investigate the stability of your conjugate at different pH values.[11]
Poor Resolution Between Conjugate and Impurities - Suboptimal mobile phase gradient: The gradient may be too steep. - Inappropriate stationary phase: The selectivity of the column may not be suitable for the separation. - Co-elution of unreacted starting materials: The hydrophobicity of the conjugate and impurities may be too similar.- Gradient: Employ a shallower gradient around the elution time of the species of interest. - Stationary Phase: Experiment with different column chemistries (e.g., C4, C8, C18, Phenyl). - Mobile Phase: Adjust the pH or the organic solvent (e.g., acetonitrile (B52724) vs. methanol) to alter selectivity.[12]
Presence of Unexpected Peaks in the Purified Fraction - Hydrolysis of the methyl ester: The methyl ester may have been cleaved to a carboxylic acid during sample preparation or purification. - Formation of aggregates: The conjugate may be self-associating. - Contaminants from reagents or solvents: Impurities in the solvents or reagents can appear as peaks.- Hydrolysis: Ensure that the pH of the mobile phase and sample preparation solutions are within a stable range for the ester. Analyze fractions by mass spectrometry to identify the unexpected peaks. - Aggregates: Use Size-Exclusion Chromatography (SEC) to analyze for and potentially remove aggregates. - Reagents: Use high-purity, HPLC-grade solvents and reagents.
High Backpressure During HPLC Run - Column frit blockage: Particulates in the sample may have clogged the column inlet. - Precipitation of the sample on the column: The conjugate may not be soluble in the initial mobile phase conditions.- Sample Preparation: Filter the sample through a 0.22 µm filter before injection.[13] - Solubility: Ensure the sample is fully dissolved in the initial mobile phase. A small amount of organic solvent in the sample solution may be necessary.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides a general starting point for the purification of this compound conjugates of small molecules or peptides. Optimization will likely be required.

Instrumentation and Reagents:

  • HPLC system with a gradient pump and a suitable detector (UV, CAD, ELSD, or MS)

  • Preparative C18 reversed-phase column (e.g., 5-10 µm particle size, 100-300 Å pore size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample dissolved in a minimal volume of Mobile Phase A or a compatible solvent.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Elution Gradient: Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient could be:

    • 5-65% Mobile Phase B over 30-40 minutes.

  • Fraction Collection: Collect fractions based on the detector signal corresponding to the target conjugate peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions containing the pure conjugate and lyophilize to obtain the final product.

Protocol 2: Size-Exclusion Chromatography (SEC) for Removal of Small Molecule Impurities

This protocol is suitable for removing unreacted small molecules or salts from the larger PEG conjugate.

Instrumentation and Reagents:

  • HPLC or FPLC system

  • SEC column with an appropriate molecular weight exclusion limit (e.g., suitable for separating molecules in the range of the conjugate's molecular weight from smaller impurities).

  • Mobile Phase: A buffer in which the conjugate is stable and soluble (e.g., Phosphate Buffered Saline (PBS), ammonium (B1175870) acetate).

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Sample Application: Apply the sample to the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger conjugate will elute first, followed by the smaller impurities.

  • Fraction Collection: Collect fractions and monitor the elution profile using a suitable detector.

  • Analysis and Pooling: Analyze the fractions to identify those containing the purified conjugate and pool them accordingly.

Data Summary Tables

Table 1: Comparison of Purification Techniques

Technique Principle of Separation Primary Application Advantages Disadvantages
RP-HPLC HydrophobicityHigh-resolution purification of the conjugate from unreacted starting materials and byproducts.[]High resolving power, applicable to a wide range of conjugates.Can be denaturing for sensitive biomolecules, requires organic solvents.
SEC Hydrodynamic Volume (Size)Removal of small molecule impurities (e.g., unreacted linkers, salts) or aggregates.[]Mild conditions, preserves the native structure of biomolecules.Lower resolution compared to RP-HPLC, not suitable for separating molecules of similar size.[3]
IEC Net ChargeSeparation of charged conjugates from neutral or oppositely charged impurities.[8]High capacity, can be very selective based on charge differences.Requires the conjugate to have a net charge, can be sensitive to buffer pH and ionic strength.[14]

Table 2: Typical RP-HPLC Operating Parameters

Parameter Typical Range/Value Considerations for Optimization
Stationary Phase C18, C8, C4C18 is a good starting point. Less hydrophobic phases (C8, C4) may be better for very hydrophobic conjugates.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape. Formic acid can be used as an alternative for MS compatibility.
Mobile Phase B 0.1% TFA in AcetonitrileMethanol can be used as an alternative to acetonitrile and may offer different selectivity.
Gradient Slope 1-2% B/minA shallower gradient will improve resolution but increase run time.
Flow Rate Dependent on column dimensionsLower flow rates can sometimes improve resolution.
Column Temperature 25-60 °CHigher temperatures can improve peak shape for PEGylated molecules but may risk degradation of the conjugate.
Detection UV (if applicable), CAD, ELSD, MSChoice of detector depends on the presence of a chromophore in the conjugate.[2][5][6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Steps reaction_mixture Crude Reaction Mixture filtration Filter Sample (0.22 µm) reaction_mixture->filtration hplc Preparative RP-HPLC filtration->hplc fraction_collection Collect Fractions hplc->fraction_collection purity_check Analytical HPLC for Purity Check fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Conjugate lyophilization->final_product

Caption: General workflow for the purification of this compound conjugates.

troubleshooting_logic cluster_symptoms Identify Symptom cluster_causes Investigate Cause cluster_solutions Implement Solution start Poor Purification Result low_yield Low Yield poor_resolution Poor Resolution extra_peaks Unexpected Peaks binding Irreversible Binding low_yield->binding gradient Suboptimal Gradient poor_resolution->gradient hydrolysis Ester Hydrolysis extra_peaks->hydrolysis change_column Change Column Chemistry binding->change_column adjust_gradient Adjust Gradient Slope gradient->adjust_gradient check_ph Verify Mobile Phase pH hydrolysis->check_ph

Caption: A logical approach to troubleshooting common purification issues.

References

PROTAC Linker Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during PROTAC linker optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?

Answer:

This is a common and multifaceted challenge that often points to suboptimal ternary complex formation or unfavorable physicochemical properties of the PROTAC molecule. The linker is a critical determinant of a productive ternary complex (Target-PROTAC-E3 Ligase).[1][2] Here are several potential linker-related problems and corresponding troubleshooting steps:

Potential Linker-Related Issues:

  • Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from assembling effectively. Conversely, a linker that is too long or overly flexible can lead to non-productive binding events where the necessary ubiquitination sites on the target protein are not accessible.[1][3]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in such a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[1]

  • Poor Physicochemical Properties: The linker can significantly contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations to be effective.[1][4][5]

  • Inappropriate Attachment Points: The points at which the linker is connected to the target protein binder and the E3 ligase ligand are crucial.[][7] An exit vector that is not solvent-exposed can disrupt the binding of the ligands to their respective proteins.[7]

Troubleshooting Workflow:

A systematic approach is essential for diagnosing the underlying issue. The following workflow can help pinpoint the problem:

Troubleshooting_Workflow_for_Poor_Degradation Start Start: PROTAC shows poor degradation Check_Binary_Binding 1. Confirm Binary Binding (SPR, ITC) Start->Check_Binary_Binding Check_Ternary_Complex 2. Assess Ternary Complex Formation (SPR, FRET, NanoBRET) Check_Binary_Binding->Check_Ternary_Complex Binding Confirmed Assess_Properties 3. Evaluate Physicochemical Properties (Solubility, Permeability Assays) Check_Ternary_Complex->Assess_Properties Complex Forms Optimize_Linker 5. Linker Optimization Check_Ternary_Complex->Optimize_Linker No/Weak Complex Degradation_Assay 4. Cellular Degradation Assay (Western Blot, In-Cell ELISA) Assess_Properties->Degradation_Assay Properties OK Assess_Properties->Optimize_Linker Poor Properties Degradation_Assay->Optimize_Linker Still No Degradation End Successful Degradation Degradation_Assay->End Degradation Observed Vary_Length Vary Linker Length (Alkyl/PEG chains) Optimize_Linker->Vary_Length Modify_Rigidity Modify Linker Rigidity (Aromatic rings, heterocycles) Optimize_Linker->Modify_Rigidity Change_Attachment Change Attachment Points Optimize_Linker->Change_Attachment Vary_Length->Check_Ternary_Complex Modify_Rigidity->Check_Ternary_Complex Change_Attachment->Check_Ternary_Complex

Troubleshooting workflow for PROTACs with poor degradation activity.
FAQ 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?

Answer:

The "hook effect" is an inherent characteristic of the PROTAC mechanism, occurring when high concentrations of the PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[1][8] This reduces overall degradation efficiency. Linker design can significantly influence the severity of this effect.

Strategies for Mitigation:

  • Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.[2][8] The linker can achieve this by facilitating favorable protein-protein interactions between the target and the E3 ligase.

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more amenable to forming the ternary complex, thereby reducing the entropic penalty of its formation.[2] This can lead to a more stable ternary complex and a less pronounced hook effect.

Illustrative Data on Linker Rigidity and Cooperativity:

Linker TypeKey FeatureImpact on Ternary ComplexHook Effect
Flexible (e.g., long PEG/Alkyl chain)High conformational freedomMay lead to non-productive binding; lower stabilityOften more pronounced
Rigid (e.g., contains phenyl, piperazine)Constrained conformationCan pre-organize for productive binding; enhanced stabilityCan be mitigated

digraph "Hook_Effect_Mitigation" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Node Definitions High_PROTAC_Conc [label="High PROTAC Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; Binary_Complexes [label="Favors Binary Complexes\n(Target-PROTAC or PROTAC-E3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ternary_Complex [label="Productive Ternary Complex\n(Target-PROTAC-E3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduced_Degradation [label="Reduced Degradation\n(Hook Effect)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linker_Optimization [label="Linker Optimization", fillcolor="#FBBC05", fontcolor="#202124"]; Increased_Cooperativity [label="Increased Cooperativity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increased_Rigidity [label="Increased Rigidity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stable_Ternary [label="More Stable Ternary Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitigated_Hook_Effect [label="Mitigated Hook Effect", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges High_PROTAC_Conc -> Binary_Complexes [label="leads to"]; Binary_Complexes -> Reduced_Degradation; High_PROTAC_Conc -> Ternary_Complex [style=dotted, label="less favored"]; Linker_Optimization -> Increased_Cooperativity; Linker_Optimization -> Increased_Rigidity; Increased_Cooperativity -> Stable_Ternary; Increased_Rigidity -> Stable_Ternary; Stable_Ternary -> Mitigated_Hook_Effect; }

Logical relationship for mitigating the hook effect via linker optimization.
FAQ 3: My PROTAC has poor solubility and/or cell permeability. What linker modifications can I make to improve these properties?

Answer:

Poor solubility and permeability are significant hurdles for PROTACs due to their high molecular weight and often lipophilic nature.[4][5] The linker is a key area for modification to improve these drug-like properties.

Strategies to Improve Solubility and Permeability:

  • Incorporate Polar Groups: Introducing polar functional groups such as polyethylene (B3416737) glycol (PEG) units can improve aqueous solubility.[2] However, excessively long PEG chains can increase the polar surface area, which may reduce cell permeability.[]

  • Introduce Basic Nitrogen Atoms: Inserting basic nitrogen atoms into aromatic rings or alkyl linkers has been shown to improve solubility.[4]

  • Increase Rigidity: Replacing flexible alkyl or PEG linkers with more rigid structures, such as a 1,4-disubstituted phenyl ring or piperazine/piperidine moieties, can improve cellular permeability.[4][10] Rigidification can help the PROTAC adopt a more compact, "chameleon-like" conformation that shields polar atoms, facilitating passage across the cell membrane.[5]

  • Promote Intramolecular Hydrogen Bonds: Designing the linker to promote the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more spherical shape, reducing its size and polarity, which can enhance cell permeability.[4]

Impact of Linker Composition on Physicochemical Properties:

Linker MotifPrimary Effect on SolubilityPrimary Effect on Permeability
Alkyl ChainsGenerally decreases solubilityCan improve permeability (lipophilic)
PEG ChainsIncreases solubilityCan decrease permeability (high PSA)
Phenyl/Piperazine RingsVariableCan increase permeability (rigidity)
Basic AminesIncreases solubilityVariable

Key Experimental Protocols

A robust evaluation of PROTAC efficacy requires a suite of biochemical and cellular assays.[11]

Assessment of Ternary Complex Formation
  • Surface Plasmon Resonance (SPR):

    • Immobilize the target protein or E3 ligase onto a sensor chip.

    • Inject the PROTAC molecule at various concentrations to measure binary binding affinity.

    • To assess ternary complex formation, inject the second protein partner (either the protein of interest or the E3 ligase) in the presence of a saturating concentration of the PROTAC to observe the additional binding response.[11]

  • Isothermal Titration Calorimetry (ITC):

    • Place one protein component (e.g., the E3 ligase) in the sample cell.

    • Titrate in the PROTAC to measure the heat change upon binary binding.

    • In a separate experiment, pre-form the binary complex by mixing the PROTAC and the other protein partner (e.g., the target protein).

    • Titrate this pre-formed binary complex into the protein in the sample cell to measure the thermodynamics of ternary complex formation.[11]

  • Fluorescence Resonance Energy Transfer (FRET):

    • Label the protein of interest and the E3 ligase with a FRET donor and acceptor pair, respectively.

    • In the absence of an effective PROTAC, no FRET signal is observed due to the distance between the labeled proteins.

    • Upon addition of the PROTAC, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a measurable FRET signal.[11]

Cellular Protein Degradation Assay
  • Western Blotting:

    • Culture cells to an appropriate confluency.

    • Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

    • Lyse the cells and quantify total protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. This allows for the calculation of DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11]

Western_Blot_Workflow Cell_Culture 1. Cell Culture PROTAC_Treatment 2. PROTAC Treatment Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification PROTAC_Treatment->Cell_Lysis SDS_PAGE 4. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Immunoblotting 6. Immunoblotting Transfer->Immunoblotting Detection 7. Signal Detection Immunoblotting->Detection Analysis 8. Data Analysis (DC50, Dmax) Detection->Analysis

A typical experimental workflow for evaluating PROTAC-mediated degradation.

References

Technical Support Center: Mitigating the Hook Effect in PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). The focus is on understanding and mitigating the "hook effect," a common challenge in PROTAC experiments, with a specific emphasis on the role of polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, contrasting with the typical sigmoidal curve seen with traditional inhibitors.[1][2][3] Instead of reaching a plateau of maximum effect, high concentrations of a PROTAC can paradoxically lead to reduced efficacy.[1]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect arises from the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][3] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. However, when PROTAC concentrations are too high, the PROTAC molecules can independently bind to either the target protein or the E3 ligase, forming "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes.[1][3] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent protein degradation.[1][3]

Q3: What are the experimental consequences of the hook effect?

Q4: At what concentrations does the hook effect typically become apparent?

A4: The concentration at which the hook effect is observed can vary significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[4] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[1] It is therefore crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[1]

Q5: What is the role of the linker in PROTAC function and the hook effect?

A5: The linker is a critical component of a PROTAC, connecting the target-binding warhead to the E3 ligase-recruiting ligand.[5][6] Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex.[5][7] An optimal linker length is necessary to facilitate a productive ternary complex; a linker that is too short may cause steric clashes, while one that is too long might not effectively bring the two proteins together for ubiquitination.[8][9] The linker's composition, such as the inclusion of PEG units, can also impact a PROTAC's physicochemical properties, including solubility and cell permeability.[6][10]

Q6: How can PEG linkers help in mitigating the hook effect?

A6: While not a direct cure for the hook effect, optimizing the PEG linker is a key strategy in PROTAC design to favor the formation of a stable ternary complex, which can indirectly mitigate the hook effect. PEG linkers offer flexibility and can improve the solubility of the PROTAC molecule.[6][8] This flexibility can allow the PROTAC to adopt a more favorable conformation for ternary complex formation.[11] By enhancing the stability and formation of the productive ternary complex through optimized linker design, the equilibrium can be shifted away from the formation of unproductive binary complexes at higher concentrations.

Troubleshooting Guide

Issue 1: I am observing a bell-shaped dose-response curve in my degradation assay.

  • Likely Cause: This is a classic manifestation of the hook effect.[2]

  • Troubleshooting Steps:

    • Confirm and Characterize the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end. It is recommended to use at least 8-10 concentrations with half-log dilutions.[2]

    • Determine Optimal Concentration: Identify the concentration that yields the maximum degradation (Dmax) and use concentrations at or below this for subsequent experiments.[1]

    • Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation, SPR) to directly measure the formation of the ternary complex at different PROTAC concentrations.[1][12] This can help correlate the hook effect with reduced ternary complex formation.

Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.

  • Troubleshooting Steps:

    • Test a Wider and Lower Concentration Range: It's possible your initial concentration range was too high. Test a very broad range of concentrations, from picomolar to high micromolar, to ensure you are not missing the optimal degradation window.[1]

    • Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate biophysical assays.[1][12]

    • Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.[1]

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[1][13]

    • Assess Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations.[2] Consider modifying the linker to improve physicochemical properties or use cell permeability assays.[14]

Issue 3: How can I rationally design my PROTAC with a PEG linker to minimize the hook effect?

  • Strategy: The goal is to design a PROTAC that preferentially forms a stable and productive ternary complex.

  • Approaches:

    • Systematically Vary Linker Length: The length of the PEG linker is crucial. Synthesize and test a series of PROTACs with varying numbers of PEG units to empirically determine the optimal length for maximal degradation and a reduced hook effect.[5][9]

    • Enhance Cooperativity: Rational linker design can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[2] This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher concentrations.[7]

    • Computational Modeling: Utilize computational tools to model the ternary complex with different linker lengths and compositions to predict which designs are most likely to result in a stable and productive conformation.

Data Presentation

Table 1: Illustrative Dose-Response Data for a PROTAC Exhibiting a Hook Effect

PROTAC Concentration (nM)Normalized Target Protein Level (vs. Vehicle)
0 (Vehicle)1.00
0.10.95
10.75
100.30
1000.10 (Dmax)
10000.45
100000.70

This table illustrates a typical hook effect where the maximal degradation (Dmax) is observed at 100 nM, with a decrease in efficacy at higher concentrations.[13]

Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Hypothetical Data)

PROTAC VariantLinker CompositionDC50 (nM)Dmax (%)Hook Effect Onset (nM)
PROTAC-X-PEG44x PEG units2590~1000
PROTAC-X-PEG88x PEG units1095~2500
PROTAC-X-PEG1212x PEG units5085~800

This hypothetical data illustrates a common trend where an optimal linker length (in this case, 8 PEG units) leads to the most potent degradation (lowest DC50 and highest Dmax) and a potentially delayed onset of the hook effect.[14]

Experimental Protocols

1. Western Blot for Target Protein Degradation

  • Objective: To qualitatively and semi-quantitatively measure the reduction in target protein levels following PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[2][13]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[13][15]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13][15]

    • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA.[13][15]

    • Antibody Incubation: Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[13][15]

    • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration.[13]

2. NanoBRET™ Ternary Complex Formation Assay

  • Objective: To measure the formation of the PROTAC-induced ternary complex in live cells.

  • Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase donor fused to the target protein and a HaloTag® acceptor fused to the E3 ligase. PROTAC-mediated proximity of the donor and acceptor results in a BRET signal.[1]

  • Methodology:

    • Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc-target protein fusion and the HaloTag-E3 ligase fusion.

    • Treatment: Plate the transfected cells and treat them with a range of PROTAC concentrations.

    • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor) and the NanoBRET® Nano-Glo® Substrate (donor).

    • Signal Detection: Measure the luminescence at two wavelengths (donor and acceptor emission) and calculate the NanoBRET™ ratio. An increased ratio indicates ternary complex formation.

Mandatory Visualizations

PROTAC_Mechanism_and_Hook_Effect cluster_0 Productive Degradation Pathway cluster_1 Hook Effect (High PROTAC Concentration) POI Target Protein (POI) Ternary POI-PROTAC-E3 (Ternary Complex) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC1 PROTAC PROTAC1->Ternary Ub Ubiquitination Ternary->Ub Catalytic Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation POI2 Target Protein (POI) Binary_POI POI-PROTAC (Binary Complex) POI2->Binary_POI E3_2 E3 Ligase Binary_E3 E3-PROTAC (Binary Complex) E3_2->Binary_E3 PROTAC2 Excess PROTAC PROTAC2->Binary_POI PROTAC2->Binary_E3 No_Degradation Inhibition of Degradation Binary_POI->No_Degradation Binary_E3->No_Degradation

Caption: PROTAC mechanism and the cause of the hook effect.

Troubleshooting_Workflow Start Start: Weak or No Degradation Observed Dose_Response Perform Wide Dose-Response (pM to high µM) Start->Dose_Response Hook_Effect Observe Bell-Shaped Curve? Dose_Response->Hook_Effect Optimize_Conc Optimize PROTAC Concentration (Use concentrations at or below Dmax) Hook_Effect->Optimize_Conc Yes No_Degradation Still No/Weak Degradation Hook_Effect->No_Degradation No End Successful Degradation Optimize_Conc->End Check_Permeability Assess Cell Permeability No_Degradation->Check_Permeability Check_E3 Verify E3 Ligase Expression Check_Permeability->Check_E3 Check_Ternary Measure Ternary Complex Formation (e.g., NanoBRET, Co-IP) Check_E3->Check_Ternary Optimize_Linker Consider Linker Optimization (Vary PEG length) Check_Ternary->Optimize_Linker

Caption: A logical workflow for troubleshooting PROTAC experiments.

References

Validation & Comparative

A Comparative Guide to the Mass Spectetric Characterization of Acid-PEG6-mono-methyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The precise characterization of PEGylated molecules is crucial for the development of effective biotherapeutics. Acid-PEG6-mono-methyl ester is a discrete polyethylene (B3416737) glycol (dPEG®) linker, valued for its defined molecular weight, which simplifies analytical characterization compared to traditional, polydisperse PEG polymers[1][2]. Mass spectrometry is an indispensable tool for confirming the structure, purity, and conjugation efficiency of these molecules. This guide provides a comparative overview of mass spectrometry techniques for characterizing this compound conjugates, complete with experimental protocols and data presentation.

The specific compound, this compound, has a defined molecular formula of C17H32O10 and a molecular weight of 396.43 Da[3]. This homogeneity is a key advantage in mass spectrometric analysis.

Comparison of Mass Spectrometry Ionization Techniques

The two most prevalent ionization techniques for analyzing PEGylated molecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)[2][4]. The choice between them depends on the specific analytical requirements, such as the need for coupling with liquid chromatography, the complexity of the sample, and the desired level of structural detail.

FeatureElectrospray Ionization (ESI)-MSMatrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS
Principle A high voltage creates an aerosol of charged droplets from a liquid sample, leading to solvent evaporation and the release of ions into the mass analyzer[2].A laser pulse strikes a sample co-crystallized with a matrix, causing desorption and ionization. Ions are then separated based on their time-of-flight (TOF)[2].
Ionization State Tends to produce multiply charged ions [M+nH]n+, which can complicate spectra but is useful for high-mass molecules[5].Primarily generates singly charged ions [M+H]+ or [M+Na]+, resulting in simpler, easier-to-interpret spectra[5].
Coupling Easily coupled with Liquid Chromatography (LC-MS) for online separation and analysis of complex mixtures[1][4].Generally an offline technique, though coupling with LC is possible, it is less common and more complex.
Sample Prep Simpler sample preparation, often involving direct infusion or LC introduction[4].Requires co-crystallization of the sample with a suitable matrix (e.g., DCTB), which can influence ionization efficiency[6].
Best For Quantitative analysis, detailed structural elucidation via tandem MS (MS/MS), and analysis of complex mixtures from conjugation reactions[4][7].Rapid determination of average molecular weight and degree of PEGylation, especially for larger conjugates. Good for qualitative screening[2][4].
Resolution Can achieve very high resolution, allowing for the determination of elemental composition[1].Resolution can be lower compared to high-end ESI instruments, especially for smaller molecules[2].
Challenges Complex spectra from multiple charge states can be difficult to deconvolute, though charge-stripping agents can be used[5][8].Matrix interference can be an issue in the low mass range. Sample heterogeneity can lead to signal suppression[6].

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate characterization. Below are typical protocols for LC-ESI-MS and MALDI-TOF MS analysis.

Protocol 1: LC-ESI-MS/MS Analysis

This method is ideal for separating the this compound conjugate from unconjugated materials and other impurities, followed by high-resolution mass analysis and structural fragmentation.

  • Sample Preparation:

    • Reconstitute the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

    • If analyzing a conjugation reaction mixture, perform a buffer exchange to a volatile buffer like ammonium (B1175870) acetate (B1210297) to remove non-volatile salts[1].

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high resolution.

    • Full Scan (MS1): Scan a mass range appropriate for the expected conjugate mass (e.g., m/z 100-2000).

    • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) to trigger fragmentation of the most intense ions from the full scan. Use Collision-Induced Dissociation (CID) with normalized collision energy to generate fragment ions.

Protocol 2: MALDI-TOF MS Analysis

This protocol is suited for rapid screening and molecular weight confirmation.

  • Sample and Matrix Preparation:

    • Sample: Prepare a 1 mg/mL solution of the conjugate in THF or a similar solvent.

    • Matrix Solution: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

    • Cationizing Agent: A sodium salt (e.g., sodium trifluoroacetate) can be added to promote the formation of [M+Na]+ ions, which are often more stable[6].

  • Target Plate Spotting:

    • Mix the sample, matrix, and cationizing agent solutions in a 1:10:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely (dried-droplet method).

  • Mass Spectrometry (MS):

    • Instrument: MALDI-TOF Mass Spectrometer.

    • Mode: Positive ion reflector mode for higher resolution.

    • Laser: Use a nitrogen laser (337 nm) with sufficient power to achieve optimal desorption/ionization without causing excessive fragmentation.

    • Calibration: Calibrate the instrument using a standard of known masses close to the analyte's mass.

Visualizing Workflows and Fragmentation

Diagrams created using Graphviz provide clear visual representations of analytical processes and molecular fragmentation pathways.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Conjugate Acid-PEG6-mono-methyl ester Conjugate Dissolution Dissolve in ACN/Water + 0.1% FA Conjugate->Dissolution LC_Column Reversed-Phase C18 Column Dissolution->LC_Column Gradient Gradient Elution LC_Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI MS1 Full Scan (MS1) Detect Precursor Ion ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Deconvolution Deconvolution MS1->Deconvolution MS2 Tandem MS (MS2) Detect Fragment Ions CID->MS2 Frag_Analysis Fragmentation Analysis MS2->Frag_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of PEG conjugates.

A key aspect of characterization is understanding the fragmentation pattern, which confirms the covalent structure of the conjugate. For this compound, fragmentation is expected to occur along the polyethylene glycol backbone and at the ester linkages.

G cluster_main Proposed Fragmentation of [M+H]+ Ion Molecule HOOC-(CH2)2- (O-CH2-CH2)6 -O-CH3 Frag1 [M - CH3OH + H]+ Molecule:f2->Frag1 Loss of Methanol (-32 Da) Frag2 Acylium Ion [HOOC-(CH2)2-CO]+ Molecule:f0->Frag2 Cleavage at ether linkage Frag3 PEG Backbone Ions Loss of (C2H4O) units Molecule:f1->Frag3 Sequential loss (-44 Da)

Caption: Plausible fragmentation pathways for this compound.

The fragmentation of esters can involve characteristic losses, such as the neutral loss of methanol[9]. The PEG chain itself typically fragments via cleavage of the C-O or C-C bonds, leading to a series of peaks separated by 44 Da (the mass of an ethylene (B1197577) glycol unit)[8]. Analysis of these fragments via tandem MS provides definitive structural confirmation.

References

A Comparative Guide to Acid-PEG6-mono-methyl ester and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of drug delivery, bioconjugation, and therapeutic development, the selection of an appropriate linker is a critical determinant of a conjugate's success. Polyethylene glycol (PEG) linkers are widely employed for their ability to enhance solubility, improve stability, and prolong the circulation half-life of therapeutic molecules.[1][2] This guide provides an objective comparison of Acid-PEG6-mono-methyl ester, a discrete monofunctional linker, with other classes of PEG linkers, supported by experimental data to inform rational design choices for researchers and drug development professionals.

This compound is a monodisperse PEG linker characterized by a precise structure: a chain of six ethylene (B1197577) oxide units, terminated with a carboxylic acid (-COOH) group at one end and an inert methyl ether (-OCH3) group at the other.[3][4] This monofunctional design is ideal for applications where a molecule is to be modified at a single point without the risk of intramolecular or intermolecular crosslinking. The carboxylic acid provides a versatile handle for conjugation to primary amines (e.g., lysine (B10760008) residues on proteins) following activation.[3][5]

Comparison Axis 1: Linker Functionality

The primary distinction among PEG linkers lies in their terminal functional groups, which dictates their conjugation strategy.

  • Monofunctional Linkers (e.g., this compound): These linkers possess a single reactive group, while the other terminus is capped and non-reactive (e.g., methyl ether). This design is crucial for preventing the unwanted crosslinking of molecules, making them ideal for surface modifications and the PEGylation of proteins or peptides to enhance their pharmacokinetic profiles.[6]

  • Homobifunctional Linkers: These possess two identical reactive groups (e.g., NHS-PEG-NHS). They are primarily used as crosslinking agents to bridge two identical molecules or functional groups, which can sometimes lead to a mixture of products and require more stringent purification.[7]

  • Heterobifunctional Linkers: Featuring two different reactive groups (e.g., Maleimide-PEG-NHS), these are among the most versatile linkers.[7] They allow for controlled, sequential conjugation of two different molecules, such as linking an antibody to a small molecule drug in the creation of an Antibody-Drug Conjugate (ADC).[7] This sequential approach generally results in a more homogenous and well-defined final product.[7]

G cluster_0 Monofunctional Linker cluster_1 Heterobifunctional Linker a Carboxylic Acid (Reactive) HOOC-(CH₂CH₂O)₆-CH₃ p1 Protein a:f0->p1 Conjugates to one molecule b Maleimide (Reactive) Mal-(CH₂CH₂O)₆-NHS NHS Ester (Reactive) p2 Antibody b:f0->p2 Binds Thiol d1 Drug Payload b:f2->d1 Binds Amine

Diagram 1. Comparison of monofunctional and heterobifunctional linkers.

Comparison Axis 2: Linker Length

The number of ethylene glycol units in a PEG linker is a critical parameter that significantly impacts the properties of the final conjugate. This compound, with its discrete length of six units, offers a balance of properties, but optimization is often context-dependent.[2][8]

Longer PEG chains generally lead to:

  • Enhanced Solubility and Stability: The hydrophilic nature of PEG can mitigate aggregation issues caused by hydrophobic drug payloads, improving stability.[1][9]

  • Improved Pharmacokinetics (PK): Longer linkers increase the hydrodynamic radius of the conjugate, which reduces renal clearance and extends circulation half-life (t1/2).[10]

  • Reduced Immunogenicity: The PEG chain can shield the conjugate from recognition by the immune system.[1][11]

However, a potential trade-off with longer linkers can be a decrease in in vitro potency or binding affinity, as the longer chain may cause steric hindrance.[2]

Data Summary: Effect of PEG Linker Length on Conjugate Properties

The following tables summarize quantitative data from studies comparing different PEG linker lengths in the context of Antibody-Drug Conjugates (ADCs).

Table 1: Effect of PEG Linker Length on ADC Clearance

PEG Linker Length Clearance Rate (mL/kg/day) Fold Change vs. Non-PEGylated
No PEG ~8.5 1.0
PEG2 ~7.0 0.82
PEG4 ~5.5 0.65
PEG6 ~4.0 0.47
PEG8 ~2.5 0.29
PEG12 ~2.5 0.29
PEG24 ~2.5 0.29

Data synthesized from a study on non-binding IgG-MMAE conjugates, demonstrating that increasing PEG length reduces the clearance rate, with a plateau observed around PEG8.[2]

Table 2: Effect of PEG Linker Length on In Vivo Efficacy of Affibody-Drug Conjugates

Conjugate (Affibody-PEG-MMAE) Circulation Half-Life (t1/2, min) In Vitro Cytotoxicity (IC50, nM)
No PEG Linker 19.6 1.3
4 kDa PEG Linker 49.0 (2.5x increase) 5.9 (4.5x decrease)
10 kDa PEG Linker 219.5 (11.2x increase) 28.6 (22x decrease)

This study shows that while longer PEG chains significantly prolong half-life, they can also reduce in vitro cytotoxicity.[10] The optimal length must balance these opposing effects to achieve the best therapeutic outcome.[10]

Comparison Axis 3: Reactive Group Chemistry

The carboxylic acid of this compound requires an activation step to react with primary amines. This differs from other linkers that come pre-activated.

  • Carboxylic Acid (-COOH): Reacts with primary amines in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like NHS (N-hydroxysuccinimide) to form a stable amide bond.[3][12] This provides flexibility in reaction conditions but adds a step to the protocol.

  • NHS Ester: This is a pre-activated form of a carboxylic acid. NHS esters react directly with primary amines at physiological to slightly basic pH (7-9) to form amide bonds, simplifying the conjugation process.[6]

  • Maleimide: This group reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues.[13] This chemistry is widely used for site-specific conjugation to proteins or antibodies where a cysteine has been introduced or a disulfide bond has been reduced.[14][15]

Experimental Protocols

Below are representative protocols for key experiments involved in the synthesis and evaluation of bioconjugates using PEG linkers, particularly in the context of ADCs.

Protocol 1: General ADC Synthesis and Characterization

This protocol describes the conjugation of a drug-linker construct to an antibody.

  • Antibody Modification (if needed): A monoclonal antibody is partially reduced using an agent like TCEP (tris(2-carboxyethyl)phosphine) to expose free sulfhydryl groups for conjugation with a maleimide-PEG linker.[14] For an acid-PEG linker, lysine residues are targeted and no prior antibody modification is typically needed.

  • Drug-Linker Preparation:

    • For This compound , the linker is first conjugated to the drug payload. The carboxylic acid end is then activated by dissolving the drug-linker in a suitable solvent (e.g., DMF) and adding EDC and NHS to form an NHS ester.

    • For pre-activated linkers (e.g., Maleimide-PEG-NHS), the drug is first attached to one end (e.g., the NHS ester end) to create a Maleimide-PEG-Drug construct.

  • Conjugation: The activated drug-linker is added to the antibody solution at a specific molar ratio.[2] The reaction is incubated, typically for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Purification: The resulting ADC is purified to remove unconjugated drug-linkers and potential aggregates. Size-Exclusion Chromatography (SEC) is a common method.

  • Characterization: The Drug-to-Antibody Ratio (DAR) is determined using techniques like UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).[2]

G cluster_prep Preparation cluster_react Reaction & Purification cluster_analysis Analysis Ab 1. Antibody (e.g., Reduce Disulfides) Conj 3. Conjugation (Incubate Antibody + Drug-Linker) Ab->Conj Linker 2. Drug-Linker Synthesis (Activate Acid-PEG or use Mal-PEG) Linker->Conj Purify 4. Purification (e.g., Size-Exclusion Chromatography) Conj->Purify Char 5. Characterization (Determine DAR via HIC/UV-Vis) Purify->Char Final Purified ADC Char->Final

Diagram 2. General experimental workflow for ADC synthesis and analysis.
Protocol 2: In Vivo Pharmacokinetic (PK) Analysis

  • Animal Model: A relevant animal model (e.g., mice or rats) is selected.

  • Administration: The purified ADC is administered intravenously to the animals at a defined dose.

  • Sample Collection: Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, etc.).

  • Quantification: The concentration of the ADC in the isolated plasma is quantified using a validated method, such as a ligand-binding assay (ELISA) that detects the antibody portion.

  • Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), clearance, and area under the curve (AUC), are calculated from the concentration-time data.

Protocol 3: In Vivo Antitumor Efficacy Study
  • Tumor Model: Immunodeficient mice are implanted with human tumor cells that express the target antigen.

  • Treatment: Once tumors reach a specified volume, mice are randomized into groups and treated with the ADC, a control antibody, or a vehicle solution.

  • Monitoring: Tumor volumes and body weights are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predefined maximum size.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group to determine efficacy.

Conclusion: Selecting the Optimal Linker

The choice of a PEG linker is a multifaceted decision that requires balancing several factors.

  • This compound is an excellent choice for applications requiring a short, discrete, and hydrophilic spacer for conjugating a single molecule without crosslinking. Its carboxylic acid group offers flexibility, though it necessitates an activation step.

  • For creating complex bioconjugates like ADCs, heterobifunctional linkers are often preferred for their ability to link two different molecules in a controlled, sequential manner.[7]

  • The length of the PEG chain must be empirically optimized for each specific application.[8] While longer linkers can significantly improve pharmacokinetics and solubility, this may come at the cost of reduced in vitro activity.[10] A systematic evaluation, as outlined in the protocols above, is essential for designing a conjugate with the optimal therapeutic index.[14]

By carefully considering the interplay between linker functionality, length, and the specific chemistry of its reactive groups, researchers can rationally design safer and more effective therapeutics.

G center PEG Linker Properties prop1 Functionality (Mono- vs. Bi-functional) center->prop1 prop2 Length (n) (e.g., 6, 12, 24) center->prop2 prop3 Reactive Group (-COOH, -NHS, -Mal) center->prop3 out1 Solubility & Stability prop1->out1 affects aggregation prop2->out1 improves out2 Pharmacokinetics (Half-life, Clearance) prop2->out2 modulates out3 Immunogenicity prop2->out3 reduces out4 Binding & Efficacy prop2->out4 can hinder prop3->out4 enables site-specificity

Diagram 3. Relationship between PEG linker properties and conjugate performance.

References

A Researcher's Guide to Site-Specific PEGylation: Validating Acid-PEG6-mono-methyl ester and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of therapeutic proteins is a critical step in enhancing their in vivo performance. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of biologics, such as increased stability, solubility, and circulatory half-life. This guide provides an objective comparison of site-specific PEGylation using Acid-PEG6-mono-methyl ester with other common alternatives, supported by experimental data and detailed protocols.

The Chemistry of Control: this compound

This compound is a heterobifunctional PEGylation reagent featuring a carboxylic acid group at one terminus and a chemically inert mono-methyl ether at the other. The carboxylic acid moiety itself is not reactive towards protein functional groups. It requires activation, typically through carbodiimide (B86325) chemistry using reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form a highly reactive NHS ester. This activated PEG can then efficiently react with primary amines, such as the ε-amino group of lysine (B10760008) residues or the α-amino group of the N-terminus, to form stable amide bonds.[1][2] This two-step approach offers a degree of control over the reaction.[3]

Performance Comparison of Site-Specific PEGylation Reagents

The choice of PEGylation reagent is critical and dictates the specificity and efficiency of the conjugation. Below is a comparative summary of this compound (activated with EDC/NHS) and other common site-specific PEGylation reagents. The data presented are typical ranges and can vary significantly depending on the protein, reaction conditions, and the specific PEG reagent used.

FeatureThis compound (with EDC/NHS)mPEG-NHS EstermPEG-AldehydemPEG-Maleimide
Target Residue(s) N-terminus, LysineN-terminus, LysineN-terminus, Lysine (selective for N-terminus at controlled pH)Cysteine
Bond Type AmideAmideSecondary AmineThioether
Reaction pH Activation: 4.5-7.2; Conjugation: 7.0-8.57.0-9.0[4]5.5-7.5 (for N-terminal selectivity)[5]6.5-7.5[6]
Typical Molar Excess (PEG:Protein) 5-20 fold5-20 fold10-50 fold[7]10-20 fold[8]
Typical Reaction Time 2-4 hours at RT30-60 minutes at RT[9]2-4 hours at RT or overnight at 4°C[7]2-4 hours at RT or overnight at 4°C[8]
Site-Specificity Moderate (can be directed to N-terminus at lower pH)Low to Moderate (preferential N-terminal at lower pH, but generally reactive with all accessible amines)High for N-terminus at acidic pH[3][5]High for free Cysteine[10]
Purity of Mono-PEGylated Product Variable, requires optimizationVariable, often results in a mixture of positional isomers and multi-PEGylated species[11]High with optimized conditions[12]High, assuming a single accessible cysteine[11]
Advantages Controlled activation step, stable amide bondSimple one-step reaction, high reactivityHigh N-terminal selectivity, stable linkageHigh site-specificity, stable bond
Disadvantages Two-step reaction, potential for side reactions with EDCProne to hydrolysis, can lead to heterogeneous products[6]Requires a reducing agent, slower reaction kineticsRequires an available free cysteine, which may need to be introduced via protein engineering[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the validation of site-specific PEGylation.

Protocol 1: PEGylation of a Model Protein with this compound using EDC/NHS Chemistry

Materials:

  • Protein solution (e.g., 5 mg/mL in 0.1 M MES buffer, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or centrifugal filters for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the reaction buffer to a final concentration of 10 mM.

    • Add a 1.5-fold molar excess of EDC and NHS to the PEG solution.

    • Incubate for 15-30 minutes at room temperature to generate the NHS-activated PEG.

  • PEGylation Reaction:

    • Add the activated PEG solution to the protein solution at a desired molar ratio (e.g., 10:1 PEG:protein).

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted activated PEG.

  • Purification:

    • Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography (SEC).

Protocol 2: Validation of PEGylation using SDS-PAGE

Procedure:

  • Prepare a 4-12% gradient SDS-PAGE gel.

  • Load samples of the un-PEGylated protein, the crude PEGylation reaction mixture, and the purified PEGylated protein.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue and then de-stain.

  • Analysis: A successful PEGylation will result in a distinct band shift to a higher molecular weight for the PEGylated protein compared to the native protein. The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).

Protocol 3: Quantification and Characterization by HPLC and Mass Spectrometry

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: C4 or C8 reversed-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Detection: UV at 280 nm.

  • Analysis: The PEGylated protein will have a longer retention time than the un-PEGylated protein. The degree of PEGylation and the presence of isomers can often be resolved. The relative peak areas can be used to quantify the efficiency of the PEGylation reaction.

B. Mass Spectrometry (MS):

  • Technique: MALDI-TOF or ESI-MS are commonly used.[13]

  • Sample Preparation: Desalt the protein samples before analysis.

  • Analysis: Mass spectrometry provides a precise molecular weight of the protein conjugates. The mass increase corresponds to the number of attached PEG molecules, allowing for the unambiguous determination of the degree of PEGylation (mono-, di-, etc.). Peptide mapping by LC-MS/MS after proteolytic digestion can be used to identify the specific site(s) of PEGylation.[14]

Visualizing the Process: Workflows and Mechanisms

To further clarify the experimental and logical processes involved in site-specific PEGylation, the following diagrams have been generated using Graphviz.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Validation & Purification Protein Protein Solution (in appropriate buffer) Conjugation PEGylation Reaction (Protein + Activated PEG) Protein->Conjugation PEG_Reagent This compound Activation Activation of PEG (Formation of NHS-ester) PEG_Reagent->Activation Activators EDC & NHS Activators->Activation Activation->Conjugation Quenching Quenching (Stop Reaction) Conjugation->Quenching Purification Purification (SEC or IEX) Quenching->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE HPLC HPLC Analysis Purification->HPLC MS Mass Spectrometry Purification->MS

Caption: Experimental workflow for site-specific PEGylation and validation.

Reaction_Mechanism cluster_activation Activation Step cluster_conjugation Conjugation Step PEG_Acid PEG-COOH Activated_PEG PEG-NHS Ester PEG_Acid->Activated_PEG + EDC, NHS EDC EDC NHS NHS PEGylated_Protein Protein-NH-CO-PEG Activated_PEG->PEGylated_Protein Nucleophilic Attack Protein_NH2 Protein-NH2 Protein_NH2->PEGylated_Protein

Caption: Reaction mechanism for Acid-PEG mediated PEGylation.

Conclusion

The validation of site-specific PEGylation is a multi-faceted process requiring careful selection of reagents and rigorous analytical characterization. This compound, when used with EDC/NHS activation, provides a valuable tool for amine-reactive PEGylation with a degree of control offered by its two-step activation and conjugation process. However, for achieving high site-specificity, particularly at the N-terminus or at a specific cysteine residue, alternative reagents such as mPEG-Aldehyde and mPEG-Maleimide, respectively, may offer superior performance in terms of product homogeneity. The choice of the optimal PEGylation strategy will ultimately depend on the specific protein, the desired degree of modification, and the acceptable level of product heterogeneity for the intended application. The experimental protocols and analytical methods outlined in this guide provide a solid framework for researchers to objectively evaluate and validate their PEGylation strategies.

References

Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical nature dictates the stability, pharmacokinetics, efficacy, and toxicity profile of the entire therapeutic. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design, with profound implications for the conjugate's mechanism of action and therapeutic window. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, detailed methodologies for key experiments, and visualizations to aid in rational ADC development.

At a Glance: Key Differences

FeatureCleavable LinkerNon-Cleavable Linker
Mechanism of Release Susceptible to cleavage by specific triggers in the tumor microenvironment or intracellularly (e.g., enzymes, pH, glutathione).[1][2]Relies on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[3]
Released Payload Typically the unmodified, potent parent drug.The payload remains attached to the linker and an amino acid residue from the antibody.[3]
Bystander Effect High potential, as the released, often membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[4][5]Low to negligible, as the released payload-linker-amino acid complex is typically charged and less membrane-permeable.[2][6]
Plasma Stability Generally lower, with a potential for premature drug release in circulation.[6]Generally higher, leading to a more stable ADC in circulation and potentially reduced off-target toxicity.[2][3]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect, which can eliminate antigen-negative cancer cells within a tumor mass.[6]May be less effective against antigen-negative cells, relying solely on the killing of antigen-positive cells.[6]
Off-Target Toxicity Higher potential due to the possibility of premature payload release and the bystander effect impacting healthy tissues.[2]Lower potential due to greater plasma stability and a limited bystander effect.[2][3]

Quantitative Performance Data

The following tables summarize quantitative data from preclinical studies to illustrate the performance differences between ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the published literature. Therefore, the data presented here are compiled from various sources to provide a comparative overview.

Table 1: In Vitro Cytotoxicity
ADC ConstructLinker TypeCell LineTarget AntigenIC50 (M)Citation(s)
mil40-16Cleavable (vc-MMAE)BT-474HER2Not explicitly stated, used as a comparator[6]
mil40-15Non-cleavable (Cys-linker-MMAE)BT-474HER2~1 x 10⁻¹¹[6]
mil40-15Non-cleavable (Cys-linker-MMAE)MCF-7 (Bystander)HER2-negative~1 x 10⁻⁹[6]
Trastuzumab-vc-MMAECleavable (vc-MMAE)NCI-N87HER2Not explicitly stated, used as a comparator[7]
Table 2: Plasma Stability
ADC ConstructLinker TypeSpeciesTime Point% Payload ReleaseCitation(s)
vc-MMAE ADCCleavableHuman6 days< 1[8][9]
vc-MMAE ADCCleavableMonkey6 days< 1[8][9]
vc-MMAE ADCCleavableRat6 days> 4[8][10]
vc-MMAE ADCCleavableMouse6 days~25[8][9]
Cys-linker-MMAE ADCNon-cleavableHuman7 days< 0.01[9]
Table 3: In Vivo Efficacy (Tumor Growth Inhibition in Xenograft Models)
ADC ConstructLinker TypeTumor ModelDosingOutcomeCitation(s)
Trastuzumab-vc-MMAECleavableNCI-N87 (gastric)Single i.v. doseSignificant tumor growth inhibition[7]
Trastuzumab-MMAU (novel cleavable)CleavableNCI-N87 (gastric)Single i.v. doseSuperior efficacy to trastuzumab-vc-MMAE[7]
ANT-043 (novel cleavable)CleavableNCI-N87 (gastric)2 mg/kgComplete tumor cures
Trastuzumab-deruxtecan (cleavable)CleavableJIMT-1 (breast)1 mg/kgLess effective than ANT-043

Signaling Pathways and Experimental Workflows

Mechanism of Payload Release

Payload Release Mechanisms for Cleavable and Non-Cleavable Linkers cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization into Target Cell ADC_cleavable->Internalization_c Lysosome_c Trafficking to Lysosome Internalization_c->Lysosome_c Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome_c->Cleavage Payload_Release_c Release of Free, Unmodified Payload Cleavage->Payload_Release_c Bystander_Effect Diffusion out of Cell (Bystander Effect) Payload_Release_c->Bystander_Effect ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization into Target Cell ADC_non_cleavable->Internalization_nc Lysosome_nc Trafficking to Lysosome Internalization_nc->Lysosome_nc Degradation Proteolytic Degradation of Antibody Lysosome_nc->Degradation Payload_Release_nc Release of Payload- Linker-Amino Acid Complex Degradation->Payload_Release_nc No_Bystander Limited Diffusion (No Bystander Effect) Payload_Release_nc->No_Bystander

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

Experimental Workflow for ADC Evaluation

General Experimental Workflow for ADC Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) Determine IC50 PK_Study Pharmacokinetics Study (Rodent Model) Cytotoxicity->PK_Study Bystander Bystander Effect Assay (Co-culture) Efficacy_Study Efficacy Study (Xenograft Model) Tumor Growth Inhibition Bystander->Efficacy_Study Plasma_Stability Plasma Stability Assay (LC-MS/ELISA) Plasma_Stability->PK_Study PK_Study->Efficacy_Study Toxicity_Study Toxicity Study (Monitor Body Weight, Clinical Signs) Efficacy_Study->Toxicity_Study Decision Select Optimal Linker Strategy Toxicity_Study->Decision Start ADC Candidate Start->Cytotoxicity Start->Bystander Start->Plasma_Stability

References

The "Goldilocks" Principle in Action: How PEG Linker Length Dictates PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Targeted Protein Degradation

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of how PEG linker length influences PROTAC performance, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.

The length of the PEG linker is not merely a spacer; it plays a pivotal role in the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker length facilitates a productive orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[3][4] Conversely, a linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while an excessively long linker can lead to unfavorable binding thermodynamics and reduced efficacy.[4]

Quantitative Comparison of PEG Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following tables summarize quantitative data from published studies, illustrating the impact of varying PEG linker lengths on the degradation of different target proteins.

Target ProteinE3 LigaseLinker Composition (Number of PEG units)DC50 (nM)Dmax (%)Reference
BRD4CRBN0< 500> 80[5]
1> 5000< 20[5]
2> 5000< 20[5]
4< 500> 80[5]
5< 500> 80[5]
BTKCRBN2~100~90[6]
3~2.2> 95[6]
4~10~95[6]
5~50~95[6]
TBK1VHL< 12 atoms (mixed alkyl/ether)No degradation-[5]
12-29 atoms (mixed alkyl/ether)3 - 29276 - 96[5]
ERαVHL16 atoms (PEG-like)~26 µM (IC50)Not specified[7][8]
9 atoms (PEG-like)~140 µM (IC50)Not specified[7]

Note: The data presented is a compilation from different studies and direct comparison between different target systems should be made with caution.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of PROTAC efficacy data, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments commonly used in the evaluation of PROTACs.

Cellular Degradation Assay (Western Blotting)

This assay is a cornerstone for quantifying the degradation of a target protein.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein lysates and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. The DC50 and Dmax values can then be calculated using non-linear regression analysis.

Ternary Complex Formation Assays

Directly assessing the formation of the Target-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

  • Reagents: Obtain purified recombinant target protein, E3 ligase complex, and the PROTAC of interest. Label one of the proteins with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., d2).

  • Assay Setup: In a microplate, add the PROTAC at various concentrations, followed by the donor-labeled protein and the acceptor-labeled protein.

  • Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission of both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow start Design & Synthesize PROTAC Library (Varying PEG Linker Length) cell_culture Cell Culture & PROTAC Treatment start->cell_culture western_blot Western Blot for Target Degradation cell_culture->western_blot ternary_complex Biophysical Assays (e.g., TR-FRET) for Ternary Complex Formation cell_culture->ternary_complex quantification Densitometry & DC50/Dmax Calculation western_blot->quantification data_analysis Data Analysis & SAR Determination quantification->data_analysis ternary_complex->data_analysis optimization Lead Optimization data_analysis->optimization

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

References

A Comparative Guide to the Stability of PEGylated Linkers in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker connecting a therapeutic payload to a biologic is a critical component influencing the efficacy, safety, and pharmacokinetic profile of the conjugate. Polyethylene glycol (PEG) linkers are widely employed to enhance solubility and stability. However, the stability of the linker chemistry itself is paramount, dictating whether a payload is released prematurely or remains securely attached until it reaches the target site. This guide provides an objective comparison of the stability of different PEGylated linkers, supported by experimental data, to inform rational linker design in modern therapeutics like antibody-drug conjugates (ADCs).

The Crucial Role of Linker Stability

The ideal linker must strike a delicate balance: it needs to be stable enough to prevent premature payload release in systemic circulation, which can cause off-target toxicity, yet sensitive enough to release the payload under specific conditions at the target site.[1][2] The stability of a PEGylated linker is primarily determined by its core chemical structure and the mechanism designed for its cleavage. Linkers are broadly categorized as cleavable and non-cleavable, each offering distinct advantages in stability and drug release kinetics.[1][3]

Comparative Stability of Cleavable Linkers

Cleavable linkers are designed to break and release their payload in response to specific physiological triggers, such as changes in pH, the presence of certain enzymes, or a reducing environment.[2]

a) pH-Sensitive Linkers (Hydrazones, Orthoesters)

These linkers are engineered to be stable at the neutral pH of blood (pH 7.4) but to hydrolyze rapidly in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][4] This pH differential is a key trigger for intracellular drug release.

The hydrolytic stability of hydrazone-based linkers is highly dependent on their chemical structure.[4] Conjugates derived from aliphatic aldehydes are highly sensitive to acid, whereas those from aromatic aldehydes are significantly more stable at both neutral and acidic pH.[4] Similarly, orthoester linkers can be tuned for pH sensitivity, offering another strategy for acid-triggered payload release.[5]

Table 1: pH-Dependent Stability of Hydrazone-Based PEG-PE Conjugates

Linker Type (Derived from) Condition Half-Life Stability Profile
Aliphatic Aldehyde pH 7.4, 37°C Minutes Reasonably stable
Aliphatic Aldehyde pH 5.5, 37°C < 2 minutes Highly unstable; rapid cleavage
Aromatic Aldehyde pH 7.4, 37°C > 72 hours Highly stable
Aromatic Aldehyde pH 5.5, 37°C > 48 hours Highly stable

Data synthesized from studies on PEG-phosphatidylethanolamine (PE) conjugates.[4]

b) Enzymatically Cleavable Linkers (Peptides)

Peptide linkers are designed to be substrates for proteases, such as Cathepsin B, which are highly expressed in the lysosomal compartment of tumor cells.[6][7] The stability of these linkers in circulation is critical, and their cleavage rate by the target enzyme dictates the speed of drug release.

Commonly used peptide sequences include valine-citrulline (Val-Cit), valine-alanine (Val-Ala), and Gly-Phe-Leu-Gly (GFLG).[7] Studies show significant differences in their cleavage efficiency. For example, Phe-Lys is cleaved approximately 30-fold faster by Cathepsin B than Val-Cit, while Val-Ala is cleaved at about half the rate of Val-Cit.[6] More recent work has identified Gly-Pro-Leu-Gly (GPLG) as a novel linker that exhibits faster initial cleavage by Cathepsin B and greater stability in plasma compared to GFLG, Val-Cit, and Val-Ala.[7]

Table 2: Comparative Enzymatic Cleavage of Peptide Linkers

Linker Sequence Enzyme Relative Cleavage Rate/Efficiency (kcat/Km) Reference
Val-Cit Cathepsin B Baseline for comparison [6][8]
Val-Ala Cathepsin B ~50% of Val-Cit [6]
Phe-Lys Cathepsin B ~3000% of Val-Cit [6]
GPLG Cathepsin B Fastest cleavage within first 30 min vs. GFLG, VCit, VA [7]
Ac-PLG-Mpa-AR-NH₂ MMP-2 / MMP-9 1,600 / 1,400 M⁻¹s⁻¹ [6]

Relative rates are based on available data and may vary with experimental conditions.[6]

c) Redox-Sensitive Linkers (Disulfides)

Disulfide linkers leverage the significant difference in reducing potential between the extracellular environment and the intracellular cytoplasm.[1] They remain stable in the bloodstream but are rapidly cleaved by high intracellular concentrations of glutathione, enabling swift payload release upon internalization.[1][2] SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) is a common reagent used to introduce a cleavable disulfide bond into a linker construct.[2]

Stability of Hydrolytically Labile Maleimide (B117702) Linkers

Maleimide-based linkers are widely used for conjugating payloads to cysteine residues on antibodies. However, the resulting thioether bond can be unstable and undergo a retro-Michael reaction, leading to premature drug shedding.[9] The stability of the maleimide itself against hydrolysis before conjugation is also a critical factor.

Research has focused on improving the stability of this linkage. For instance, diiodomaleimides (DIM) have been shown to be 2.7 times more stable to hydrolysis than dibromomaleimides (DBM) and also offer faster conjugation rates.[10] Self-stabilizing maleimides have also been developed to form a hydrolyzed, ring-opened succinamic acid derivative that is resistant to the retro-Michael reaction, thereby "locking" the payload onto the antibody and enhancing conjugate stability in plasma.[9]

Table 3: Hydrolytic Stability of N-Methyl Halomaleimide Derivatives

Maleimide Derivative Hydrolysis Half-Life (t½) at pH 7.4
Dibromomaleimide (DBM) 17.9 minutes
Diiodomaleimide (DIM) 48.3 minutes (2.7x more stable than DBM)

Data from UV/vis absorbance studies measuring the rate of maleimide hydrolysis.[10]

Non-Cleavable Linkers: The Gold Standard for Stability

Non-cleavable linkers form a highly stable covalent bond (e.g., an amide bond) between the drug and the antibody.[2] Payload release is dependent on the complete proteolytic degradation of the antibody backbone after the conjugate is internalized into the lysosome. This strategy offers maximum plasma stability, minimizing the risk of premature drug release and associated off-target toxicity.[1][2]

Visualization of Stability Factors

The selection of a linker depends on a logical assessment of its chemical nature, the desired release mechanism, and its interaction with the biological environment.

Linker_Stability_Factors cluster_main Factors Influencing PEGylated Linker Stability Linker_Chemistry Linker Chemistry Cleavable Cleavable Linker_Chemistry->Cleavable NonCleavable Non-Cleavable (High Plasma Stability) Linker_Chemistry->NonCleavable Environment Biological Environment pH pH (Blood vs. Lysosome) Environment->pH Enzymes Enzymes (e.g., Cathepsins) Environment->Enzymes Reductants Reductants (e.g., Glutathione) Environment->Reductants Structure Molecular Structure PEG_Length PEG Chain Length Structure->PEG_Length Steric_Hindrance Steric Hindrance Structure->Steric_Hindrance Substituents Adjacent Groups (e.g., on Maleimide) Structure->Substituents pH_Sensitive pH-Sensitive (e.g., Hydrazone) Cleavable->pH_Sensitive Enzymatic Enzymatic (e.g., Val-Cit) Cleavable->Enzymatic Redox Redox-Sensitive (e.g., Disulfide) Cleavable->Redox pH_Sensitive->pH triggered by Enzymatic->Enzymes cleaved by Redox->Reductants reduced by PEG_Length->Steric_Hindrance Substituents->Cleavable tunes stability of

Caption: Logical flow of factors determining the stability and release mechanism of PEGylated linkers.

Experimental Protocols: Assessing Linker Stability

Objective and reproducible data are essential for comparing linker stability. The following is a generalized protocol for an in vitro plasma stability assay.

Protocol: In Vitro Plasma Stability Assay

1. Objective: To determine the stability of a PEGylated bioconjugate (e.g., an ADC) in human plasma by monitoring the amount of intact conjugate over time.

2. Materials:

  • Purified bioconjugate (concentration determined by UV-Vis spectroscopy).

  • Human plasma (citrated, pooled).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator or water bath at 37°C.

  • Analysis system: High-Performance Liquid Chromatography (HPLC) with a UV detector, either in Size-Exclusion (SEC) or Reverse-Phase (RP) mode.[9]

  • Quenching solution (e.g., 2% formic acid in acetonitrile).

3. Experimental Workflow:

Caption: Workflow for conducting an in vitro plasma stability assay of a bioconjugate.

4. Procedure:

  • Preparation: Dilute the bioconjugate stock solution into pre-warmed human plasma to a final concentration (e.g., 100 µg/mL). A control sample in PBS can also be run in parallel.

  • Incubation: Incubate the plasma-conjugate mixture in a water bath at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.[9]

  • Sample Processing: Immediately quench the reaction by adding the aliquot to a tube containing a cold quenching solution to precipitate plasma proteins and stop any degradation. Vortex and centrifuge at high speed.

  • Analysis: Analyze the supernatant by HPLC. For ADCs, SEC-HPLC can be used to monitor fragmentation and aggregation, while RP-HPLC can separate the intact ADC from released drug-linker species.[3][9]

  • Data Interpretation: Integrate the peak area corresponding to the intact bioconjugate at each time point. Calculate the percentage of intact conjugate remaining relative to the T=0 sample. Plot this percentage against time to determine the stability profile and calculate the conjugate's half-life in plasma.[9]

Conclusion

The stability of a PEGylated linker is not a monolithic property but a tunable characteristic that is fundamental to the design of successful bioconjugates. Non-cleavable linkers offer the highest degree of stability, making them ideal for payloads that are active even when attached to a single amino acid after antibody degradation.[2] For cleavable strategies, pH-sensitive, redox-sensitive, and enzymatic linkers each provide distinct mechanisms for targeted release. The choice depends heavily on the drug's mechanism of action, the target's biology, and the desired pharmacokinetic profile. As demonstrated by the comparative data, even within a class of linkers, small chemical modifications—such as changing a peptide sequence or a substituent on a maleimide ring—can profoundly impact stability, ultimately defining the therapeutic window of the final drug product.[7][10]

References

A Comparative Guide to Analytical Methods for Determining PEGylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein or peptide, is a cornerstone strategy in biopharmaceutical development. It enhances the therapeutic properties of biologics by improving their stability, solubility, and in-vivo half-life.[1][2] Accurate determination of the degree of PEGylation—the number of PEG molecules attached to the protein—is a critical quality attribute that directly influences the drug's safety and efficacy.[1] This guide provides an objective comparison of key analytical methods used to quantify PEGylation efficiency, complete with experimental protocols and supporting data.

Overview of Analytical Techniques

A variety of analytical techniques, ranging from colorimetric methods to advanced mass spectrometry, are employed to characterize PEGylated proteins.[3] The choice of method depends on the specific information required (e.g., average PEGylation, distribution of species, or quantification), the characteristics of the PEGylated protein, and available instrumentation.[1]

dot graph G { layout="twopi"; ranksep="2"; node [style="filled", shape="rectangle", fontname="Arial", fontsize="12"]; edge [color="#5F6368"];

// Center Node center [label="Analytical Methods\nfor PEGylation Efficiency", fillcolor="#F1F3F4", fontcolor="#202124", shape="octagon"];

// Main Categories Chromatography [fillcolor="#4285F4", fontcolor="#FFFFFF"]; MassSpec [label="Mass Spectrometry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Spectroscopy [fillcolor="#FBBC05", fontcolor="#202124"]; Colorimetric [label="Colorimetric Assays", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-categories SEC [label="SEC / SEC-MALS", fillcolor="#FFFFFF", fontcolor="#202124"]; HPLC [label="RP-HPLC", fillcolor="#FFFFFF", fontcolor="#202124"]; MALDI [label="MALDI-TOF MS", fillcolor="#FFFFFF", fontcolor="#202124"]; ESI [label="ESI-MS", fillcolor="#FFFFFF", fontcolor="#202124"]; TNBS [label="TNBS Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; Barium [label="Barium-Iodide Staining", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections center -- {Chromatography, MassSpec, Spectroscopy, Colorimetric} [penwidth="2"]; Chromatography -- {SEC, HPLC}; MassSpec -- {MALDI, ESI}; Colorimetric -- {TNBS, Barium}; } caption: "Classification of Analytical Methods for PEGylation."

Quantitative Performance Comparison

The following table summarizes the key performance metrics of the most common analytical techniques for determining PEGylation efficiency.

Method Principle Information Provided Advantages Limitations
SEC-MALS Separation by hydrodynamic volume, followed by molecular weight determination via light scattering.[4][5][6]Degree of conjugation, aggregates, free protein/PEG.[5][6]Absolute MW determination without column calibration; good for aggregate detection.[5]Requires knowledge of dn/dc values for protein and PEG; potential for column interactions.[7]
RP-HPLC Separation based on hydrophobicity. PEGylation increases hydrophilicity, altering retention time.Separation of different PEGylated species, quantification of free protein and PEG.High resolution and reproducibility.[] Can be coupled to various detectors (UV, ELSD, MS).[][9]PEG heterogeneity can cause peak broadening.[9] May require method development to optimize separation.
MALDI-TOF MS Measures the mass-to-charge ratio of ionized molecules, directly determining molecular weight.[1]Average degree of PEGylation, distribution of PEGylated species, confirmation of conjugation.[1][10]High sensitivity, speed, and mass accuracy.[1][10] Tolerant of some buffer components.Polydispersity of PEG can complicate spectra; potential for ion suppression.[10]
TNBS Assay Colorimetric assay that quantifies remaining free primary amines (e.g., lysine) after PEGylation.[11][12]Indirect measure of PEGylation extent by quantifying reacted amine groups.Simple, rapid, and uses standard lab equipment (spectrophotometer).[11]Indirect measurement; assumes PEGylation occurs only at primary amines; susceptible to interference.[11]

Key Experimental Protocols

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for characterizing PEGylated proteins in solution. It separates molecules based on their hydrodynamic size and then uses MALS to determine the absolute molar mass of the eluting species, providing a direct measure of the degree of PEGylation.[4][5]

G cluster_prep Sample Preparation cluster_analysis SEC-MALS Analysis cluster_data Data Processing Prep Prepare PEGylated Protein Sample Filter Filter Sample (0.1-0.22 µm) Prep->Filter Inject Inject onto SEC Column Filter->Inject Separate Separation by Hydrodynamic Volume Inject->Separate Detect Online Detection Train (UV, MALS, dRI) Separate->Detect Acquire Acquire Detector Signals Detect->Acquire Analyze Analyze Data using Specialized Software Acquire->Analyze Result Determine Molar Mass, Degree of PEGylation, and Aggregation Analyze->Result

Methodology:

  • System Preparation: Equilibrate the SEC column (e.g., WTC-050S5) with a suitable mobile phase (e.g., 10 mM succinate, 0.3 M L-arginine, pH 5.5) until stable detector baselines (UV, MALS, dRI) are achieved.[7]

  • Sample Preparation: Prepare the PEGylated protein sample in the mobile phase at a known concentration. Filter the sample through a 0.1 or 0.22 µm filter to remove particulates.

  • Injection and Separation: Inject the prepared sample onto the equilibrated SEC column. The separation is based on the hydrodynamic volume of the species in the sample.[6][7]

  • Detection: Monitor the column eluent sequentially with a UV detector, a MALS detector (e.g., DAWN HELEOS), and a differential refractive index (dRI) detector.[5][7]

  • Data Analysis: Use specialized software (e.g., ASTRA) to process the data from all three detectors. The protein conjugate analysis method is used to calculate the molar mass of the protein and PEG components in each eluting peak, thereby determining the degree of PEGylation and quantifying aggregates.[5]

MALDI-TOF Mass Spectrometry

MALDI-TOF MS directly measures the molecular weight of the PEGylated protein. The mass difference between the native and modified protein allows for the determination of the number of attached PEG molecules.[1][13]

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Mix Mix Sample with MALDI Matrix Solution (e.g., Sinapinic Acid) Spot Spot Mixture onto MALDI Target Plate Mix->Spot Dry Air Dry to allow Co-crystallization Spot->Dry Insert Insert Target into Mass Spectrometer Dry->Insert Desorb Irradiate with Laser (Desorption/Ionization) Insert->Desorb Analyze Analyze Ions in Time-of-Flight Analyzer Desorb->Analyze Generate Generate Mass Spectrum Analyze->Generate Identify Identify Peaks for Unmodified & PEGylated Species Generate->Identify Calculate Calculate Degree of PEGylation from Mass Shift Identify->Calculate

Methodology:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or alpha-cyano-hydroxy-cinnamic acid, in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA).[10]

  • Sample Preparation: Mix the PEGylated protein sample (typically 1 mg/mL) with the matrix solution.[10]

  • Target Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto a MALDI target plate and allow it to air dry completely.[1]

  • Instrumental Analysis: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire mass spectra in linear mode, which is often preferred for large, heterogeneous molecules.[1][13] Optimize laser power to achieve a good signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will show a distribution of peaks. The mass difference between the peak for the unmodified protein and the series of peaks for the PEGylated species corresponds to the mass of the attached PEG chains. The number of attached PEG molecules can be calculated from this mass shift.[1][10]

TNBS (2,4,6-Trinitrobenzene Sulfonic Acid) Assay

The TNBS assay is a colorimetric method used to quantify the number of free primary amino groups remaining in a protein sample after a PEGylation reaction that targets these sites (e.g., lysine (B10760008) residues). The efficiency is determined by comparing the number of free amines in the PEGylated sample to the unmodified protein.[11][12]

G cluster_reaction Chemical Reaction cluster_measurement Quantification Protein Protein with Free Primary Amines (R-NH2) Mix Incubate at 37°C, pH 8.5 Protein->Mix TNBS TNBS Reagent TNBS->Mix Product Chromogenic Product (TNP-Amine) Mix->Product Measure Measure Absorbance at 335-345 nm Product->Measure StdCurve Compare to Standard Curve (e.g., Glycine) Measure->StdCurve Calculate Calculate Concentration of Free Amines StdCurve->Calculate

Methodology:

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.[11][14] Note: Avoid buffers containing free amines like Tris or glycine.[11][14]

    • TNBSA Solution: Prepare a 0.01% (w/v) solution of TNBSA in the reaction buffer. This solution should be made fresh.[11]

  • Sample Preparation: Dissolve the unmodified and PEGylated protein samples in the reaction buffer to a concentration of 20-200 µg/mL.[11][14] Prepare a set of standards using an amine-containing compound (e.g., glycine) at known concentrations.[11]

  • Reaction: Add 0.25 mL of the 0.01% TNBSA solution to 0.5 mL of each sample and standard. Mix well.[11]

  • Incubation: Incubate the reactions at 37°C for 2 hours.[11][14]

  • Stopping the Reaction: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube to stop the reaction.[11][12]

  • Measurement: Measure the absorbance of each solution at 335 nm using a spectrophotometer.[11]

  • Calculation: Generate a standard curve from the absorbance readings of the standards. Use this curve to determine the concentration of free amines in the unmodified and PEGylated protein samples. The degree of PEGylation is calculated from the reduction in free amines.

References

The Influence of PEG Linkers on Conjugate Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker in bioconjugation is a critical decision that significantly influences the efficacy, stability, and pharmacokinetic profile of the final product. Polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and ability to enhance the solubility and in vivo half-life of bioconjugates[1]. This guide provides a comparative analysis of the binding affinity of conjugates featuring different PEG linkers, supported by experimental data, to inform the rational design of novel therapeutics such as antibody-drug conjugates (ADCs).

The length of the PEG chain within a linker can profoundly impact a conjugate's interaction with its target receptor. While longer linkers can improve a conjugate's pharmacokinetic properties, they may also introduce steric hindrance that can affect binding affinity[1]. Conversely, shorter linkers might facilitate tighter binding in some instances but may not provide the same benefits in terms of solubility and in vivo stability. The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation[2].

Data Presentation: Quantitative Comparison of Binding Affinity

The following tables summarize quantitative data from studies comparing the effects of different PEG linker lengths on the binding affinity of various conjugates.

Table 1: Impact of Mini-PEG Spacer Length on Receptor Binding Affinity of Bombesin Analogues

This table presents the half-maximal inhibitory concentration (IC50) for natGa-NOTA-PEGn-RM26, an antagonist analog of bombesin, binding to the Gastrin-Releasing Peptide Receptor (GRPR). A lower IC50 value indicates a higher binding affinity. The data suggests that for this particular ligand-receptor interaction, shorter PEG linkers result in a stronger binding affinity[3].

PEG Linker LengthIC50 (nM)Target Receptor
PEG23.1 ± 0.2GRPR
PEG33.9 ± 0.3GRPR
PEG45.4 ± 0.4GRPR
PEG65.8 ± 0.3GRPR

Data adapted from a study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor[3].

Table 2: Influence of PEG Linker Length on Receptor Binding Affinity of an Affibody-MMAE Conjugate

This table shows the half-maximal effective concentration (EC50) for an anti-HER2 affibody conjugated to the cytotoxic agent MMAE, with and without PEG linkers of different molecular weights. A lower EC50 value indicates a higher binding affinity. In this study, the inclusion of large PEG chains did not significantly impact the binding affinity of the affibody to the HER2 receptor[4].

PEG LinkerEC50 (pM)Target Receptor
No PEG (HM)98.5HER2
4 kDa PEG (HP4KM)161.7HER2
10 kDa PEG (HP10KM)250.7HER2

Data adapted from a study on affibody-MMAE conjugates binding to the HER2 receptor[4].

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation into the effects of PEG linkers on conjugate binding affinity.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Affinity Assay

SPR is a label-free technique used to measure the kinetics and binding affinities of molecular interactions in real-time[5][6].

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+)

  • Ligand (receptor protein) for immobilization

  • Analyte (PEGylated conjugate) at various concentrations

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

Procedure:

  • Surface Preparation: Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of NHS and EDC.

  • Ligand Immobilization: Inject the ligand (receptor protein) diluted in immobilization buffer over the activated surface. The protein will be covalently coupled to the sensor chip via amine groups.

  • Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

  • Analyte Binding: Inject the analyte (PEGylated conjugate) at a series of concentrations over the ligand-immobilized surface at a constant flow rate. This allows for the measurement of the association phase.

  • Dissociation: After the association phase, switch to flowing running buffer over the surface to measure the dissociation of the analyte from the ligand.

  • Regeneration: Inject the regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection cycle.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are analyzed using fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity Determination

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones[5][7]. A direct ELISA can be used to determine the binding affinity of a conjugate to its target.

Materials:

  • High-binding 96-well microplate

  • Target antigen (receptor)

  • PEGylated conjugates at various concentrations

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Primary antibody against the conjugate (if the conjugate itself is not an antibody)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of the microplate with the target antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Conjugate Incubation: Add serial dilutions of the PEGylated conjugates to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection:

    • If the conjugate is an antibody, add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • If the conjugate is not an antibody, add a primary antibody against the conjugate, incubate, wash, and then add the enzyme-conjugated secondary antibody.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the conjugate concentration. The data can be fitted to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the conjugate that gives half-maximal binding.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate common signaling pathways targeted by antibody-drug conjugates.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS HER3 HER3 HER3->PI3K Trastuzumab Trastuzumab (Antibody Component) Trastuzumab->HER2 Binds to subdomain IV AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway Inhibition by Trastuzumab.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Dimerization & Activation Cetuximab Cetuximab (Antibody Component) Cetuximab->EGFR Blocks Ligand Binding RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Cetuximab.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the binding affinity of conjugates with different PEG linkers.

Experimental_Workflow cluster_synthesis Conjugate Synthesis & Characterization cluster_binding_assay Binding Affinity Measurement cluster_analysis Data Analysis & Comparison A1 Synthesize Drug-Linker Constructs (e.g., Drug-PEG4, Drug-PEG8, Drug-PEG12) A2 Conjugate to Antibody A1->A2 A3 Purify Conjugates (e.g., SEC) A2->A3 A4 Characterize Conjugates (e.g., DAR, Purity) A3->A4 B1 Immobilize Target Receptor (e.g., on SPR chip or ELISA plate) A4->B1 Proceed to Binding Assay B2 Incubate with Serial Dilutions of Different Conjugates B1->B2 B3 Detect Binding Events B2->B3 C1 Generate Binding Curves B3->C1 Raw Data C2 Calculate Affinity Constants (Kd or IC50/EC50) C1->C2 C3 Compare Binding Affinities of Different PEG Linker Conjugates C2->C3

Caption: Workflow for Comparing Conjugate Binding Affinity.

References

Safety Operating Guide

Proper Disposal of Acid-PEG6-mono-methyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

General Safety and Handling Precautions

Before disposal, it is crucial to handle Acid-PEG6-mono-methyl ester with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure work is conducted in a well-ventilated area. In case of a spill, absorb the material with an inert substance (e.g., sand, silica (B1680970) gel) and collect it in a suitable, closed container for disposal[1][2][3].

Summary of Properties for Similar PEG Derivatives

The following table summarizes the general characteristics of similar PEG compounds based on available safety data. These properties should be considered as indicative for this compound in the absence of specific data.

PropertyGeneral Observation for Similar PEG DerivativesCitation
Hazard Classification Generally not classified as hazardous waste.[4][5]
Biodegradability Readily biodegradable.[4]
Environmental Impact Can affect the biological and chemical oxygen demand in wastewater. Should not be released into wastewater systems.[4]
Disposal of Small Quantities (Non-lab) Mix with an unappealing substance, place in a sealed bag, and dispose of in regular trash.[6]
Laboratory Disposal Collect in labeled containers for disposal by a licensed chemical waste contractor.[4][7][8]
Alternative Disposal Chemical incineration may be a suitable disposal method.[9]

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound in a laboratory setting involves the following steps:

  • Containerization: Place the waste material in a clearly labeled, sealed, and appropriate chemical waste container. Do not mix with other waste streams unless compatibility is confirmed[7].

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal contractor. Ensure compliance with all local, state, and federal regulations[4][7].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste check_quantity Is this a small, non-laboratory quantity? start->check_quantity lab_waste Treat as Laboratory Chemical Waste check_quantity->lab_waste No non_lab_disposal Mix with an unappealing substance (e.g., coffee grounds), seal in a plastic bag, and dispose of in regular trash. check_quantity->non_lab_disposal Yes collect_waste Collect waste in a labeled, sealed container. lab_waste->collect_waste end End: Proper Disposal Complete non_lab_disposal->end store_waste Store in a designated chemical waste area. collect_waste->store_waste contact_vendor Arrange for pickup by a licensed chemical waste disposal vendor. store_waste->contact_vendor contact_vendor->end

Disposal decision workflow for this compound.

It is imperative to always consult your institution's specific safety guidelines and disposal protocols. While polyethylene (B3416737) glycol and its derivatives are generally considered to have low toxicity and are biodegradable, responsible disposal is essential to protect the environment and ensure a safe laboratory setting.

References

Essential Safety and Logistical Information for Handling Acid-PEG6-mono-methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area. For procedures that may generate aerosols or mists, it is highly recommended to use a chemical fume hood.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible.[5]

  • Before handling, inspect the container for any damage or leaks.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles to protect against potential splashes.[5][6]

  • Skin Protection:

    • Wear chemical-resistant gloves, such as nitrile gloves.[6]

    • A standard laboratory coat or long-sleeved clothing should be worn to prevent skin contact.[5]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required. If aerosols or mists are generated, a NIOSH-approved respirator may be necessary.[3]

3. Handling the Compound:

  • Allow the container to reach room temperature before opening to avoid moisture condensation.

  • Avoid direct contact with the skin and eyes.[4][6]

  • Avoid inhalation of any potential vapors or mists.[4]

  • Keep the container tightly closed when not in use to prevent contamination and potential degradation.[4]

  • Keep away from strong oxidizing agents, as well as heat, sparks, and open flames.[4][6]

4. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • For long-term storage, refrigeration is often recommended for PEG compounds to maintain stability.[7]

5. In Case of Accidental Exposure (First Aid):

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[1]

  • Inhalation: Move the individual to fresh air. If respiratory symptoms occur, seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical advice.[8]

Disposal Plan: Step-by-Step Procedures

1. Waste Collection:

  • Collect waste Acid-PEG6-mono-methyl ester and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a designated and clearly labeled waste container.

  • The container should be made of a chemically compatible material, such as high-density polyethylene (B3416737) (HDPE).

2. Spill and Leak Cleanup:

  • In the event of a spill, wear the appropriate PPE.

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[6]

  • Sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[4]

  • Ventilate the area of the spill.[9]

3. Final Disposal:

  • Dispose of the chemical waste through a licensed hazardous-waste disposal company or your institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound down the drain or in the regular trash.[4][6]

  • All disposal practices must comply with local, state, and federal regulations.[4]

Safety and Hazard Summary

CategoryInformationCitations
GHS Hazard Classification Not classified as hazardous based on data for similar compounds.[1][2][3]
Primary Health Hazards May cause mild skin and eye irritation upon direct contact. Not expected to be significantly harmful if inhaled or ingested.[1][4]
Physical Hazards Not expected to be flammable under standard laboratory conditions. May burn, though not easily ignited.[1]
Incompatible Materials Strong oxidizing agents.[4]
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly closed container. Refrigeration is often recommended for long-term stability.[4][7]

Experimental Workflow Visualization

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) handle_chem Handle this compound prep_ppe->handle_chem prep_workspace Prepare Workspace (Well-ventilated area/Fume hood) prep_workspace->handle_chem storage Store in a cool, dry place handle_chem->storage If not for immediate use collect_waste Collect Waste in Designated Container handle_chem->collect_waste After use spill Spill handle_chem->spill exposure Exposure handle_chem->exposure dispose Dispose via EHS or Licensed Contractor collect_waste->dispose spill->collect_waste Clean up with inert absorbent exposure->prep_ppe Follow First Aid and seek medical advice

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acid-PEG6-mono-methyl ester
Reactant of Route 2
Reactant of Route 2
Acid-PEG6-mono-methyl ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.